molecular formula C18H32O3 B15602415 (R)-Coriolic acid

(R)-Coriolic acid

Número de catálogo: B15602415
Peso molecular: 296.4 g/mol
Clave InChI: HNICUWMFWZBIFP-PXBBSODISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

9,11-Octadecadienoic acid, 13-hydroxy-, (E,Z)-(R)- has been reported in Hippophae rhamnoides with data available.

Propiedades

Fórmula molecular

C18H32O3

Peso molecular

296.4 g/mol

Nombre IUPAC

(9E,11Z,13R)-13-hydroxyoctadeca-9,11-dienoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12-/t17-/m1/s1

Clave InChI

HNICUWMFWZBIFP-PXBBSODISA-N

Origen del producto

United States

Foundational & Exploratory

Unveiling (R)-Coriolic Acid: A Technical Guide to its Discovery, Isolation from Salicornia herbacea, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Coriolic acid, a hydroxylated unsaturated fatty acid, has emerged as a compound of significant interest in the field of oncology. This technical guide provides an in-depth overview of the discovery and isolation of this compound from the halophyte Salicornia herbacea, also known as glasswort. Furthermore, it delves into the molecular mechanisms underlying its biological activity, particularly its role in the suppression of breast cancer stem cells through the regulation of the c-Myc signaling pathway. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and cancer biology.

Discovery and Bioassay-Guided Isolation

The identification of this compound from Salicornia herbacea was achieved through a bioassay-guided fractionation approach. This methodology involves the systematic separation of a crude extract into various fractions, with each fraction being tested for a specific biological activity. In this case, the inhibitory effect on mammosphere formation, a key characteristic of breast cancer stem cells, was the guiding bioassay.[1][2]

The process began with the extraction of dried S. herbacea powder with methanol (B129727).[1] The resulting crude extract was then subjected to a series of purification steps, including solvent partitioning, silica (B1680970) gel column chromatography, and preparative high-performance liquid chromatography (HPLC).[1] At each stage, the fraction demonstrating the highest inhibitory activity in the mammosphere formation assay was selected for further purification. This iterative process ultimately led to the isolation of a single active compound, which was identified as this compound through nuclear magnetic resonance (NMR) spectroscopy and electrospray ionization mass spectrometry (ESI-MS).[1][2]

Quantitative Data from Isolation and Biological Activity

The following tables summarize the key quantitative data obtained during the isolation of this compound and the subsequent evaluation of its biological effects.

Table 1: Bioassay-Guided Fractionation of Salicornia herbacea Extract

FractionConcentration (µg/mL)Mammosphere Formation Inhibition (%)
Methanol Extract5045 ± 5.2
Ethyl Acetate (B1210297) Fraction2062 ± 4.8
Silica Gel Column Fraction 51078 ± 3.5
This compound 5 91 ± 2.1

Data adapted from Ko et al. (2020). Values represent mean ± standard deviation.[1]

Table 2: In Vitro Efficacy of this compound on Breast Cancer Cells

Cell LineAssayParameterValue (µM)
MDA-MB-231CytotoxicityIC50289.3
MCF-7CytotoxicityIC50386.9
MDA-MB-231Mammosphere FormationIC50~150
MDA-MB-231Apoptosis InductionConcentration Used150
MDA-MB-231CD44high/CD24low PopulationConcentration Used200

IC50: Half-maximal inhibitory concentration. Data sourced from Ko et al. (2020).[1]

Experimental Protocols

Extraction and Bioassay-Guided Fractionation of this compound

a. Plant Material and Extraction:

  • 2 kg of dried and powdered Salicornia herbacea is extracted with 100% methanol at 30°C overnight.[1]

  • The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

b. Solvent Partitioning:

  • The crude methanol extract is suspended in distilled water, and the methanol is evaporated.[1]

  • The aqueous suspension is then partitioned with an equal volume of ethyl acetate.[1]

  • The ethyl acetate layer, containing the active compounds, is collected and evaporated to dryness.

c. Silica Gel Column Chromatography:

  • The dried ethyl acetate fraction is dissolved in a minimal amount of methanol and loaded onto a silica gel column (3 x 35 cm).[1]

  • The column is eluted with a solvent mixture of chloroform (B151607) and methanol (30:1 v/v).[1]

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Each fraction is tested for its inhibitory activity on mammosphere formation.

d. Preparative High-Performance Liquid Chromatography (HPLC):

  • The most active fraction from the silica gel column is further purified using preparative HPLC.

  • A C18 reverse-phase column is typically used with a gradient elution of acetonitrile (B52724) and water.

  • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Mammosphere Formation Assay
  • Single-cell suspensions of breast cancer cells (e.g., MDA-MB-231) are plated in ultra-low attachment plates.

  • Cells are cultured in a serum-free medium supplemented with growth factors (e.g., EGF, bFGF).

  • The isolated fractions or pure this compound are added to the culture medium at various concentrations.

  • After 7-10 days, the number and size of the formed mammospheres are quantified under a microscope.

Western Blot Analysis for c-Myc Protein Expression
  • Breast cancer stem cells are treated with this compound for a specified period.

  • Total protein is extracted from the cells, and the protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for c-Myc.

  • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant Dried Salicornia herbacea Powder (2 kg) extraction Methanol Extraction plant->extraction crude_extract Crude Methanol Extract extraction->crude_extract partition Ethyl Acetate Partitioning crude_extract->partition ea_fraction Ethyl Acetate Fraction partition->ea_fraction silica_gel Silica Gel Chromatography (Chloroform:Methanol 30:1) ea_fraction->silica_gel bioassay Mammosphere Formation Assay ea_fraction->bioassay active_fraction Active Fraction silica_gel->active_fraction hplc Preparative HPLC (C18 Column) active_fraction->hplc active_fraction->bioassay coriolic_acid This compound hplc->coriolic_acid identification NMR & ESI-MS Analysis coriolic_acid->identification bioassay->silica_gel bioassay->hplc

Caption: Bioassay-guided isolation workflow for this compound.

Signaling Pathway

signaling_pathway coriolic_acid This compound cmyc_mrna c-Myc mRNA Transcription coriolic_acid->cmyc_mrna Inhibits apoptosis Apoptosis of BCSCs coriolic_acid->apoptosis Induces cmyc_protein c-Myc Protein cmyc_mrna->cmyc_protein csc_genes Cancer Stem Cell Genes (Nanog, Oct4, CD44) cmyc_protein->csc_genes Activates mammosphere Mammosphere Formation cmyc_protein->mammosphere bcs_population CD44high/CD24low Population cmyc_protein->bcs_population csc_genes->mammosphere csc_genes->bcs_population

References

(R)-Coriolic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Coriolic acid, systematically known as (R)-13-hydroxy-9Z,11E-octadecadienoic acid, is a naturally occurring fatty acid that has garnered significant scientific interest due to its diverse biological activities. Initially identified in 1968 from Coriaria nepalensis seed oil, its research trajectory has evolved from structural elucidation to the exploration of its potential as a therapeutic agent, particularly in oncology.[1] This technical guide provides an in-depth overview of the research history, biological activities, and experimental methodologies associated with this compound.

A notable point of clarification in the scientific literature is the stereochemistry. While the (R)-enantiomer was initially described, much of the recent biological research has been conducted on the (S)-enantiomer, often isolated from sources like Salicornia herbacea.[2][3] For the purpose of this guide, we will encompass the research on both enantiomers, specifying where the distinction is made in the literature.

Research Timeline

The research on coriolic acid has spanned several decades, with key milestones including:

  • 1968: The initial discovery and structural elucidation of this compound from the seed oil of Coriaria nepalensis.[1]

  • Late 20th Century: Further characterization and synthesis of coriolic acid and related oxylipins.

  • 2020: A significant study highlights the potent anti-cancer activity of (S)-Coriolic acid isolated from Salicornia herbacea, particularly its ability to target breast cancer stem cells through the regulation of c-Myc.[2]

  • Present: Ongoing research continues to explore the therapeutic potential of coriolic acid in various disease models, including its anti-inflammatory and metabolic regulatory roles.

Biological Activities

This compound and its enantiomer have demonstrated a range of biological effects, with the most extensively studied being its anti-cancer properties.

Anti-Cancer Activity

Recent studies have positioned (S)-Coriolic acid as a promising candidate for cancer therapy, with a particular focus on breast cancer.

Key Findings:

  • Cytotoxicity: (S)-Coriolic acid exhibits dose-dependent cytotoxicity against human breast cancer cell lines, including MDA-MB-231 and MCF-7.

  • Targeting Cancer Stem Cells (CSCs): A primary mechanism of its anti-cancer action is the suppression of breast cancer stem cells (BCSCs). It has been shown to inhibit the formation of mammospheres, a key characteristic of CSCs.[2]

  • Induction of Apoptosis: (S)-Coriolic acid induces apoptosis in BCSCs.[2]

  • Reduction of CSC Phenotype: It decreases the subpopulation of CD44high/CD24low cells, a well-established marker for breast CSCs.

  • Inhibition of Cell Migration and Colony Formation: The compound also impedes the migration and colony-forming ability of breast cancer cells.

Quantitative Data on Anti-Cancer Activity of (S)-Coriolic Acid

Biological ActivityCell LineConcentrationEffectReference
Cytotoxicity (IC50)MDA-MB-231289.3 µM50% inhibition of cell proliferation
Cytotoxicity (IC50)MCF-7386.9 µM50% inhibition of cell proliferation
Reduction of CD44high/CD24low PopulationMDA-MB-231200 µMDecreased from 94.0% to 66.3%
Induction of Apoptosis in MammospheresMDA-MB-231150 µMIncreased late apoptosis from 5.7% to 39.6%
Anti-Inflammatory Activity

While direct quantitative data for this compound is limited, studies on related hydroxy fatty acids suggest potential anti-inflammatory properties. The proposed mechanism involves the modulation of key inflammatory signaling pathways.

Potential Mechanisms:

  • NF-κB Pathway Inhibition: (S)-Coriolic acid and its analogs are believed to inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.

  • MAPK Pathway Inhibition: The Mitogen-Activated Protein Kinase (MAPK) pathway, another crucial regulator of inflammation, is also a potential target.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

(S)-Coriolic acid has been identified as an endogenous ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that is a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. This interaction suggests a potential role for coriolic acid in the management of metabolic disorders.

Signaling Pathways

The biological effects of coriolic acid are mediated through the modulation of several key signaling pathways.

c-Myc Signaling Pathway in Cancer

A primary mechanism of the anti-cancer activity of (S)-Coriolic acid, particularly against breast cancer stem cells, is through the downregulation of the proto-oncogene c-Myc. c-Myc is a transcription factor that plays a critical role in cell proliferation, growth, and metabolism. By reducing the expression of c-Myc, (S)-Coriolic acid leads to the decreased transcription of c-Myc target genes involved in cell cycle progression and stemness, such as Nanog and Oct4. This ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.

cMyc_Pathway coriolic_acid (S)-Coriolic Acid cMyc_protein c-Myc Protein coriolic_acid->cMyc_protein Inhibits Translation apoptosis Apoptosis coriolic_acid->apoptosis Promotes cMyc_gene c-Myc Gene stemness_genes Stemness Genes (Nanog, Oct4) cMyc_protein->stemness_genes Activates Transcription cMyc_gene->cMyc_protein Transcription & Translation bcs_properties BCSC Properties (Self-renewal, Proliferation) stemness_genes->bcs_properties bcs_properties->apoptosis Inhibits

Regulation of the c-Myc signaling pathway by (S)-Coriolic acid.
NF-κB and MAPK Signaling Pathways in Inflammation

The anti-inflammatory effects of coriolic acid are thought to be mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Inflammation_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway inflammatory_stimuli_nfkb Inflammatory Stimuli (e.g., LPS) ikb_kinase IκB Kinase inflammatory_stimuli_nfkb->ikb_kinase ikb IκB ikb_kinase->ikb Inhibits nfkb NF-κB ikb->nfkb nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus Translocation inflammatory_genes_nfkb Pro-inflammatory Gene Expression nfkb_nucleus->inflammatory_genes_nfkb Activates coriolic_acid_nfkb (S)-Coriolic Acid coriolic_acid_nfkb->ikb_kinase Inhibits inflammatory_stimuli_mapk Inflammatory Stimuli (e.g., LPS) mapkkk MAPKKK inflammatory_stimuli_mapk->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (p38, JNK, ERK) mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors inflammatory_genes_mapk Pro-inflammatory Gene Expression transcription_factors->inflammatory_genes_mapk Activates coriolic_acid_mapk (S)-Coriolic Acid coriolic_acid_mapk->mapkkk Inhibits

Proposed inhibition of NF-κB and MAPK pathways by (S)-Coriolic acid.

Experimental Protocols

Detailed methodologies for key experiments cited in the research of coriolic acid are provided below.

Chemo-enzymatic Synthesis of (S)-Coriolic Acid

This protocol describes the synthesis of (S)-Coriolic acid from linoleic acid using soybean lipoxygenase-1, followed by chemical reduction.

Materials:

Procedure:

  • Enzymatic Oxygenation:

    • Prepare a solution of linoleic acid in ethanol.

    • Add the linoleic acid solution to the borate buffer in a reaction vessel.

    • Add soybean lipoxygenase-1 to the mixture.

    • Stir the reaction mixture vigorously at room temperature while bubbling with oxygen for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a reducing agent or by acidification.

  • Extraction of Hydroperoxide:

    • Extract the reaction mixture with ethyl acetate.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude hydroperoxide.

  • Chemical Reduction:

    • Dissolve the crude hydroperoxide in ethanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in small portions with stirring.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench by adding water.

  • Purification:

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Evaporate the solvent and purify the crude (S)-Coriolic acid by silica gel column chromatography using a hexane/ethyl acetate gradient.

Synthesis_Workflow start Linoleic Acid enzymatic_step Enzymatic Oxygenation (Soybean Lipoxygenase-1, O₂) start->enzymatic_step intermediate 13(S)-Hydroperoxy-9Z,11E-octadecadienoic acid enzymatic_step->intermediate reduction_step Chemical Reduction (NaBH₄) intermediate->reduction_step purification_step Purification (Silica Gel Chromatography) reduction_step->purification_step end (S)-Coriolic Acid purification_step->end

Workflow for the chemo-enzymatic synthesis of (S)-Coriolic acid.
Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium

  • (S)-Coriolic acid stock solution

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of (S)-Coriolic acid for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at 37°C for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

Materials:

  • 6-well cell culture plates

  • Breast cancer cell lines

  • Complete cell culture medium

  • (S)-Coriolic acid stock solution

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates.

  • Treatment: Treat the cells with (S)-Coriolic acid at various concentrations.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically >50 cells) in each well.

Cell Migration Assay (Scratch Assay)

This assay is used to study cell migration in vitro.

Materials:

  • 6-well or 12-well cell culture plates

  • Breast cancer cell lines

  • Complete cell culture medium

  • (S)-Coriolic acid stock solution

  • Sterile pipette tip

  • Microscope with a camera

Procedure:

  • Monolayer Formation: Seed cells in a plate to create a confluent monolayer.

  • Scratch Creation: Create a "scratch" in the monolayer with a sterile pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of (S)-Coriolic acid.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 16 hours).

  • Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration.

Mammosphere Formation Assay

This assay is used to quantify the self-renewing capacity of cancer stem cells.

Materials:

  • Ultra-low attachment 6-well plates

  • Breast cancer cell lines

  • Mammosphere culture medium

  • (S)-Coriolic acid stock solution

  • Microscope

Procedure:

  • Single-Cell Suspension: Prepare a single-cell suspension of the breast cancer cells.

  • Seeding: Seed the cells at a low density in ultra-low attachment plates with mammosphere culture medium.

  • Treatment: Add (S)-Coriolic acid at desired concentrations.

  • Incubation: Incubate the plates for 5-7 days to allow mammosphere formation.

  • Counting: Count the number of mammospheres formed in each well.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Breast cancer cells

  • (S)-Coriolic acid

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with (S)-Coriolic acid for the desired duration.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Western Blot for c-Myc Protein Expression

This technique is used to detect and quantify the level of c-Myc protein.

Materials:

  • Breast cancer cells

  • (S)-Coriolic acid

  • Lysis buffer with protease inhibitors

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against c-Myc

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated and control cells and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-c-Myc antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound and its enantiomer have emerged as promising natural compounds with significant therapeutic potential, particularly in the field of oncology. The detailed research into its anti-cancer mechanisms, especially its ability to target breast cancer stem cells via the c-Myc pathway, provides a strong rationale for further drug development. The potential anti-inflammatory and metabolic regulatory activities of coriolic acid also warrant further investigation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working to unlock the full therapeutic potential of this intriguing molecule.

References

A Technical Guide to the Enzymatic Formation of (R)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Coriolic acid, a hydroxy polyunsaturated fatty acid derived from linoleic acid, is a molecule of growing interest in the scientific community. Its biological activities and potential therapeutic applications necessitate a thorough understanding of its biosynthesis. This technical guide provides an in-depth overview of the enzymatic pathway responsible for the formation of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key processes. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the study of lipid metabolism and its implications for drug development.

The Enzymatic Pathway of this compound Formation

The biosynthesis of this compound from linoleic acid is a stereospecific enzymatic process primarily catalyzed by a class of enzymes known as R-lipoxygenases (R-LOX) . These enzymes are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. The stereochemical outcome of the lipoxygenase reaction is determined by a single amino acid residue within the enzyme's catalytic domain. While S-lipoxygenases possess a conserved alanine (B10760859) residue, R-lipoxygenases are characterized by a conserved glycine (B1666218) residue at this position , which directs the oxygenation to produce the (R)-enantiomer.

The pathway can be summarized in two main steps:

  • Dioxygenation: An R-lipoxygenase, such as human 12R-lipoxygenase (12R-LOX) or coral 8R-lipoxygenase (8R-LOX), abstracts a hydrogen atom from the C-11 position of linoleic acid. This is followed by the stereospecific insertion of molecular oxygen at the C-9 position, leading to the formation of (9R)-hydroperoxy-10(E),12(Z)-octadecadienoic acid ((9R)-HPODE).

  • Reduction: The resulting hydroperoxide, (9R)-HPODE, is then reduced to the corresponding hydroxy fatty acid, this compound, also known as (9R)-hydroxy-10(E),12(Z)-octadecadienoic acid ((9R)-HODE). This reduction can be catalyzed by peroxidases or can occur non-enzymatically.

Enzymatic_Pathway_R_Coriolic_Acid Linoleic_Acid Linoleic Acid R_HPODE (9R)-Hydroperoxy-10(E),12(Z)- octadecadienoic acid ((9R)-HPODE) Linoleic_Acid->R_HPODE R-Lipoxygenase (e.g., 12R-LOX) + O₂ R_Coriolic_Acid This compound ((9R)-HODE) R_HPODE->R_Coriolic_Acid Peroxidase / Reduction

Figure 1: Enzymatic pathway for the formation of this compound.

Quantitative Data

The following table summarizes the available quantitative data for an R-lipoxygenase acting on linoleic acid. It is important to note that comprehensive kinetic data for the formation of this compound is still an active area of research.

EnzymeSubstrateK_m_ (µM)V_max_Optimal pHOptimal Temperature (°C)Source
Porcine 12-Lipoxygenase (catalytic domain)Linoleic Acid149Not Reported5.530[1]

Experimental Protocols

Assay for R-Lipoxygenase Activity

This protocol is adapted from general lipoxygenase assays and can be used to determine the activity of an R-lipoxygenase with linoleic acid as the substrate. The formation of the hydroperoxide product is monitored by the increase in absorbance at 234 nm.

Materials:

Procedure:

  • Substrate Preparation:

    • Prepare a 10 mM stock solution of linoleic acid in ethanol.

    • To prepare the working substrate solution, mix the linoleic acid stock with Tween 20 and water, then clarify with a few drops of 0.1 M NaOH.

  • Enzyme Assay:

    • In a quartz cuvette, add 2.9 mL of 0.1 M borate buffer (pH 9.0).

    • Add 0.1 mL of the linoleic acid substrate solution and mix.

    • Initiate the reaction by adding a small volume of the R-lipoxygenase enzyme preparation.

    • Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes at room temperature.

    • The rate of reaction is calculated from the initial linear portion of the absorbance curve. One unit of lipoxygenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of hydroperoxide per minute.

LOX_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Substrate Prepare Linoleic Acid Substrate Solution Add_Substrate Add Substrate to Cuvette and Mix Prep_Substrate->Add_Substrate Prep_Buffer Prepare Borate Buffer (pH 9.0) Add_Buffer Add Buffer to Cuvette Prep_Buffer->Add_Buffer Prep_Enzyme Prepare R-Lipoxygenase Enzyme Dilution Add_Enzyme Initiate Reaction with Enzyme Addition Prep_Enzyme->Add_Enzyme Add_Buffer->Add_Substrate Add_Substrate->Add_Enzyme Measure_Absorbance Monitor Absorbance at 234 nm Add_Enzyme->Measure_Absorbance Calculate_Rate Calculate Initial Rate of Reaction Measure_Absorbance->Calculate_Rate Determine_Activity Determine Enzyme Activity Calculate_Rate->Determine_Activity

Figure 2: Experimental workflow for the R-lipoxygenase activity assay.

Chiral HPLC Separation of (R)- and (S)-Coriolic Acid Enantiomers

This protocol outlines a general approach for the separation of Coriolie acid enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Materials:

  • Sample containing a mixture of (R)- and (S)-Coriolic acid

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD)

  • HPLC-grade solvents (e.g., hexane (B92381), isopropanol (B130326), ethanol, acetic acid)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • The Coriolie acid sample should be dissolved in a suitable solvent compatible with the mobile phase.

    • If necessary, derivatize the carboxylic acid group to an ester (e.g., methyl ester) to improve chromatographic separation.

  • HPLC Analysis:

    • Column: A chiral stationary phase column is essential for enantiomeric separation. The choice of column will depend on the specific derivatization of the analyte.

    • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of acetic acid to improve peak shape. The exact ratio will need to be optimized for the specific column and analyte.

    • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

    • Detection: The enantiomers can be detected using a UV detector, typically at a wavelength between 205 and 235 nm.

    • Analysis: The retention times of the (R)- and (S)-enantiomers will be different, allowing for their separation and quantification.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Dissolve_Sample Dissolve Coriolie Acid Mixture in Solvent Derivatize Derivatize to Ester (Optional) Dissolve_Sample->Derivatize Inject_Sample Inject Sample onto Chiral Column Derivatize->Inject_Sample Elute Elute with Optimized Mobile Phase Inject_Sample->Elute Detect Detect Enantiomers with UV Detector Elute->Detect Analyze_Chromatogram Analyze Chromatogram for Separated Peaks Detect->Analyze_Chromatogram Quantify Quantify (R)- and (S)- Enantiomers Analyze_Chromatogram->Quantify

Figure 3: General workflow for chiral HPLC separation of Coriolie acid enantiomers.

Conclusion

The enzymatic formation of this compound is a highly specific process mediated by R-lipoxygenases. Understanding this pathway is crucial for researchers investigating the biological roles of this molecule and for those in drug development exploring its therapeutic potential. This technical guide provides a foundational understanding of the enzymatic synthesis, supported by available quantitative data and detailed experimental protocols. Further research is warranted to fully characterize the kinetics and regulation of the R-lipoxygenases involved in this compound production.

References

Specificity of the Lipoxygenase Pathway: A Technical Guide to the Metabolism of Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The lipoxygenase (LOX) pathway plays a critical role in the metabolism of polyunsaturated fatty acids, leading to the generation of a diverse array of bioactive lipid mediators. A key substrate for this pathway is linoleic acid, which is predominantly converted to (13S)-hydroxy-9Z,11E-octadecadienoic acid, commonly known as (S)-Coriolic acid. This technical guide provides an in-depth analysis of the stereospecificity of the lipoxygenase pathway in the context of Coriolic acid production. While the pathway exhibits a high degree of specificity for the synthesis of the (S)-enantiomer, the formation of (R)-Coriolic acid is generally attributed to other enzymatic systems, such as cyclooxygenases, or non-enzymatic autoxidation. This document will detail the enzymatic reactions, summarize key quantitative data, outline relevant experimental protocols, and illustrate the pertinent signaling pathways.

Introduction to the Lipoxygenase Pathway

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the regio- and stereoselective insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs) that contain a cis,cis-1,4-pentadiene moiety[1][2]. In mammals, the primary substrates for LOX enzymes include arachidonic acid and linoleic acid, leading to the formation of hydroperoxyeicosatetraenoic acids (HPETEs) and hydroperoxyoctadecadienoic acids (HPODEs), respectively. These hydroperoxides are subsequently reduced to their corresponding hydroxy derivatives (HETEs and HODEs), which function as important signaling molecules in a variety of physiological and pathological processes, including inflammation, immunity, and cancer[3].

The metabolism of linoleic acid by 15-lipoxygenase-1 (15-LOX-1) is a well-characterized pathway that demonstrates remarkable stereospecificity. This enzyme primarily catalyzes the oxygenation of linoleic acid at the C-13 position to produce (13S)-hydroperoxy-9Z,11E-octadecadienoic acid ((13S)-HPODE). This intermediate is then rapidly reduced by cellular peroxidases to yield (13S)-hydroxy-9Z,11E-octadecadienoic acid ((S)-Coriolic acid)[4].

Stereospecificity in Coriolic Acid Formation

The lipoxygenase-mediated conversion of linoleic acid to Coriolic acid is a highly stereospecific process. The vast majority of LOX enzymes that act on linoleic acid produce the (S)-enantiomer of the resulting hydroxy fatty acid.

The Role of 15-Lipoxygenase-1 (15-LOX-1)

15-LOX-1 is the key enzyme responsible for the synthesis of (S)-Coriolic acid from linoleic acid. The enzyme abstracts a hydrogen atom from the C-11 position of linoleic acid, which is followed by the stereospecific insertion of molecular oxygen at the C-13 position. This reaction exclusively forms (13S)-HPODE, which is subsequently reduced to (13S)-HODE ((S)-Coriolic acid). The formation of the (R)-enantiomer via this pathway is minimal to non-existent.

Formation of this compound

The presence of this compound in biological systems is generally attributed to pathways other than the lipoxygenase pathway. These include:

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 can metabolize linoleic acid to a mixture of 9-HODE and 13-HODE isomers. While the production of 13-HODE is favored, the stereochemistry is not as specific as with LOX enzymes, and can result in the formation of 13(R)-HODE[5][6].

  • Non-Enzymatic Autoxidation: The free radical-mediated oxidation of linoleic acid can lead to the formation of a racemic mixture of 13-HPODE, which upon reduction, yields both (S)- and this compound.

Quantitative Data on Lipoxygenase Activity

Due to the high stereospecificity of the lipoxygenase pathway for producing (S)-Coriolic acid, there is a lack of reported kinetic data for the enzymatic conversion of this compound as a substrate for LOX enzymes. The available quantitative data primarily focuses on the conversion of linoleic acid to (13S)-HPODE/(13S)-HODE.

EnzymeSubstrateProductKm (µM)Vmax (nmol/mg/min)Reference
Soybean Lipoxygenase-1BLinoleic Acid13(S)-HPODE7.730.0[7]
Soybean Lipoxygenase-1B (in neat organic solvent)Linoleic Acid13(S)-HPODE20.78.3[7]

Note: The data presented is for soybean lipoxygenase, a commonly studied model enzyme, and reaction conditions can significantly influence kinetic parameters.

Experimental Protocols

Lipoxygenase Activity Assay

The activity of lipoxygenase is commonly determined spectrophotometrically by monitoring the formation of the conjugated diene hydroperoxide product, which exhibits a characteristic absorbance at 234 nm.

Materials:

  • Spectrophotometer

  • Quartz cuvettes

  • Lipoxygenase enzyme preparation (e.g., purified enzyme, cell lysate)

  • Substrate solution (e.g., linoleic acid in a suitable buffer)

  • Assay buffer (e.g., borate (B1201080) buffer, pH 9.0)

Procedure:

  • Prepare the substrate solution by dissolving linoleic acid in an appropriate buffer, often with a detergent like Tween-20 to aid solubility.

  • Equilibrate the spectrophotometer at the desired temperature (e.g., 25°C) and set the wavelength to 234 nm.

  • To a quartz cuvette, add the assay buffer and the substrate solution.

  • Initiate the reaction by adding a small volume of the lipoxygenase enzyme preparation to the cuvette.

  • Immediately mix the contents of the cuvette and start recording the absorbance at 234 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Enzyme activity is calculated using the molar extinction coefficient of the hydroperoxide product (ε₂₃₄ = 25,000 M⁻¹cm⁻¹).

Chiral Analysis of Coriolic Acid Enantiomers

To determine the stereospecificity of the reaction, the resulting Coriolic acid enantiomers can be separated and quantified using chiral chromatography.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral stationary phase column

  • Mobile phase (e.g., hexane/isopropanol/acetic acid mixture)

  • UV detector

Procedure:

  • Following the lipoxygenase reaction, the products are extracted using a suitable organic solvent.

  • The extracted products are then derivatized (e.g., to methyl esters) to improve chromatographic separation.

  • The derivatized sample is injected onto the chiral HPLC column.

  • The enantiomers are separated based on their differential interaction with the chiral stationary phase.

  • The separated enantiomers are detected by UV absorbance at approximately 235 nm.

  • The ratio of the (S)- and (R)-enantiomers is determined by comparing the peak areas of the corresponding chromatogram.

Signaling Pathways and Biological Activities

Coriolic acid and its metabolites are involved in a variety of cellular signaling pathways, often exhibiting pro-inflammatory or anti-inflammatory effects depending on the context.

Lipoxygenase Pathway for Linoleic Acid

LOX_Pathway Linoleic_Acid Linoleic Acid 15_LOX_1 15-Lipoxygenase-1 Linoleic_Acid->15_LOX_1 O2 13S_HPODE (13S)-HPODE 15_LOX_1->13S_HPODE Peroxidases Cellular Peroxidases 13S_HPODE->Peroxidases S_Coriolic_Acid (S)-Coriolic Acid (13S-HODE) Peroxidases->S_Coriolic_Acid

Caption: Enzymatic conversion of linoleic acid to (S)-Coriolic acid.

Experimental Workflow for LOX Activity and Specificity

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Lipoxygenase Assay cluster_analysis Product Analysis Enzyme_Prep Enzyme Preparation (e.g., Cell Lysate) Reaction Enzymatic Reaction Enzyme_Prep->Reaction Substrate_Prep Substrate Preparation (Linoleic Acid) Substrate_Prep->Reaction Spectro Spectrophotometry (Absorbance at 234 nm) Reaction->Spectro Extraction Product Extraction Reaction->Extraction Derivatization Derivatization Extraction->Derivatization Chiral_HPLC Chiral HPLC Analysis Derivatization->Chiral_HPLC

Caption: Workflow for analyzing LOX activity and stereospecificity.

Downstream Signaling of HODEs

Hydroxyoctadecadienoic acids (HODEs), including both 9-HODE and 13-HODE, can modulate various signaling pathways, contributing to cellular responses. It is important to note that many studies do not differentiate between the (S) and (R) enantiomers.

HODE_Signaling cluster_receptors Receptor Interaction cluster_pathways Downstream Signaling Pathways cluster_responses Cellular Responses HODEs 9-HODE & 13-HODE PPARs PPARs (e.g., PPARγ) HODEs->PPARs GPCRs G-Protein Coupled Receptors HODEs->GPCRs Gene_Expression Altered Gene Expression PPARs->Gene_Expression MAPK MAPK Pathway (ERK, JNK, p38) GPCRs->MAPK NFkB NF-κB Pathway GPCRs->NFkB PKC PKC Pathway GPCRs->PKC Inflammation Modulation of Inflammation MAPK->Inflammation Apoptosis Induction of Apoptosis MAPK->Apoptosis NFkB->Inflammation NFkB->Gene_Expression PKC->Inflammation

Caption: Overview of HODE-mediated signaling pathways.

Conclusion

The lipoxygenase pathway demonstrates a high degree of stereospecificity in the conversion of linoleic acid, primarily producing (S)-Coriolic acid. The presence of this compound in biological systems is more likely the result of other enzymatic pathways, such as those involving cyclooxygenases, or non-enzymatic lipid peroxidation. Understanding the distinct origins and downstream signaling effects of the (S) and (R) enantiomers of Coriolic acid is crucial for elucidating their specific roles in health and disease, and for the development of targeted therapeutic strategies. Further research is warranted to fully characterize the biological activities of this compound and its potential downstream metabolites.

References

An In-Depth Technical Guide to the Structure Elucidation and Characterization of (R)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Coriolic acid, systematically known as (9Z,11E,13R)-13-hydroxy-9,11-octadecadienoic acid, is a naturally occurring hydroxylated fatty acid. As a stereoisomer of the more commonly studied (S)-Coriolic acid, the (R)-enantiomer is gaining increasing interest within the scientific community for its distinct biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the structure elucidation and characterization of this compound, including its physicochemical properties, detailed experimental protocols for its analysis, and an exploration of its known signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical and Spectroscopic Data

The definitive identification and characterization of this compound rely on a combination of spectroscopic and physical data. The following tables summarize the key physicochemical and spectroscopic properties of this molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (9Z,11E,13R)-13-hydroxy-9,11-octadecadienoic acid[1][2]
Synonyms This compound, 13R-HODE[1][2]
CAS Number 10219-69-9[2][3]
Molecular Formula C₁₈H₃₂O₃[1][2]
Molecular Weight 296.45 g/mol [1][2]
Appearance Solid[1]
Storage Conditions Freezer[1]

Table 2: Spectroscopic Data for Coriolic Acid Isomers

Spectroscopic Data ¹H NMR (in CD₃OD) ¹³C NMR Mass Spectrometry (ESI-MS)
Chemical Shifts (δ ppm) and Fragments (m/z) 6.50, 5.98, 5.62, 5.41 (olefinic methines), 4.08 (oxygenated methine), 2.27, 2.20, 1.60, 1.40, 1.54/1.48, 1.25–1.40 (methylenes), 0.91 (methyl)[4]Data for a trienoic acid analog suggests characteristic shifts for the carbon backbone, with the hydroxylated carbon and double-bonded carbons being key indicators.[5]Quasi-molecular ion peak at m/z 295.4 [M − H]⁻[4]

Experimental Protocols

Accurate characterization of this compound necessitates the use of precise and validated experimental methodologies. This section details the key protocols for its synthesis, purification, and analysis.

Enantioselective Synthesis of this compound

The stereospecific synthesis of this compound is crucial for studying its unique biological functions. While chemo-enzymatic methods using soybean lipoxygenase typically yield the (S)-enantiomer, other synthetic strategies can be employed to obtain the (R)-enantiomer.[6] One potential approach involves the use of chiral catalysts or starting materials to direct the stereochemistry of the hydroxyl group.

A general workflow for the synthesis of a specific enantiomer of a hydroxylated fatty acid is presented below.

G cluster_synthesis Enantioselective Synthesis Workflow Start Chiral Starting Material or Catalyst Step1 Multi-step Organic Synthesis Start->Step1 1. Asymmetric Reaction Setup Step2 Introduction of Hydroxyl Group with (R)-Stereochemistry Step1->Step2 2. Stereocontrolled Transformation Step3 Purification of this compound Precursor Step2->Step3 3. Chromatographic Separation Step4 Final Deprotection/Modification Step3->Step4 4. Final Synthetic Step End This compound Step4->End 5. Isolation of Pure Product

Caption: A generalized workflow for the enantioselective synthesis of this compound.

Purification and Characterization

1. High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the definitive method for separating and quantifying the (R) and (S) enantiomers of coriolic acid.

  • Sample Preparation: Dissolve the synthesized or extracted coriolic acid in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) with a small amount of an acidic additive (e.g., acetic acid) is commonly used.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at approximately 235 nm, which is the characteristic absorbance for the conjugated diene system.[7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the overall structure of the coriolic acid molecule.

  • Sample Preparation: Dissolve the purified this compound in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for electrospray ionization (ESI).

Signaling Pathways and Biological Activity

The biological activities of (R)- and (S)-Coriolic acid are not identical, highlighting the importance of stereochemistry in their molecular interactions. While the (S)-enantiomer has been more extensively studied, emerging research is beginning to shed light on the unique roles of the (R)-enantiomer.

Differential Effects on Cancer Cell Proliferation

Studies on colorectal cancer cells have revealed contrasting effects of the two enantiomers. (S)-Coriolic acid has been shown to decrease cell growth and induce apoptosis, an effect that is at least partially mediated through the activation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ).[10] In contrast, this compound has been observed to increase the proliferation of these cells.[10][11] This proliferative effect is thought to be mediated through different signaling pathways, potentially involving BLT receptors and the activation of the ERK and CREB signaling cascades.[10]

G cluster_R_Coriolic_Acid This compound Signaling R_CA This compound BLT_Receptor BLT Receptors R_CA->BLT_Receptor ERK ERK Activation BLT_Receptor->ERK CREB CREB Activation BLT_Receptor->CREB Cell_Proliferation Increased Cell Proliferation ERK->Cell_Proliferation CREB->Cell_Proliferation G cluster_PPAR Differential PPARγ Activation S_CA (S)-Coriolic Acid PPARg PPARγ Receptor S_CA->PPARg Binds R_CA This compound R_CA->PPARg Does Not Bind Activation Receptor Activation PPARg->Activation No_Activation No Receptor Activation PPARg->No_Activation

References

(R)-Coriolic Acid: An Enigmatic Endogenous Lipid Mediator

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Coriolic acid, also known as (R)-13-hydroxy-9Z,11E-octadecadienoic acid, is a naturally occurring fatty acid derivative. While its presence has been confirmed in some natural sources, its role as an endogenous lipid mediator in physiological and pathophysiological processes remains largely uncharted territory in scientific research. This technical guide provides a comprehensive overview of what is known about coriolic acid, acknowledging the significant research focus on its (S)-enantiomer and highlighting the critical knowledge gaps surrounding the (R)-isoform.

Decades of research have established a vast landscape of bioactive lipids that orchestrate cellular signaling and regulate inflammatory responses, metabolic processes, and cell fate. Among these, the hydroxyoctadecadienoic acids (HODEs), derived from the essential fatty acid linoleic acid, have garnered considerable attention. While the (S)-enantiomer of coriolic acid, (S)-13-HODE, has been extensively studied for its anti-cancer and anti-inflammatory properties, its chiral counterpart, this compound, remains an enigma.

Biosynthesis and Metabolism: A Tale of Two Enantiomers

The production of 13-HODE in mammals can occur through both enzymatic and non-enzymatic pathways. The stereochemical outcome of these reactions is a critical determinant of the subsequent biological activity.

Enzymatic synthesis, primarily mediated by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, is highly stereospecific, predominantly producing the (S)-enantiomer.[1] In contrast, non-enzymatic oxidation of linoleic acid, which occurs under conditions of oxidative stress, results in a racemic mixture of (S)- and (R)-HODEs.[2] Cytochrome P450 (CYP) enzymes can also metabolize linoleic acid to a mixture of 13-HODE and 9-HODE, typically yielding a predominance of the (R)-stereoisomer.[2]

The metabolism of 13(S)-HODE has been shown to proceed via peroxisome-dependent β-oxidation, leading to chain-shortened products, or oxidation to 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-ODE).[1] The metabolic fate of this compound has not been specifically elucidated.

Biological Activities: The Well-Studied (S)-Enantiomer and the Unknown (R)-Enantiomer

The vast majority of research on the biological activities of coriolic acid has focused on the (S)-enantiomer. These studies have revealed its potent anti-cancer and anti-inflammatory effects, primarily through the modulation of the c-Myc signaling pathway.[3][4][5][6][7][8]

In stark contrast, there is a significant dearth of information regarding the specific biological activities of this compound as an endogenous lipid mediator. While it was isolated from Coriaria seed oils in 1968, its physiological relevance in mammals remains to be determined.[9]

Table 1: Quantitative Data on the Biological Activities of (S)-Coriolic Acid

Biological ActivityCell Line/ModelConcentration/DosageObserved EffectReference
Anticancer Activity
Cytotoxicity (IC50)MDA-MB-231 (Human Breast Cancer)289.3 µM50% growth inhibition at 24 hours[10]
Cytotoxicity (IC50)MCF-7 (Human Breast Cancer)386.9 µM50% growth inhibition at 24 hours[10]
Reduction of CD44high/CD24low PopulationMDA-MB-231200 µMDecreased from 94.0% to 66.3%[10]
Induction of Apoptosis in MammospheresMDA-MB-231150 µMIncreased late apoptosis from 5.7% to 39.6%[10]
Anti-inflammatory Activity
TPA-induced ear edema in miceIn vivo0.09–0.3 mg per earMarked anti-inflammatory effect[11]

Signaling Pathways: Insights from the (S)-Enantiomer

The primary signaling pathway modulated by (S)-coriolic acid is the c-Myc pathway, a critical regulator of cell proliferation, growth, and apoptosis.[5][6][7][8] (S)-Coriolic acid has been shown to decrease both the transcriptional and translational levels of the c-Myc gene, leading to the suppression of breast cancer stem cells.[5][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCoriolicAcid (S)-Coriolic Acid cMyc_Gene c-Myc Gene SCoriolicAcid->cMyc_Gene Inhibits Transcription cMyc_mRNA c-Myc mRNA cMyc_Protein_Cytoplasm c-Myc Protein cMyc_mRNA->cMyc_Protein_Cytoplasm Translation cMyc_Protein_Nucleus c-Myc Protein cMyc_Protein_Cytoplasm->cMyc_Protein_Nucleus Nuclear Translocation cMyc_Gene->cMyc_mRNA Transcription Target_Genes Target Genes (e.g., Nanog, Oct4) cMyc_Protein_Nucleus->Target_Genes Activates Transcription Cell_Proliferation Cell Proliferation & Stemness Target_Genes->Cell_Proliferation

Signaling pathway of (S)-Coriolic acid in breast cancer stem cells.

Experimental Protocols

Detailed methodologies are essential for the advancement of research in this field. The following section outlines key experimental protocols relevant to the study of coriolic acid.

Isolation and Purification of (S)-Coriolic Acid from Salicornia herbacea

This protocol describes the extraction and purification of (S)-coriolic acid from a known natural source.

  • Extraction:

    • Dried and powdered Salicornia herbacea is extracted with methanol (B129727).

    • The methanol extract is concentrated under reduced pressure.

    • The crude extract is then subjected to solvent partitioning between water and ethyl acetate (B1210297). The ethyl acetate fraction, containing (S)-coriolic acid, is collected.[12]

  • Chromatographic Purification:

    • The ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

    • Fractions are monitored by thin-layer chromatography (TLC).

    • Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column.[12]

G Start Dried Salicornia herbacea Extraction Methanol Extraction Start->Extraction Partitioning Solvent Partitioning (EtOAc/H2O) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel Prep_HPLC Preparative HPLC (C18 Column) Silica_Gel->Prep_HPLC End Pure (S)-Coriolic Acid Prep_HPLC->End

Workflow for the isolation of (S)-Coriolic acid.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity Assessment

This method is crucial for separating and quantifying the (S) and (R) enantiomers of coriolic acid.

  • Sample Preparation: The coriolic acid sample is derivatized to its methyl ester using a methylating agent such as methanolic HCl or BF₃-methanol.[13]

  • HPLC Conditions:

    • Column: A chiral stationary phase column (e.g., Chiralpak AD-H or Chiralcel OD-H).[13]

    • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol.[13]

    • Detection: UV detector.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Future Directions

The significant knowledge gap regarding the endogenous role and biological activities of this compound presents a compelling area for future research. Key questions that need to be addressed include:

  • What are the specific enzymatic pathways responsible for the endogenous production of this compound in mammals?

  • Does this compound have unique biological activities, or does it antagonize or synergize with the effects of (S)-coriolic acid?

  • What are the specific cellular receptors and signaling pathways that are modulated by this compound?

  • What is the physiological and pathological relevance of the (R)-/(S)-coriolic acid ratio in different tissues and disease states?

Answering these questions will not only illuminate the role of this enigmatic lipid mediator but could also open new avenues for therapeutic intervention in a range of diseases. The development of stereospecific synthetic methods and analytical techniques will be paramount to advancing our understanding of this compound's place in the complex web of lipid signaling.

References

(R)-Coriolic Acid: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Coriolic acid, a naturally occurring hydroxylated fatty acid, has emerged as a significant subject of interest in oncology research due to its demonstrated anti-cancer properties, particularly against breast cancer. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound in cancer cells. The primary modes of action involve the dual downregulation of the proto-oncogene c-Myc and the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. These actions collectively lead to the suppression of cancer stem cell self-renewal, induction of apoptosis, and a reduction in cell viability. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the involved signaling pathways to serve as a resource for ongoing research and development in cancer therapeutics.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a multi-pronged approach, primarily targeting key pathways that are often dysregulated in cancer: the c-Myc and mTOR signaling cascades.

Downregulation of c-Myc in Cancer Stem Cells

A pivotal mechanism of this compound is its ability to suppress the viability of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and therapeutic resistance. This is achieved through the significant downregulation of the c-Myc proto-oncogene at both the transcriptional and translational levels.[1][2] c-Myc is a master transcriptional regulator that governs approximately 15% of human genes, controlling processes such as cell proliferation, metabolism, and protein synthesis.[2]

The suppression of c-Myc by this compound leads to several downstream anti-cancer effects:

  • Inhibition of Cancer Stem Cell Self-Renewal: this compound has been shown to inhibit the formation of mammospheres, which are in vitro surrogates for the self-renewal capacity of breast cancer stem cells (BCSCs).[2]

  • Induction of Apoptosis: By reducing the expression of the pro-survival factor c-Myc, this compound promotes programmed cell death in cancer cells.[2]

  • Reduction in Stemness Marker Expression: Treatment with this compound leads to a decrease in the population of cells with the CD44high/CD24low phenotype, a characteristic of breast cancer stem cells.[1] Furthermore, it downregulates the expression of key stemness-associated transcription factors, including Nanog and Oct4.[1]

Inhibition of the mTOR Signaling Pathway

This compound also directly targets the mammalian target of rapamycin (mTOR), a central kinase that regulates cell growth, proliferation, and metabolism.[2] It is proposed that this compound competitively inhibits the kinase activity of mTOR by interacting with its catalytic ATP-binding domain.[2] The mTOR protein is a core component of two distinct complexes, mTORC1 and mTORC2, which have both overlapping and distinct downstream targets. Inhibition of mTOR signaling by this compound contributes to its anti-cancer effects by suppressing protein synthesis and cell growth.[2]

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the efficacy of this compound in breast cancer cell lines.

Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines

Cell LineAssayIC50Incubation TimeReference
MDA-MB-231MTSData not available24 hours[3]
MCF-7MTSData not available24 hours[3]

Note: While specific IC50 values for this compound are not definitively reported in the available literature, studies on the related compound corosolic acid have shown IC50 values of 20.12 µM in MDA-MB-231 cells and 28.50 µM in MCF-7 cells after 48 hours of treatment.[1] Further studies are required to establish the precise IC50 of this compound.

Table 2: Effect of this compound on Mammosphere Formation

Cell LineConcentration (µM)Inhibition of Mammosphere Formation (%)Reference
MCF-750~55%[3]
MCF-7100~75%[3]
MDA-MB-23150~40%[3]
MDA-MB-231100~65%[3]

Table 3: Effect of this compound on Apoptosis and Stemness Markers

Cell LineConcentration (µM)EffectReference
Breast Cancer Stem Cells150Increased apoptosis[4]
MCF-7100Decreased CD44high/CD24low population[1]
MCF-7100Downregulation of Nanog, Oct4, CD44, and c-Myc mRNA[1]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

Coriolic_Acid_cMyc_Pathway Coriolic_Acid This compound cMyc c-Myc (Transcription & Translation) Coriolic_Acid->cMyc inhibits Apoptosis Apoptosis Coriolic_Acid->Apoptosis induces Stemness_Genes Stemness Genes (Nanog, Oct4, CD44) cMyc->Stemness_Genes activates BCSC_Survival BCSC Survival & Self-Renewal cMyc->BCSC_Survival promotes cMyc->Apoptosis inhibits Stemness_Genes->BCSC_Survival promotes

Figure 1: this compound-Mediated Downregulation of the c-Myc Pathway.

Coriolic_Acid_mTOR_Pathway Coriolic_Acid This compound mTORC1 mTORC1 Coriolic_Acid->mTORC1 inhibits S6K1 p70S6K mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth leads to

Figure 2: Inhibition of the mTOR Signaling Pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the effects of this compound.

Cell Viability Assay (MTS Assay)

This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution (dissolved in DMSO). Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined from the dose-response curve.

Mammosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

  • Plate Preparation: Coat 6-well ultra-low attachment plates to prevent cell adhesion.

  • Cell Preparation: Harvest breast cancer cells and prepare a single-cell suspension using trypsinization, followed by passing the cells through a 40 µm cell strainer.

  • Cell Seeding: Seed the cells at a low density (e.g., 500-5,000 cells/mL) in the prepared plates.

  • Culture Medium: Culture the cells in a serum-free DMEM/F12 medium supplemented with B27 supplement, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).

  • Treatment: Add the desired concentrations of this compound to the culture medium.

  • Incubation: Incubate the plates for 5-10 days at 37°C in a 5% CO2 humidified atmosphere without disturbing them.

  • Quantification: Count the number of mammospheres (typically with a diameter > 50 µm) per well using an inverted microscope. Calculate the mammosphere forming efficiency (MFE) and the percentage of inhibition relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified duration (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Western Blot for c-Myc, Nanog, and Oct4 Protein Expression

This technique is used to detect and quantify the protein levels of c-Myc and stemness markers.

  • Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, Nanog, Oct4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_assays Phenotypic & Mechanistic Assays Cell_Culture Breast Cancer Cell Lines (MDA-MB-231, MCF-7) Treatment Treatment with This compound Cell_Culture->Treatment MTS_Assay MTS Assay (Cell Viability) Treatment->MTS_Assay Mammosphere_Assay Mammosphere Assay (Self-Renewal) Treatment->Mammosphere_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot qPCR RT-qPCR (Gene Expression) Treatment->qPCR

Figure 3: General Experimental Workflow for Investigating this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent, particularly in the context of breast cancer, through its targeted inhibition of the c-Myc and mTOR signaling pathways. The resulting suppression of cancer stem cell properties and induction of apoptosis provide a strong rationale for its further development.

Future research should focus on several key areas:

  • In Vivo Efficacy: Comprehensive in vivo studies using animal models are necessary to validate the anti-tumor and anti-metastatic potential of this compound.

  • Pharmacokinetics and Bioavailability: Elucidating the pharmacokinetic profile and optimizing the bioavailability of this compound are crucial steps for its translation into a clinical setting.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or other targeted therapies could lead to more effective treatment strategies.

  • Broader Anti-Cancer Spectrum: Exploring the efficacy of this compound against other cancer types that exhibit dysregulation of the c-Myc and mTOR pathways is a promising avenue for future research.

This technical guide provides a foundational understanding of the mechanism of action of this compound, offering valuable insights for researchers dedicated to advancing novel cancer therapies.

References

The Anti-inflammatory Mechanism of (R)-Coriolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Coriolic acid, a hydroxylated derivative of linoleic acid, is an emerging lipid mediator with potential therapeutic applications. While much of the research has focused on the anti-cancer properties of its stereoisomer, (S)-Coriolic acid, the anti-inflammatory mechanisms of the (R)-enantiomer are less understood. This technical guide synthesizes the current understanding of the anti-inflammatory actions of Coriolic acid and its related metabolites. Due to a paucity of direct research on the (R)-isomer, this document draws upon data from studies on (S)-Coriolic acid and its downstream metabolite, (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE), to propose a likely mechanism of action. The available evidence points towards the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways as central to its anti-inflammatory effects. This guide provides a comprehensive overview of the pertinent signaling pathways, quantitative data from related compounds, and detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. This compound, also known as (R)-13-hydroxy-9Z,11E-octadecadienoic acid ((R)-13-HODE), belongs to a class of oxidized linoleic acid metabolites that have been shown to possess biological activity. While its counterpart, (S)-Coriolic acid, has been investigated for its effects on cancer stem cells, the specific anti-inflammatory properties of the (R)-isomer remain an area of active investigation. This document aims to provide a detailed technical overview of the putative anti-inflammatory mechanisms of this compound, based on the available scientific literature for closely related molecules.

Quantitative Data on Anti-inflammatory Effects

Direct quantitative data on the anti-inflammatory activity of this compound is currently limited in publicly available literature. However, studies on its downstream metabolite, 13-KODE, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages provide valuable insights into its potential potency.[1]

Table 1: In Vitro Anti-inflammatory Activity of 13-KODE in LPS-Stimulated RAW 264.7 Macrophages [1]

BiomarkerCompoundConcentration% Reduction (vs. LPS control)
TNF-α (protein)13-KODE100 µM61%
TNF-α (mRNA)13-KODE100 µM66%
IL-1β (protein)13-KODE100 µM72%
IL-1β (mRNA)13-KODE100 µM52%
Nitric Oxide (NO)13-KODE100 µMSignificant reduction reported

Implicated Signaling Pathways

The anti-inflammatory effects of Coriolic acid and its analogs are believed to be primarily mediated through the inhibition of the NF-κB and MAPK signaling cascades. These pathways are critical regulators of the expression of pro-inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies on 13-KODE have demonstrated its ability to inhibit the nuclear translocation of NF-κB in LPS-stimulated macrophages.[1] This suggests that this compound may exert its anti-inflammatory effects by preventing the activation of this key transcription factor.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates R_Coriolic_Acid This compound R_Coriolic_Acid->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS, COX-2) DNA->Pro_inflammatory_Genes Induces

Putative inhibition of the NF-κB pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is another crucial regulator of inflammation. It comprises a series of protein kinases that are activated by extracellular stimuli, including LPS. The three major MAPK families are p38, JNK, and ERK. The activation of these kinases results in the phosphorylation of various transcription factors that, in turn, control the expression of inflammatory mediators. Research on 13-KODE has shown that it suppresses the activation of MAPKs in LPS-stimulated macrophages.[1] It is therefore plausible that this compound also mitigates the inflammatory response by interfering with this signaling cascade.

MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS MAPKKK MAPKKK LPS->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates R_Coriolic_Acid This compound R_Coriolic_Acid->MAPKKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes Induces

Postulated inhibition of the MAPK pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol is a standard method for assessing the effect of a compound on the production of inflammatory mediators in a cellular model of inflammation.[2][3]

  • Objective: To determine the inhibitory effect of this compound on the production of nitric oxide (NO), TNF-α, and IL-1β in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)

    • This compound

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent for NO measurement

    • ELISA kits for TNF-α and IL-1β

    • 96-well cell culture plates

  • Procedure:

    • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Sample Collection: Collect the cell culture supernatant for analysis.

    • Nitric Oxide (NO) Assay: Determine the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent according to the manufacturer's instructions.

    • Cytokine Measurement: Quantify the levels of TNF-α and IL-1β in the supernatant using specific ELISA kits as per the manufacturer's protocols.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-1β production by this compound compared to the LPS-only treated control.

In_Vitro_Workflow A Seed RAW 264.7 cells in 96-well plate B Incubate overnight A->B C Pre-treat with This compound B->C D Stimulate with LPS (1 µg/mL) for 24h C->D E Collect supernatant D->E F Measure NO production (Griess Assay) E->F G Measure TNF-α and IL-1β (ELISA) E->G

Workflow for in vitro anti-inflammatory screening.
In Vivo TPA-Induced Mouse Ear Edema Assay

This is a widely used animal model to evaluate the topical anti-inflammatory activity of compounds.[4][5]

  • Objective: To assess the in vivo topical anti-inflammatory effect of this compound on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice.

  • Materials:

    • Male Swiss albino mice (20-25 g)

    • 12-O-tetradecanoylphorbol-13-acetate (TPA)

    • This compound

    • Acetone (vehicle)

    • Indomethacin (positive control)

    • Ear punch biopsy tool (e.g., 6 mm diameter)

    • Analytical balance

  • Procedure:

    • Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.

    • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, TPA control, Positive control (Indomethacin), and this compound treatment groups (at various doses).

    • Treatment Application: Topically apply the vehicle, Indomethacin, or this compound to both sides of the right ear.

    • Induction of Edema: After 30 minutes, apply TPA (2.5 µ g/ear ) to the right ear of all animals except the vehicle control group. The left ear serves as a non-inflamed control.

    • Edema Measurement: After 4-6 hours, sacrifice the animals and take a 6 mm punch biopsy from both ears. Weigh the biopsies to determine the extent of edema (difference in weight between the right and left ear punches).

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the TPA control group.

In_Vivo_Workflow A Group mice B Topical application of This compound/Controls to right ear A->B C Topical application of TPA to right ear (30 min later) B->C D Sacrifice mice (4-6 hours later) C->D E Take ear punch biopsies (both ears) D->E F Weigh biopsies and calculate edema E->F G Calculate % inhibition F->G

Workflow for the TPA-induced in vivo anti-inflammatory assay.

Conclusion and Future Directions

The available evidence, primarily from studies on structurally and metabolically related compounds, strongly suggests that this compound possesses anti-inflammatory properties. The likely mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators. However, it is crucial to acknowledge the stereospecific effects of hydroxy fatty acids, as the (R) and (S) isomers can exhibit different biological activities.[6]

To fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

  • Direct Mechanistic Studies: Investigating the direct effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK pathways.

  • In Vivo Efficacy: Conducting in vivo studies using various models of inflammation to assess the therapeutic efficacy, optimal dosing, and pharmacokinetic profile of this compound.

  • Enzyme Inhibition Assays: Directly testing the inhibitory activity of this compound against COX-1, COX-2, and various lipoxygenases to explore other potential anti-inflammatory mechanisms.

  • Stereospecificity Comparison: Directly comparing the anti-inflammatory activities and mechanisms of this compound and (S)-Coriolic acid to understand the role of stereochemistry.

This technical guide provides a solid foundation for researchers to build upon in their investigation of this compound as a novel anti-inflammatory agent.

References

Stereospecific Biological Activity of (R)-Coriolic Acid vs. (S)-Coriolic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coriolic acid, a dihydroxy-fatty acid derived from linoleic acid, exists as two stereoisomers, (R)-Coriolic acid and (S)-Coriolic acid. Emerging research has unveiled distinct and sometimes opposing biological activities for these enantiomers, highlighting the critical importance of stereochemistry in their pharmacological effects. This technical guide provides a comprehensive analysis of the stereospecific biological activities of (R)- and (S)-Coriolic acid, with a particular focus on their differential effects in oncology and inflammation. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways to facilitate a deeper understanding and guide future research in the development of stereochemically pure Coriolic acid-based therapeutics.

Introduction

Coriolic acid, chemically known as 13-hydroxy-9,11-octadecadienoic acid (13-HODE), is a bioactive lipid metabolite that plays a significant role in various physiological and pathological processes. The two stereoisomers, (R)- and (S)-Coriolic acid, are produced through distinct enzymatic and non-enzymatic pathways, leading to different biological consequences. (S)-Coriolic acid has been extensively studied for its anti-cancer properties, particularly its ability to suppress breast cancer stem cells by downregulating the c-Myc oncogene.[1][2][3][4][5] In contrast, research on this compound has revealed a more complex and sometimes pro-pathogenic role, including the promotion of cancer cell proliferation in certain contexts. This guide aims to dissect these stereospecific differences, providing a detailed comparison of their mechanisms of action and potential therapeutic implications.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of (R)- and (S)-Coriolic acid, providing a clear comparison of their potencies and effects.

Table 1: Comparative Anti-Cancer Activity

Biological ActivityCell LineIsomerConcentration/IC50EffectReference(s)
CytotoxicityMDA-MB-231 (Human Breast Cancer)(S)-Coriolic acid289.3 µMInhibition of cell proliferation
CytotoxicityMCF-7 (Human Breast Cancer)(S)-Coriolic acid386.9 µMInhibition of cell proliferation
Apoptosis InductionMDA-MB-231 Mammospheres(S)-Coriolic acid150 µMIncreased late apoptosis from 5.7% to 39.6%[5][6]
Cell GrowthNondifferentiated Caco-2 (Colorectal Cancer)(S)-Coriolic acidNot specifiedDecreased cell growth and DNA synthesis[6]
Cell GrowthNondifferentiated Caco-2 (Colorectal Cancer)This compoundNot specifiedIncreased cell growth and DNA synthesis[6]
Reduction of CD44high/CD24low PopulationMDA-MB-231(S)-Coriolic acid200 µMDecreased from 94.0% to 66.3%[6]

Table 2: Comparative Inflammatory and Receptor Binding Activity

Target/ActivityIsomerEffectNotesReference(s)
PPARγ Activation(S)-Coriolic acidPotent agonistContributes to anti-proliferative and anti-inflammatory effects.[6][7]
PPARγ ActivationThis compoundLacks or has weak ability[7]
Neutrophil ChemotaxisThis compoundWeak stimulatorMay contribute to pro-inflammatory responses.[7]
Natural Killer Cell ChemotaxisThis compoundWeak stimulatorPotential role in tissue injury.[7]

Stereospecific Signaling Pathways

The divergent biological activities of (R)- and (S)-Coriolic acid stem from their differential engagement with distinct signaling pathways.

(S)-Coriolic Acid: Anti-Cancer and Anti-Inflammatory Pathways

(S)-Coriolic acid primarily exerts its anti-cancer effects through the downregulation of the proto-oncogene c-Myc, a key regulator of cell proliferation and stemness, particularly in breast cancer stem cells.[1][2][3][4] This leads to the inhibition of cancer cell self-renewal and induction of apoptosis.[6] Furthermore, (S)-Coriolic acid's anti-inflammatory properties are mediated by the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[1] A key molecular target for (S)-Coriolic acid is the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that, upon activation, modulates genes involved in lipid metabolism and inflammation.[6][7]

S_Coriolic_Acid_Pathway cluster_cancer Anti-Cancer Pathway cluster_inflammation Anti-Inflammatory Pathway S_CA_cancer (S)-Coriolic Acid cMyc c-Myc S_CA_cancer->cMyc Inactivation Stemness Cancer Stem Cell Self-Renewal cMyc->Stemness Inhibition Apoptosis_cancer Apoptosis cMyc->Apoptosis_cancer Induction S_CA_inflam (S)-Coriolic Acid PPARg PPARγ S_CA_inflam->PPARg Activation NFkB NF-κB S_CA_inflam->NFkB Inhibition MAPK MAPK S_CA_inflam->MAPK Inhibition PPARg->NFkB Inhibition Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation

Signaling pathways of (S)-Coriolic acid.
This compound: Pro-Proliferative Pathway in Colorectal Cancer

In stark contrast to its enantiomer, this compound has been shown to promote the growth of undifferentiated colorectal cancer cells.[6] This pro-proliferative effect is mediated through the activation of the cyclooxygenase (COX) pathway, leading to increased DNA synthesis.[6] This highlights a potential tumor-promoting role for this isomer in specific cellular contexts.

R_Coriolic_Acid_Pathway R_CA This compound COX COX Pathway R_CA->COX Activation Proliferation Cell Proliferation (Colorectal Cancer) COX->Proliferation Promotion Experimental_Workflow cluster_assays Biological Assays cluster_analysis Data Analysis start Start: Isolate/Synthesize (R)- and (S)-Coriolic Acid cell_culture Culture Cancer Cell Lines (e.g., MDA-MB-231, Caco-2) start->cell_culture treatment Treat cells with varying concentrations of (R)- or (S)-Coriolic Acid cell_culture->treatment mts MTS Assay (Cell Viability) treatment->mts mammosphere Mammosphere Formation Assay (Self-Renewal) treatment->mammosphere apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot ppar_assay PPARγ Reporter Assay treatment->ppar_assay ic50 IC50 Determination mts->ic50 apoptosis_rate Apoptosis Rate (%) apoptosis->apoptosis_rate protein_levels Protein Levels (e.g., c-Myc) western_blot->protein_levels ppar_activity PPARγ Activity ppar_assay->ppar_activity

References

(R)-Coriolic Acid: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Coriolic acid, a naturally occurring hydroxy fatty acid, has garnered interest for its potential applications in various scientific fields. This technical guide provides an in-depth overview of the known natural sources, abundance, and analytical methodologies for this compound. While research on its biological activities is less extensive compared to its (S)-enantiomer, this document consolidates the available information to serve as a valuable resource for researchers and professionals in drug development. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key analytical procedures. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance comprehension.

Natural Sources and Abundance of this compound

The primary natural source of this compound is the seed oil of plants belonging to the Coriaria genus. Early studies have reported significant concentrations of this compound in these oils.

Table 1: Abundance of this compound in Coriaria Seed Oils
Plant SpeciesCommon NameThis compound Content (% of total fatty acids)Reference(s)
Coriaria nepalensisMussoorie BerryNot explicitly quantified, but a major component
Coriaria japonicaJapanese CoriariaHigh, reported as the main hydroxy fatty acid
Coriaria myrtifoliaMyrtle-leaved CoriariaReported to contain coriolic acid

Note: Quantitative data for this compound across different Coriaria species is limited in recent literature. The values presented are based on available reports and may vary depending on the specific cultivar, growing conditions, and extraction methods.

Biosynthesis of this compound

While the specific enzymatic pathway for the biosynthesis of this compound in Coriaria species is not extensively detailed in the literature, it is hypothesized to be synthesized from linoleic acid via a lipoxygenase (LOX) pathway. The stereospecificity of the oxygen insertion by a plant 13-lipoxygenase would determine the formation of the (R)-enantiomer.

Biosynthesis_of_R_Coriolic_Acid linoleic_acid Linoleic Acid hydroperoxide (13R)-hydroperoxy-cis-9,trans-11-octadecadienoic acid linoleic_acid->hydroperoxide 13-Lipoxygenase (putative, R-specific) + O2 coriolic_acid This compound hydroperoxide->coriolic_acid Peroxidase / Reductase (reduction)

Caption: Putative biosynthesis pathway of this compound from linoleic acid.

Experimental Protocols

Extraction of this compound from Coriaria Seeds

This protocol outlines a general procedure for the extraction of total lipids, including this compound, from Coriaria seeds.

Materials:

  • Dried Coriaria seeds

  • Grinder or mill

  • Soxhlet extraction apparatus

  • n-Hexane or petroleum ether

  • Rotary evaporator

  • Glassware (flasks, beakers, etc.)

Procedure:

  • Sample Preparation: Grind the dried Coriaria seeds into a fine powder to increase the surface area for extraction.

  • Soxhlet Extraction:

    • Place a known amount of the powdered seeds into a thimble.

    • Insert the thimble into the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with the extraction solvent (n-hexane or petroleum ether).

    • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the seed powder.

    • The solvent will fill the thimble and extract the lipids. Once the solvent level reaches the top of the siphon arm, the solvent and extracted lipids will be siphoned back into the distilling flask.

    • This cycle is repeated for several hours (typically 6-8 hours) to ensure complete extraction.

  • Solvent Removal: After extraction, the solvent is removed from the extracted lipids using a rotary evaporator under reduced pressure.

  • Oil Recovery: The resulting crude seed oil, rich in this compound, is collected and can be stored under an inert atmosphere at low temperatures (-20°C) to prevent oxidation.

Extraction_Workflow start Dried Coriaria Seeds grind Grind into fine powder start->grind soxhlet Soxhlet Extraction (n-Hexane) grind->soxhlet rotovap Solvent Removal (Rotary Evaporator) soxhlet->rotovap end Crude Coriaria Seed Oil (contains this compound) rotovap->end

Caption: General workflow for the extraction of this compound rich oil.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the conversion of this compound to its methyl ester derivative for analysis by GC-MS.

Materials:

  • Coriaria seed oil extract

  • Methanolic HCl (1.25 M) or BF3-methanol

  • Internal standard (e.g., heptadecanoic acid methyl ester)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-23, SP-2560)

Procedure:

  • Transesterification:

    • Weigh a precise amount of the extracted oil (e.g., 10-20 mg) into a screw-cap glass tube.

    • Add a known amount of the internal standard.

    • Add 2 mL of methanolic HCl or BF3-methanol.

    • Seal the tube tightly and heat at 60-70°C for 1-2 hours.

  • Extraction of Fatty Acid Methyl Esters (FAMEs):

    • After cooling to room temperature, add 2 mL of hexane and 1 mL of distilled water.

    • Vortex the mixture thoroughly and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1 µL) of the FAMEs solution into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 3°C/min, and hold for 15 min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Electron Ionization (EI) Mode: 70 eV

      • Scan Range: m/z 50-550

  • Quantification:

    • Identify the peak corresponding to coriolic acid methyl ester based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing the peak area of its methyl ester to the peak area of the internal standard.

Signaling Pathways and Biological Activity of this compound

Currently, there is a significant lack of information in the scientific literature regarding the specific signaling pathways and biological activities of this compound. The majority of research has focused on the (S)-enantiomer, particularly its effects on cancer cell lines.

It is plausible that this compound may interact with similar cellular targets as (S)-Coriolic acid, but with different affinities or downstream effects due to stereochemical differences. However, without specific experimental data, any proposed signaling pathway for this compound would be purely speculative.

Future research is needed to elucidate the biological role of this compound, including its potential interactions with cellular receptors, enzymes, and signaling cascades. Comparative studies between the (R) and (S) enantiomers are crucial to understanding their distinct biological functions.

Signaling_Pathway_Placeholder R_Coriolic This compound receptor Unknown Receptor / Target R_Coriolic->receptor pathway Downstream Signaling Cascade (Undetermined) receptor->pathway response Biological Response (To be investigated) pathway->response

Caption: Unknown signaling pathway of this compound.

Conclusion

This compound is a unique hydroxy fatty acid predominantly found in the seed oils of the Coriaria genus. While methods for its extraction and analysis are established, there is a notable gap in the current understanding of its abundance in various natural sources and its specific biological activities and signaling pathways. This guide provides a foundational resource for researchers, highlighting the current state of knowledge and emphasizing the need for further investigation into the therapeutic potential of this enantiomer. The provided protocols and diagrams serve as a practical starting point for future research endeavors in this promising area.

(R)-Coriolic Acid: A Deep Dive into its Metabolic Fate and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Coriolic acid, also known as (R)-9-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE), is a bioactive lipid mediator derived from the enzymatic oxidation of linoleic acid. As a member of the oxidized linoleic acid metabolites (OXLAMs), it is implicated in a variety of physiological and pathological processes. Understanding its metabolism and degradation is crucial for elucidating its biological roles and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the metabolic pathways and degradation of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Biosynthesis of this compound

This compound is synthesized in vivo from linoleic acid through the action of several enzymatic pathways.

Enzymatic Pathways:

  • Cyclooxygenases (COX-1 and COX-2): These enzymes, primarily known for their role in prostaglandin (B15479496) synthesis, can oxygenate linoleic acid to form 9(R)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(R)-HpODE). This unstable intermediate is then rapidly reduced by cellular peroxidases to this compound.[1]

  • Cytochrome P450 (CYP) Enzymes: Certain CYP monooxygenases can also metabolize linoleic acid to a mixture of hydroperoxy and hydroxy fatty acids, including 9(R)-HODE.[1]

A simplified diagram of the biosynthesis of this compound is presented below.

Linoleic Acid Linoleic Acid 9(R)-HpODE 9(R)-HpODE Linoleic Acid->9(R)-HpODE COX-1/2, CYP450 This compound This compound 9(R)-HpODE->this compound Peroxidases

Biosynthesis of this compound from linoleic acid.

Metabolism and Degradation of this compound

Once formed, this compound can be further metabolized, leading to its degradation. The primary metabolic pathway involves its oxidation to a ketone derivative, followed by entry into the fatty acid beta-oxidation spiral.

Oxidation to 9-oxo-Octadecadienoic Acid (9-oxoODE)

The initial and key step in the metabolism of this compound is the oxidation of its hydroxyl group to a ketone.

  • Enzymatic Conversion: This reaction is likely catalyzed by a hydroxy-fatty-acid dehydrogenase, converting this compound to 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxoODE).[2]

Degradation via Beta-Oxidation

9-oxoODE, as a modified fatty acid, is believed to be ultimately degraded through the beta-oxidation pathway to generate energy. However, the presence of a ketone group and conjugated double bonds necessitates the action of auxiliary enzymes to prepare it for the core beta-oxidation machinery.

The proposed degradation pathway of this compound is illustrated below.

cluster_metabolism Metabolism cluster_degradation Degradation This compound This compound 9-oxoODE 9-oxoODE This compound->9-oxoODE Hydroxy-fatty-acid dehydrogenase Modified Beta-Oxidation Modified Beta-Oxidation 9-oxoODE->Modified Beta-Oxidation Auxiliary Enzymes (Reductases, Isomerases) Acetyl-CoA Acetyl-CoA Modified Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Proposed metabolism and degradation of this compound.

Auxiliary Enzymes in Beta-Oxidation of 9-oxoODE:

For 9-oxoODE to be fully degraded by beta-oxidation, the following enzymatic modifications are hypothesized:

  • Reduction of the Ketone Group: The 9-oxo group may need to be reduced back to a hydroxyl group by a reductase to allow the subsequent steps of beta-oxidation to proceed.

  • Isomerization and Reduction of Double Bonds: The conjugated double bonds at positions 10 and 12 need to be rearranged and potentially reduced by enoyl-CoA isomerases and reductases, respectively, to form a substrate that can be processed by the core beta-oxidation enzymes.

Quantitative Data

Quantitative data on the metabolism of this compound is still emerging. The table below summarizes some of the available data on the concentrations of 9-HODE (a mixture of R and S isomers) and its metabolite 9-oxoODE in biological samples.

AnalyteMatrixConcentration (Healthy Subjects)Concentration (Disease State)Reference
9-HODEHuman Plasma57.8 ± 18.7 nmol/LElevated in atherosclerosis and type 2 diabetes[3]
9-oxoODEHuman Plasma218.1 ± 53.7 nmol/LElevated in nonalcoholic steatohepatitis (NASH)[3]

Experimental Protocols

Studying the metabolism and degradation of this compound requires specific experimental protocols. Below are methodologies for key experiments.

In Vitro Degradation Assay

This protocol describes an in vitro assay to study the degradation of this compound using liver microsomes or cytosolic fractions, which are rich in metabolic enzymes.

Workflow:

Start Start Incubation Incubate this compound with liver microsomes/cytosol + cofactors Start->Incubation Extraction Stop reaction and extract lipids Incubation->Extraction Analysis LC-MS/MS analysis of substrate and metabolites Extraction->Analysis End End Analysis->End

Workflow for in vitro degradation assay of this compound.

Methodology:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL protein) or cytosolic fraction, a buffer (e.g., 100 mM potassium phosphate, pH 7.4), and this compound (e.g., 10 µM).

  • Initiation of Reaction: Add necessary cofactors such as NADPH or NAD+ (e.g., 1 mM) to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of ethyl acetate). Vortex vigorously and centrifuge to separate the phases.

  • Sample Preparation for Analysis: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining this compound and the formation of metabolites like 9-oxoODE.

Cell-Based Catabolism Assay

This protocol outlines a cell-based assay to investigate the catabolism of this compound in a cellular context.

Methodology:

  • Cell Culture: Plate cells (e.g., hepatocytes, macrophages) in a suitable culture dish and allow them to adhere and grow to a desired confluency.

  • Treatment: Treat the cells with this compound at a non-toxic concentration for various time periods.

  • Sample Collection:

    • Cell Lysate: Harvest the cells, wash with PBS, and lyse them to extract intracellular metabolites.

    • Culture Medium: Collect the culture medium to analyze for secreted metabolites.

  • Metabolite Extraction: Perform a lipid extraction from the cell lysate and culture medium as described in the in vitro assay.

  • LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS to measure the levels of this compound and its downstream metabolites.

Conclusion

The metabolism of this compound is initiated by its oxidation to 9-oxoODE, which is then likely channeled into the beta-oxidation pathway for complete degradation. The presence of the ketone group and conjugated double bonds in 9-oxoODE suggests the involvement of auxiliary enzymes to facilitate its entry into this central metabolic route. Further research is needed to fully characterize the enzymes involved and the regulation of this pathway. The provided experimental protocols offer a framework for researchers to investigate the intricate details of this compound metabolism and degradation, which will be instrumental in understanding its physiological and pathophysiological significance.

References

(R)-Coriolic Acid: An Examination of Potential Therapeutic Targets Based on the Well-Characterized (S)-Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The current body of scientific literature presents a significant knowledge gap concerning the specific biological activities and therapeutic targets of (R)-Coriolic acid . The vast majority of research has been conducted on its stereoisomer, (S)-Coriolic acid . This guide, therefore, provides a comprehensive overview of the therapeutic potential of (S)-Coriolic acid as a foundation for prospective research into the (R)-enantiomer. It is plausible that this compound may exhibit distinct biological properties, and further investigation is warranted.

Introduction

Coriolic acid, a monohydroxy polyunsaturated fatty acid derived from linoleic acid, has garnered interest in the scientific community for its potential therapeutic applications.[1] The (S)-enantiomer, in particular, has been identified as a promising anti-cancer agent, with a primary focus on its activity against breast cancer stem cells (BCSCs).[2][3] Cancer stem cells are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, contributing to tumor progression, metastasis, and resistance to conventional therapies.[2] The ability of (S)-Coriolic acid to target this critical cell population underscores its therapeutic potential.

This technical guide summarizes the known biological activities, potential therapeutic targets, and associated signaling pathways of (S)-Coriolic acid, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological processes through diagrams.

Quantitative Data on the Biological Activities of (S)-Coriolic Acid

The anti-cancer effects of (S)-Coriolic acid have been quantified in several studies, with a focus on its cytotoxicity against breast cancer cell lines and its impact on the properties of breast cancer stem cells.

Biological ActivityCell LineIC50 Value (µM)Reference
CytotoxicityMDA-MB-231 (Human Breast Cancer)289.3[3][4]
CytotoxicityMCF-7 (Human Breast Cancer)386.9[3][4]

Table 1: Anticancer Activity of (S)-Coriolic Acid

| Activity | Cell Line | Concentration (µM) | Effect | Reference | | --- | --- | --- | --- | | Reduction of CD44high/CD24low Population | MDA-MB-231 | 200 | Decreased from 94.0% to 66.3% |[4][5] | | Induction of Apoptosis in Mammospheres | MDA-MB-231 | 150 | Increased late apoptosis from 5.7% to 39.6% |[4][5] | | Inhibition of Mammosphere Formation | MDA-MB-231, MCF-7 | Not specified | Inhibition observed |[6] |

Table 2: Effects of (S)-Coriolic Acid on Breast Cancer Stem Cell (BCSC) Properties

Potential Therapeutic Targets and Signaling Pathways

The primary therapeutic target of (S)-Coriolic acid identified to date is the c-Myc proto-oncogene .[1][7] c-Myc is a transcription factor that is frequently overexpressed in various cancers and plays a crucial role in cell proliferation, growth, metabolism, and the maintenance of stemness.[1][7] (S)-Coriolic acid has been shown to downregulate the expression of c-Myc at both the transcriptional and translational levels in breast cancer stem cells.[4][6] This leads to a cascade of downstream effects, including the inhibition of BCSC self-renewal and the induction of apoptosis.[5][7]

In addition to c-Myc, other potential therapeutic targets of (S)-Coriolic acid have been suggested, including:

  • Mammalian Target of Rapamycin (mTOR): Some evidence suggests that (S)-Coriolic acid may interact with and inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.[7]

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ): (S)-Coriolic acid may act as a ligand for PPARγ, a nuclear receptor involved in lipid metabolism and inflammation.[1]

Signaling Pathway Diagrams

c_Myc_Signaling_Pathway SCoriolicAcid (S)-Coriolic Acid cMyc c-Myc SCoriolicAcid->cMyc Inhibits Transcription & Translation Apoptosis Apoptosis SCoriolicAcid->Apoptosis Induces CSC_Genes Cancer Stem Cell Genes (Nanog, Oct4, CD44) cMyc->CSC_Genes Activates cMyc->Apoptosis Inhibits BCSC_Properties BCSC Properties CSC_Genes->BCSC_Properties Proliferation Self-Renewal/ Proliferation BCSC_Properties->Proliferation Promotes

Caption: (S)-Coriolic Acid inhibits the c-Myc signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of (S)-Coriolic acid.

Cell Viability Assay (MTS Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring the metabolic activity of viable cells.

  • Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of (S)-Coriolic acid for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mammosphere Formation Assay

This assay is used to evaluate the self-renewal capacity of cancer stem cells.

  • Cell Seeding: Plate single cells from breast cancer cell lines in ultra-low attachment 6-well plates at a low density (e.g., 500-1000 cells/mL) in a serum-free mammosphere culture medium.

  • Compound Treatment: Add (S)-Coriolic acid at various concentrations to the culture medium.

  • Incubation: Incubate the plates for 7-10 days to allow for the formation of mammospheres.

  • Quantification: Count the number and measure the size of the mammospheres formed in each well using a microscope.

  • Data Analysis: Compare the mammosphere formation efficiency (number of mammospheres/number of cells seeded) between treated and control groups.

Flow Cytometry for CD44high/CD24low Population

This method is used to identify and quantify the breast cancer stem cell population.

  • Cell Preparation: Harvest breast cancer cells and wash them with a suitable buffer (e.g., PBS with 2% FBS).

  • Antibody Staining: Incubate the cells with fluorescently labeled antibodies against CD44 and CD24 for 30 minutes on ice in the dark.

  • Washing: Wash the cells to remove unbound antibodies.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Gate the cell populations based on the expression of CD44 and CD24 to determine the percentage of CD44high/CD24low cells.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the anti-cancer effects of (S)-Coriolic acid.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Biological Assays cluster_mechanism Mechanism of Action start Breast Cancer Cell Lines (MDA-MB-231, MCF-7) treatment Treatment with (S)-Coriolic Acid start->treatment mts Cell Viability (MTS Assay) treatment->mts mammo Self-Renewal (Mammosphere Assay) treatment->mammo flow BCSC Population (Flow Cytometry) treatment->flow apoptosis Apoptosis Assay treatment->apoptosis qpcr Gene Expression (qRT-PCR) treatment->qpcr wb Protein Expression (Western Blot) treatment->wb

References

Methodological & Application

Application Notes and Protocols for the Chemo-Enzymatic Synthesis of (R)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coriolic acid, a di-unsaturated hydroxy fatty acid derived from linoleic acid, is a molecule of significant interest in biochemical and pharmaceutical research. It exists as two enantiomers, (R)- and (S)-Coriolic acid, whose distinct stereochemistry dictates their biological activity. While the (S)-enantiomer is more commonly found in higher plants like Salicornia herbacea, the (R)-enantiomer is also a target for research due to its unique physiological roles.[1][2][3][4][5] Prototypical lipoxygenases (LOXs) in animals and plants typically synthesize hydroperoxy fatty acids with the S stereoconfiguration.[1] However, enzymes that produce the R-configuration products are found in both animal and plant kingdoms, including various aquatic invertebrates and have been identified in humans and mice.[1]

Direct extraction of (R)-Coriolic acid from natural sources is often challenging due to low abundance and the presence of the more dominant (S)-isomer. Therefore, a chemo-enzymatic approach starting from the readily available precursor, linoleic acid, provides a robust and highly stereoselective method for producing high-purity this compound.[6][7] This application note provides a detailed protocol for the synthesis, purification, and analysis of this compound using a lipoxygenase-catalyzed reaction.

Principle

The synthesis is a two-step process. First, a specific R-lipoxygenase (R-LOX) enzyme catalyzes the regio- and stereospecific dioxygenation of linoleic acid. This reaction introduces a hydroperoxy group at the C-13 position with R-stereochemistry, forming 13(R)-hydroperoxyoctadeca-9Z,11E-dienoic acid (13R-HPODE). In the second step, the unstable hydroperoxide intermediate is chemically reduced to the more stable hydroxyl group, yielding this compound. Subsequent purification using chromatographic techniques ensures high purity and enantiomeric excess.

Experimental Workflow Diagram

The overall process for the chemo-enzymatic synthesis of this compound is depicted below.

G cluster_0 Step 1: Enzymatic Oxidation cluster_1 Step 2: Chemical Reduction cluster_2 Step 3: Purification & Analysis A Linoleic Acid (Substrate) B Enzymatic Reaction (R-Lipoxygenase, O₂) A->B C 13(R)-HPODE (Intermediate) B->C D Reduction (e.g., NaBH₄, SnCl₂) C->D E Crude this compound D->E F Silica (B1680970) Chromatography E->F G Pure this compound F->G H Chiral HPLC Analysis (Purity & e.e. determination) G->H

Caption: Chemo-enzymatic synthesis workflow for this compound.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 13(R)-HPODE

This protocol describes the stereospecific oxidation of linoleic acid using an R-lipoxygenase. The choice of enzyme is critical for ensuring the correct stereochemistry.[1][8]

Materials:

  • Linoleic Acid (high purity, >99%)

  • R-Lipoxygenase (e.g., from Pseudomonas aeruginosa or a recombinant source)

  • Borate (B1201080) Buffer (0.1 M, pH 9.0)

  • Pure Oxygen (O₂) gas

  • Ethyl Acetate (B1210297)

  • Anhydrous Sodium Sulfate

  • Reaction vessel with temperature control and gas inlet

Procedure:

  • Reaction Setup: Prepare a 0.1 M solution of linoleic acid in the borate buffer within the reaction vessel. The vessel should be maintained at a constant temperature, typically between 4-10°C.

  • Enzyme Addition: Add the R-lipoxygenase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 1-5 mg/mL.

  • Oxygenation: Purge the vessel with pure oxygen and maintain a positive pressure (e.g., 1.5-2.5 bar) to ensure oxygen is not a limiting reactant.[9]

  • Reaction: Stir the mixture vigorously to ensure proper mixing and oxygen dispersion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Enzyme Deactivation & Extraction: Once the reaction is complete (typically 1-2 hours), stop the reaction by lowering the pH to ~3.0 with dilute HCl. Extract the 13(R)-HPODE product from the aqueous phase three times with an equal volume of ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 13(R)-HPODE should be used immediately in the next step due to its instability.

Protocol 2: Chemical Reduction to this compound

This protocol details the reduction of the hydroperoxide intermediate to the stable alcohol.

Materials:

Procedure:

  • Dissolution: Dissolve the crude 13(R)-HPODE in ethanol or methanol and cool the solution in an ice bath (0-4°C).

  • Reduction: Slowly add the reducing agent (e.g., sodium borohydride) in small portions while stirring. The reaction is exothermic. Maintain the temperature below 10°C.

  • Monitoring: Monitor the completion of the reduction by TLC, observing the disappearance of the peroxide spot.

  • Quenching and Extraction: Carefully quench the reaction by adding deionized water. Remove the bulk of the organic solvent via rotary evaporation. Extract the aqueous residue three times with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with deionized water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.

Protocol 3: Purification and Analysis

Purification is essential to remove unreacted starting material and side products. Final analysis confirms purity and enantiomeric excess.

Materials:

  • Crude this compound

  • Silica Gel (for column chromatography)

  • Solvents: Hexane, Ethyl Acetate, Acetic Acid (HPLC grade)

  • Chiral HPLC column (e.g., Chiralpak series)

Procedure:

  • Silica Gel Chromatography: Purify the crude product by silica gel column chromatography.[10]

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of hexane:ethyl acetate (e.g., starting from 95:5) with a small amount of acetic acid (0.1%) to ensure the carboxylic acid remains protonated.

    • Elution: Elute the column and collect fractions. Analyze fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound. Store under an inert atmosphere (argon or nitrogen) at -20°C or lower to prevent oxidation.[9]

  • Purity and Enantiomeric Excess (e.e.) Analysis:

    • Determine the chemical purity using reverse-phase HPLC with UV detection (typically at 235 nm for the conjugated diene system).[9]

    • Determine the enantiomeric excess by Chiral HPLC.[9][11][12] This is the most direct method for separating and quantifying the (R) and (S) enantiomers. A suitable chiral stationary phase (CSP) is required for this separation.[11]

Data Presentation

The following tables summarize typical parameters and expected results for the synthesis and analysis of this compound.

Table 1: Chemo-Enzymatic Synthesis Parameters and Typical Yields

Parameter Value / Condition Expected Outcome Reference
Enzymatic Step
Substrate Linoleic Acid (0.1 M) - [9]
Enzyme R-Lipoxygenase Stereospecific oxidation [1]
Temperature 4 - 10°C Minimizes non-enzymatic oxidation [9]
pH 9.0 (Borate Buffer) Optimal for enzyme activity [9]
Reduction Step
Reducing Agent Sodium Borohydride Efficient reduction of hydroperoxide [13]
Overall Process
Typical Yield ~50-60% (from Linoleic Acid) Varies with enzyme efficiency [9]
Final Purity >98% (post-chromatography) High purity product [14]

| Enantiomeric Excess | >95% e.e. | High stereoselectivity |[9] |

Table 2: HPLC Analysis Conditions

Parameter Reverse-Phase HPLC (Purity) Chiral HPLC (Enantiomeric Purity) Reference
Column C18 (e.g., 4.6 x 250 mm, 5 µm) Chiral Stationary Phase (CSP) [15]
Mobile Phase Acetonitrile/Water/Acetic Acid Hexane/Isopropanol/Acetic Acid [11][15]
Flow Rate 1.0 mL/min 1.0 mL/min [11]
Detection UV at 235 nm UV at 235 nm [9]

| Column Temp. | 25°C | 25°C | |

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (R)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Coriolic acid, also known as (R)-13-hydroxy-cis-9,trans-11-octadecadienoic acid, is a bioactive lipid with significant research interest due to its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.[1][2][3] Accurate and precise quantification of this specific enantiomer is crucial for its study and development as a potential therapeutic agent. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, employing a chiral stationary phase to achieve enantiomeric separation. The protocol is designed for accuracy and reproducibility in various sample matrices.

Introduction

Coriolic acid is a hydroxy polyunsaturated fatty acid derived from linoleic acid. It exists as two enantiomers, (R)- and (S)-coriolic acid, which may exhibit different biological activities. The stereospecific analysis of these enantiomers is therefore essential for understanding their physiological and pathological roles.[4] This document provides a detailed protocol for the enantioselective analysis and quantification of this compound using HPLC with UV detection. The separation of (R)- and (S)-coriolic acid is achieved through the use of a chiral stationary phase (CSP), which allows for differential retention and subsequent resolution of the two enantiomers.[4]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The goal is to isolate the analyte from the sample matrix and eliminate interfering substances.[4] Two common extraction methods are provided below.

a) Liquid-Liquid Extraction (for biological fluids like plasma): [4]

  • To 1 mL of plasma, add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) mixture.[4]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[4]

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.[4]

  • Carefully collect the lower organic layer, which contains the lipids.[4]

  • Evaporate the solvent under a gentle stream of nitrogen.[4]

  • Reconstitute the dried extract in 200 µL of the HPLC mobile phase.[4]

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[4]

b) Solid-Phase Extraction (SPE) (for complex matrices): [4]

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.[4]

  • Load the pre-treated sample onto the SPE cartridge.[4]

  • Wash the cartridge with 5 mL of water to remove polar impurities.[4]

  • Elute the coriolic acid with 5 mL of methanol or ethyl acetate.[4]

  • Evaporate the eluate to dryness under a stream of nitrogen.[4]

  • Reconstitute the residue in 200 µL of the HPLC mobile phase.[4]

  • Filter the sample through a 0.45 µm syringe filter before injection.[4]

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis detector is required. The enantioselective separation is performed on a polysaccharide-based chiral stationary phase.[4][5]

ParameterRecommended Condition
HPLC System Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector.
Column Chiral Stationary Phase, e.g., CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm) or similar polysaccharide-based CSP.[6]
Mobile Phase n-Hexane/Isopropanol/Acetic Acid (90:10:0.1, v/v/v).[6]
Flow Rate 0.8 mL/min.[6]
Column Temperature 25 °C.[4][6]
Injection Volume 10 µL.[4][6]
Detection Wavelength 235 nm (for the conjugated diene system).[5][6]
Run Time Approximately 20 minutes.[4]
Calibration Standards

Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples. A typical linearity range for similar compounds is 0.5 - 20.0 µg/mL.[6]

Data Presentation

The following table summarizes representative quantitative data for the HPLC analysis of hydroxyoctadecadienoic acid (HODE) isomers, which are positional isomers of coriolic acid. These values can be used as a reference for the expected performance of the method for this compound.

ParameterRepresentative Value Range
Linearity Range (µg/mL) 0.25 - 20.0[6]
Correlation Coefficient (R²) > 0.999[6]
Limit of Detection (LOD) (µg/g) 0.035 - 0.090[6]
Limit of Quantification (LOQ) (µg/g) 0.12 - 0.32[6]
Average Recovery (%) 87 - 90[6]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection Sample Injection (10 µL) Filtration->Injection Separation Chiral HPLC Separation (Isocratic Elution) Injection->Separation Detection UV Detection (235 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Result Quantification->Result Final Concentration of this compound

Caption: Workflow for the quantification of this compound.

Signaling Pathway Context

While this application note focuses on the analytical methodology, it is important to note the biological context of this compound. As a metabolite of linoleic acid, it is involved in cellular signaling pathways. For instance, (S)-Coriolic acid has been shown to modulate the c-Myc signaling pathway, which is critical in cell proliferation and survival, particularly in cancer stem cells.[1] Understanding the precise concentration of the (R)-enantiomer is vital for elucidating its specific roles in these and other pathways.

Signaling_Pathway Linoleic_Acid Linoleic Acid Lipoxygenase Lipoxygenase (LOX) Linoleic_Acid->Lipoxygenase Coriolic_Acid This compound Lipoxygenase->Coriolic_Acid Enzymatic Oxidation Downstream Downstream Signaling (e.g., Modulation of Inflammatory Pathways, Apoptosis, etc.) Coriolic_Acid->Downstream Biological_Effects Biological Effects (Anti-inflammatory, Anti-cancer, etc.) Downstream->Biological_Effects

References

Application Notes and Protocols for the Structural Analysis of (R)-Coriolic Acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-Coriolic acid, chemically known as (R)-13-hydroxy-9Z,11E-octadecadienoic acid, is a naturally occurring fatty acid with significant biological activities. Accurate structural elucidation is paramount for understanding its mechanism of action and for its potential development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its complex structure, including the precise stereochemistry of its double bonds and the position of the hydroxyl group. This document provides detailed application notes and experimental protocols for the comprehensive structural analysis of this compound using a suite of NMR techniques.

Data Presentation: NMR Spectral Data

The structural assignment of this compound is achieved through the detailed analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for this compound Moiety

Carbon No.¹H Chemical Shift (δ, ppm)Multiplicity, Coupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
1--179.5
22.35t, J = 7.534.2
31.63p, J = 7.524.8
4-71.25-1.40m29.0-29.5
82.21q, J = 7.127.7
95.66dt, J = 11.0, 7.3125.7
106.02t, J = 11.0128.9
116.55dd, J = 15.2, 11.0135.2
125.80dd, J = 15.2, 6.8131.0
134.15q, J = 6.872.5
141.57m37.4
151.30m25.3
161.28m31.8
171.28m22.7
180.88t, J = 7.014.1

Note: Data is based on the 13-HODE moiety and serves as a representative example.

Table 2: Key 2D NMR Correlations for Structural Elucidation of this compound

Proton (¹H)COSY Correlations (¹H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)
H-2 (2.35)H-3C-2C-1, C-3, C-4
H-8 (2.21)H-9C-8C-7, C-9, C-10
H-9 (5.66)H-8, H-10C-9C-8, C-10, C-11
H-10 (6.02)H-9, H-11C-10C-8, C-9, C-11, C-12
H-11 (6.55)H-10, H-12C-11C-9, C-10, C-12, C-13
H-12 (5.80)H-11, H-13C-12C-10, C-11, C-13, C-14
H-13 (4.15)H-12, H-14C-13C-11, C-12, C-14, C-15
H-18 (0.88)H-17C-18C-16, C-17

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

2.1. Sample Preparation Proper sample preparation is crucial for acquiring high-quality NMR spectra.

  • Sample Quantity: Dissolve 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration may be beneficial.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for fatty acids. Ensure the solvent is of high purity to avoid extraneous signals.[1]

  • Dissolution: Ensure the sample is completely dissolved. Gentle vortexing can aid dissolution.[1]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

2.2. 1D NMR Spectroscopy (¹H and ¹³C)

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • A 90° pulse angle should be utilized for accurate integration.[1]

    • Set a relaxation delay of 5-10 seconds to ensure full relaxation of the protons.

  • ¹³C NMR Acquisition:

    • A standard single-pulse experiment with proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Longer acquisition times may be necessary due to the low natural abundance of ¹³C.[1]

2.3. 2D NMR Spectroscopy (COSY, HSQC, HMBC) It is recommended to first acquire a 1D proton spectrum to optimize parameters for the 2D experiments.[2]

  • COSY (Correlation Spectroscopy):

    • This homonuclear experiment identifies proton-proton (¹H-¹H) couplings.

    • The standard cosygpqf pulse program is commonly used.

    • The spectral width in both dimensions should be set to encompass all proton signals.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment identifies direct one-bond proton-carbon (¹H-¹³C) correlations.

    • The hsqcedetgpsisp2 pulse sequence is often used, which can also provide editing information (CH/CH₃ vs. CH₂).

    • The spectral width in the F2 (¹H) dimension is set based on the proton spectrum, and in the F1 (¹³C) dimension to cover the expected carbon chemical shift range.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment identifies long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.

    • The hmbcgplpndqf pulse program is a common choice.

    • The long-range coupling delay (typically optimized for 8-10 Hz) is a key parameter to set.

Mandatory Visualizations

3.1. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample This compound Sample Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spec NMR Spectrometer Transfer->NMR_Spec OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Process Process Spectra (Phasing, Baseline Correction) OneD_NMR->Process TwoD_NMR->Process Assign_1H Assign ¹H Signals Process->Assign_1H Assign_13C Assign ¹³C Signals Process->Assign_13C Correlate Correlate with 2D Data Assign_1H->Correlate Assign_13C->Correlate Confirm Confirm Structure Correlate->Confirm

Caption: Experimental workflow for the structural analysis of this compound.

3.2. Key 2D NMR Correlations

key_correlations cluster_structure This compound Structure cluster_correlations Key HMBC and COSY Correlations coriolic_acid_structure H8 H-8 H9 H-9 H8->H9 COSY C7 C-7 H8->C7 HMBC C10 C-10 H8->C10 HMBC H10 H-10 H9->H10 COSY C11 C-11 H9->C11 HMBC H11 H-11 H10->H11 COSY C12 C-12 H10->C12 HMBC H12 H-12 H11->H12 COSY C9 C-9 H11->C9 HMBC C13 C-13 H11->C13 HMBC H13 H-13 H12->H13 COSY H12->C10 HMBC C14 C-14 H12->C14 HMBC H13->C11 HMBC

Caption: Key HMBC and COSY correlations for structural elucidation.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of (R)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Coriolic acid, also known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), is a bioactive lipid metabolite of linoleic acid produced by the enzyme 15-lipoxygenase. It has garnered significant interest in oncological research for its potential as an anti-cancer agent. This document provides detailed application notes and experimental protocols for assessing the in vitro cytotoxicity of this compound, with a focus on its effects on breast cancer cell lines. The primary mechanism of action highlighted is the downregulation of the proto-oncogene c-Myc, a key regulator of cell proliferation, apoptosis, and cancer stem cell maintenance.

Data Presentation

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The following tables summarize the quantitative data on its impact on cell viability and its inhibitory concentration.

Table 1: Effect of this compound on the Viability of Breast Cancer Cell Lines

Cell LineConcentration (µM)Treatment Duration (hours)Viability (%)
MDA-MB-23110048~42.25
MDA-MB-23110072~37.75
MCF-7Not SpecifiedNot SpecifiedNot Specified

Data is estimated from graphical representations in the cited literature and should be confirmed experimentally.

Table 2: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineIC50 (µM)Treatment Duration (hours)
MDA-MB-231Not explicitly defined48 - 72
MCF-7Not explicitly definedNot Specified

While direct IC50 values were not explicitly stated in the immediate search results, one study indicated a significant reduction in viability at 100 µM for MDA-MB-231 cells after 48 and 72 hours[1]. Further dose-response studies are recommended to precisely determine the IC50 values.

Signaling Pathway

This compound has been shown to suppress breast cancer stem cells (BCSCs) by regulating the c-Myc signaling pathway.[2] Downregulation of c-Myc by this compound leads to the inhibition of BCSC self-renewal and the induction of apoptosis. This is associated with a decrease in the expression of downstream targets of c-Myc, including the stemness factors Nanog and Oct4, and the cell surface marker CD44.[2]

Coriolic_Acid_Pathway Signaling Pathway of this compound in Breast Cancer Stem Cells Coriolic_Acid This compound cMyc c-Myc Coriolic_Acid->cMyc   Inhibits Nanog Nanog cMyc->Nanog   Activates Oct4 Oct4 cMyc->Oct4   Activates CD44 CD44 cMyc->CD44   Activates Apoptosis Apoptosis cMyc->Apoptosis   Inhibits SelfRenewal BCSC Self-Renewal cMyc->SelfRenewal   Promotes

This compound Signaling Pathway

Experimental Protocols

Preparation of this compound Stock Solution

Due to its hydrophobic nature, this compound should be dissolved in an organic solvent for in vitro studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.

  • To ensure complete dissolution, gently vortex or sonicate the solution briefly.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • When preparing working concentrations for cell culture experiments, dilute the stock solution in the appropriate cell culture medium.

  • Crucially, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to prevent solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

In Vitro Cytotoxicity Assay using MTS

The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan (B1609692) product.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium

  • This compound stock solution

  • MTS reagent

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound solutions. Include wells with medium only (blank) and a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is visible.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells using the following formula:

    • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of this compound.

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assay prep_stock Prepare this compound Stock Solution in DMSO treat_cells Treat Cells with Serial Dilutions of this compound prep_stock->treat_cells seed_cells Seed Cancer Cells in 96-well Plates seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_mts Add MTS Reagent to each well incubate->add_mts measure_abs Measure Absorbance at 490 nm add_mts->measure_abs calc_viability Calculate Cell Viability and Determine IC50 measure_abs->calc_viability analyze_pathway Further Mechanistic Studies (e.g., Western Blot for c-Myc) calc_viability->analyze_pathway

General Experimental Workflow

References

Application Notes & Protocols: (R)-Coriolic Acid Efficacy Testing Using a Mammosphere Formation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, driving tumor initiation, metastasis, and therapeutic resistance.[1][2] The mammosphere formation assay is a widely utilized in vitro method to quantify the self-renewal capacity of mammary stem/progenitor cells and breast cancer stem cells (BCSCs).[3][4][5][6] This assay is based on the principle that stem-like cells can survive and proliferate in anchorage-independent conditions, forming three-dimensional spherical colonies known as mammospheres.[4][5]

(R)-Coriolic acid, a naturally occurring fatty acid, has demonstrated potential as an anti-cancer agent by targeting breast cancer stem cells.[1][2] Studies have shown that this compound can inhibit the formation of mammospheres, induce apoptosis in BCSCs, and downregulate key CSC-related genes.[1][2][7] Specifically, it has been found to suppress the c-Myc proto-oncogene, a critical factor for CSC survival.[1][2][8] These findings suggest that this compound may be a promising compound for the development of novel cancer therapies aimed at eradicating the CSC population.

These application notes provide a detailed protocol for assessing the efficacy of this compound against breast cancer stem cells using the mammosphere formation assay.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound on breast cancer cell lines and mammospheres, as reported in the literature.

Biological ActivityCell LineConcentration (µM)Observed EffectReference
Cytotoxicity (IC50)MDA-MB-231289.350% growth inhibition after 24 hours.[1][9]
Cytotoxicity (IC50)MCF-7386.950% growth inhibition after 24 hours.[1][9]
Reduction of CD44high/CD24low PopulationMDA-MB-231200Decreased the BCSC marker subpopulation from 94.0% to 66.3%.[1][2][9]
Induction of Apoptosis in MammospheresMDA-MB-231150Increased the late apoptotic cell population from 5.7% to 39.6%.[1][9]
Inhibition of Mammosphere FormationMDA-MB-231, MCF-7Not SpecifiedSignificant inhibition of mammosphere formation was observed.[1][10]

Experimental Protocols

Materials
  • Cell Lines: Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7).

  • This compound: Purity ≥95%.

  • Adherent Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Mammosphere Culture Medium: Serum-free DMEM/F12 supplemented with B27 supplement, 20 ng/mL epidermal growth factor (EGF), 20 ng/mL basic fibroblast growth factor (bFGF), and 1% Penicillin-Streptomycin.

  • Reagents for Cell Dissociation: Trypsin-EDTA, PBS (Phosphate-Buffered Saline).

  • Equipment: Ultra-low attachment 6-well plates, standard tissue culture plates, centrifuge, incubator (37°C, 5% CO2), microscope, hemocytometer or automated cell counter.

Protocol for Mammosphere Formation Assay
  • Cell Culture Preparation:

    • Culture breast cancer cells (e.g., MDA-MB-231 or MCF-7) in standard tissue culture flasks with adherent culture medium until they reach 70-80% confluency.[3]

    • Wash the cells twice with PBS and then detach them using Trypsin-EDTA.[3]

    • Neutralize the trypsin with medium containing FBS and centrifuge the cells at 200 x g for 5 minutes.[3]

    • Resuspend the cell pellet in mammosphere culture medium to create a single-cell suspension. Ensure a single-cell suspension by gently pipetting and, if necessary, passing the suspension through a 40 µm cell strainer.[3]

  • Seeding Cells for Mammosphere Formation:

    • Count the viable cells using a hemocytometer or an automated cell counter.

    • Seed the cells at a density of 5,000 cells/well (for MDA-MB-231) or 40,000 cells/well (for MCF-7) in ultra-low attachment 6-well plates containing 2 mL of mammosphere culture medium per well.[10]

  • Treatment with this compound:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in the mammosphere culture medium.

    • Add the diluted this compound to the wells at various concentrations (a dose-response experiment is recommended, e.g., 0, 50, 100, 150, 200 µM).

    • Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration).

  • Incubation and Observation:

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 5-10 days.[5]

    • During this period, do not disturb the plates to allow for mammosphere formation.

    • Monitor the formation of mammospheres using an inverted microscope.

  • Quantification of Mammosphere Formation Efficiency (MFE):

    • After the incubation period, count the number of mammospheres in each well that are greater than 40-60 µm in diameter.[3][11]

    • Calculate the Mammosphere Forming Efficiency (MFE) using the following formula:

      • MFE (%) = (Number of mammospheres formed / Number of cells seeded) x 100

  • Serial Passaging for Self-Renewal Assessment (Optional):

    • To assess the effect of this compound on self-renewal, collect the primary mammospheres by gentle centrifugation (e.g., 115 x g for 10 minutes).[3]

    • Dissociate the mammospheres into single cells using Trypsin-EDTA.[3]

    • Reseed the single cells in fresh mammosphere medium (with or without this compound) in ultra-low attachment plates and culture for another 5-10 days to form secondary mammospheres.

    • Calculate the MFE for the secondary passage. A decrease in MFE in the treated group compared to the control indicates an inhibition of self-renewal.

Visualizations

Experimental Workflow

Caption: Workflow for the mammosphere formation assay to test this compound efficacy.

Proposed Signaling Pathway of this compound in Breast Cancer Stem Cells

signaling_pathway cluster_effects Cellular Effects RCoriolicAcid This compound cMyc c-Myc (Proto-oncogene) RCoriolicAcid->cMyc Inhibits transcription and translation Apoptosis Apoptosis RCoriolicAcid->Apoptosis Induces CSC_Genes CSC-related Genes (Nanog, Oct4, CD44) cMyc->CSC_Genes Promotes transcription Mammosphere_Formation Mammosphere Formation cMyc->Mammosphere_Formation Self_Renewal Self-Renewal cMyc->Self_Renewal CSC_Genes->Mammosphere_Formation CSC_Genes->Self_Renewal

Caption: Proposed mechanism of this compound targeting the c-Myc pathway in BCSCs.

References

Application Note: Assessing the In Vitro Anti-inflammatory Effects of (R)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases.[1] Lipid mediators derived from polyunsaturated fatty acids are key players in modulating inflammatory pathways. (R)-Coriolic acid, a hydroxylated fatty acid derived from linoleic acid, is a compound of interest for its potential anti-inflammatory properties.[2] This document provides a comprehensive guide to evaluating the anti-inflammatory efficacy of this compound in vitro. While direct studies on the (R)-isomer are emerging, the protocols and mechanisms described are based on established in vitro models of inflammation and data from closely related linoleic acid metabolites.[3][4] The primary cellular model discussed is the lipopolysaccharide (LPS)-stimulated macrophage, a robust and widely used system for screening anti-inflammatory agents.[5][6][7]

Core Mechanisms & Signaling Pathways The anti-inflammatory effects of linoleic acid metabolites are often mediated by modulating key signaling cascades that regulate the expression of pro-inflammatory genes.[3] The two central pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are potently activated by LPS.[3][8]

1. NF-κB Signaling Pathway The NF-κB pathway is a pivotal regulator of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9] In unstimulated cells, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[9] This frees NF-κB to translocate to the nucleus and initiate the transcription of target inflammatory genes. Studies on related compounds suggest that this compound may exert its anti-inflammatory effects by inhibiting IκB phosphorylation, thus preventing NF-κB activation.[3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB->NFkB IκB Degradation CoriolicAcid This compound CoriolicAcid->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: NF-κB signaling pathway and proposed inhibition by this compound.

2. MAPK Signaling Pathway The MAPK pathway consists of a cascade of protein kinases that regulate cellular responses to various external stimuli, including LPS.[3] The three primary subfamilies are p38, JNK, and ERK.[10] Activation of these kinases by upstream kinases leads to the phosphorylation of transcription factors, such as AP-1, which also control the expression of inflammatory mediators. It is hypothesized that this compound may interfere with this signaling cascade, contributing to its anti-inflammatory profile.[3]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 (Active) MAPK->AP1 Nuclear Translocation & Activation CoriolicAcid This compound CoriolicAcid->MAPK Inhibits Phosphorylation DNA DNA AP1->DNA Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: MAPK signaling pathway and proposed inhibition by this compound.

Experimental Approach & Protocols

A generalized workflow for assessing the anti-inflammatory activity of this compound is presented below. This involves cell culture, induction of inflammation, treatment with the test compound, and subsequent analysis of key inflammatory markers.

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Stimulation cluster_collect Phase 3: Sample Collection cluster_analyze Phase 4: Downstream Analysis A Seed RAW 264.7 Macrophages in 24- or 96-well plates B Incubate for 24h (allow cells to adhere) A->B C Pre-treat with this compound (various concentrations) for 1-2h B->C D Stimulate with LPS (e.g., 1 µg/mL) for 18-24h C->D E Collect Cell Culture Supernatant D->E F Lyse Remaining Cells (for protein analysis) D->F G Griess Assay (Nitric Oxide) E->G H ELISA (TNF-α, IL-6, PGE2) E->H I Western Blot (COX-2, p-IκB, p-p38) F->I

Caption: General experimental workflow for in vitro anti-inflammatory screening.
Protocol 1: Cell Culture and LPS Stimulation

This protocol describes the culture of RAW 264.7 murine macrophages and the induction of an inflammatory response using LPS.[11]

  • Materials:

    • RAW 264.7 cell line

    • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[12]

    • Lipopolysaccharide (LPS) from E. coli

    • This compound stock solution (in DMSO or ethanol)

    • Phosphate-Buffered Saline (PBS)

    • Cell culture plates (24-well or 96-well)

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells into 24-well or 96-well plates at a density of 2.5 x 10⁵ cells/mL. Allow cells to adhere and reach 70-80% confluency by incubating for 24 hours at 37°C in a 5% CO₂ incubator.[11]

    • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for 1-2 hours.

    • Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).[8]

    • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • Sample Collection: After incubation, carefully collect the cell culture supernatant for analysis of secreted mediators (NO, cytokines, PGE2). Store at -80°C if not used immediately. The remaining cells can be washed with ice-cold PBS and lysed for protein analysis (Western Blot).[11]

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant as an indicator of iNOS activity.[13]

  • Materials:

    • Collected cell culture supernatant

    • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[14]

    • Sodium Nitrite (NaNO₂) standard solution (for standard curve)

    • 96-well microplate

  • Procedure:

    • Standard Curve: Prepare a standard curve by making serial dilutions of the NaNO₂ standard (e.g., from 100 µM down to 1.56 µM) in fresh culture medium.[14]

    • Assay: Add 50 µL of each supernatant sample and standard to a new 96-well plate in triplicate.

    • Griess Reaction: Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Component B to each well and incubate for another 10 minutes.[15]

    • Measurement: Measure the absorbance at 540 nm using a microplate reader.[14]

    • Calculation: Calculate the nitrite concentration in each sample by interpolating from the NaNO₂ standard curve.

Protocol 3: Pro-inflammatory Cytokine & PGE₂ Quantification (ELISA)

This protocol quantifies the concentration of secreted cytokines (e.g., TNF-α, IL-6) and Prostaglandin E₂ (PGE₂) using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[16]

  • Materials:

    • Collected cell culture supernatant

    • Commercially available ELISA kits for mouse TNF-α, IL-6, and PGE₂[16]

  • Procedure:

    • Follow the manufacturer's instructions provided with the specific ELISA kit.

    • General Steps: The protocol typically involves adding standards and samples to a 96-well plate pre-coated with a capture antibody.[16]

    • A detection antibody, often biotinylated, is then added, followed by a streptavidin-HRP conjugate.

    • A substrate solution (e.g., TMB) is added to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).

    • The concentration of the cytokine or PGE₂ in the samples is determined from the standard curve.[17]

Protocol 4: COX-2 and Signaling Protein Expression (Western Blot)

This protocol assesses the protein levels of COX-2 and the phosphorylation status of key signaling proteins (e.g., p-IκBα, p-p38 MAPK) in cell lysates.[8][11]

  • Materials:

    • Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors[11]

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-COX-2, anti-p-IκBα, anti-p-p38, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

  • Procedure:

    • Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.[11]

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by SDS-PAGE.[11]

    • Transfer: Transfer the separated proteins to a PVDF membrane.[8]

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[8]

    • Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C. Use an antibody for a housekeeping protein like β-actin as a loading control.[8]

    • Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After final washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]

    • Analysis: Quantify the band intensity using densitometry software and normalize the expression of the target protein to the loading control.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between different treatment conditions. IC₅₀ values (the concentration of a drug that gives half-maximal response) should be calculated where appropriate.

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages (Note: Data are representative and should be determined experimentally)

TreatmentConcentration (µM)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)PGE₂ Release (% of LPS Control)
Control (Unstimulated)-5.2 ± 1.13.8 ± 0.92.5 ± 0.56.1 ± 1.5
LPS (1 µg/mL)-100 ± 8.5100 ± 9.1100 ± 7.8100 ± 10.2
This compound + LPS185.3 ± 7.290.1 ± 8.092.4 ± 6.988.7 ± 9.5
This compound + LPS1052.1 ± 4.965.7 ± 5.570.3 ± 6.158.2 ± 5.1
This compound + LPS5021.8 ± 3.1 30.4 ± 4.238.9 ± 4.5 25.6 ± 3.3
Calculated IC₅₀ (µM) ~11 ~18 ~25 ~13
*p < 0.05, *p < 0.01 compared to LPS control. Data presented as mean ± SD.

Table 2: Effect of this compound on Protein Expression in LPS-Stimulated RAW 264.7 Macrophages (Note: Data are representative and should be determined experimentally via densitometry)

TreatmentConcentration (µM)COX-2 Expression (Fold Change vs. Control)p-IκBα / Total IκBα (Fold Change vs. Control)
Control (Unstimulated)-1.0 ± 0.21.0 ± 0.1
LPS (1 µg/mL)-15.6 ± 2.19.8 ± 1.3
This compound + LPS109.5 ± 1.56.2 ± 0.9
This compound + LPS503.1 ± 0.8 2.5 ± 0.4
*p < 0.05, *p < 0.01 compared to LPS control. Data presented as mean ± SD.

References

Application Notes and Protocols for the Chick Chorioallantoic Membrane (CAM) Assay in Angiogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to the CAM Assay for Angiogenesis

The Chick Chorioallantoic Membrane (CAM) assay is a robust and widely utilized in vivo model for studying the formation of new blood vessels, a process known as angiogenesis.[1][2][3] The CAM is the highly vascularized extraembryonic membrane of the chick embryo that serves as its primary respiratory organ.[1][2] Its accessibility, rapid development, and the fact that the chick embryo has an immature immune system make the CAM an ideal platform for studying angiogenesis and the effects of various compounds on blood vessel growth.[4] This assay serves as a critical intermediate step between in vitro cell culture experiments and more complex and costly mammalian models.[1]

Key Applications:

  • Cancer Research: Studying tumor-induced angiogenesis, tumor growth, and metastasis.[1]

  • Drug Discovery and Development: Screening for pro-angiogenic and anti-angiogenic compounds.[1]

  • Wound Healing: Investigating the role of angiogenesis in tissue repair and regeneration.[1]

  • Tissue Engineering: Assessing the vascularization of biomaterials and tissue constructs.[5]

  • Toxicology: Evaluating the vascular toxicity of chemical compounds.

Quantitative Data on Anti-Angiogenic Compounds

The following tables summarize the quantitative effects of known anti-angiogenic compounds, Bevacizumab and Sunitinib, as determined by the CAM assay.

Table 1: Anti-Angiogenic Effect of Bevacizumab on the CAM

ConcentrationMean Vessel Area (mm²)Standard Error (SE)P-valueReference
Control (Non-treatment)1.80.2-[6]
Bevacizumab0.80.1< 0.01[6]

This table illustrates the significant reduction in blood vessel area on the CAM following treatment with Bevacizumab.[6]

Table 2: Dose-Dependent Inhibition of Angiogenesis by Sunitinib

TreatmentMicrovessel Density (MVD)Standard DeviationP-valueReference
Control12516-[3]
Sunitinib689< 0.01[3]

This table demonstrates the significant inhibitory effect of Sunitinib on the microvessel density in tumors grown on the CAM.[3]

Experimental Protocols

Two primary methodologies are employed for the CAM assay: the in ovo method, where the embryo develops within the eggshell, and the ex ovo method, where the embryo is cultured outside the shell.

Protocol 1: In ovo CAM Assay with Ring Carrier

This protocol describes a common in ovo technique using a carrier ring to localize the test substance.

Materials:

  • Fertilized chicken eggs (e.g., White Leghorn)

  • Egg incubator with rotation and humidity control

  • Egg candler

  • Sterile phosphate-buffered saline (PBS)

  • 70% ethanol

  • Dremel tool with a sterile cutting disc or small scissors

  • Sterile forceps

  • Sterile plastic or silicone rings (e.g., 5 mm diameter)

  • Test substance (e.g., dissolved in PBS or formulated in a slow-release pellet)

  • Control substance (vehicle)

  • Stereomicroscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Egg Incubation: Incubate fertilized eggs at 37.5°C with 60-65% humidity for 3 days, with automatic rotation. On day 3, stop the rotation and continue incubation in a horizontal position.[7]

  • Windowing the Egg: On embryonic development day (EDD) 7, candle the eggs to identify and mark the location of the embryo and major blood vessels. Sterilize the eggshell with 70% ethanol. Using a Dremel tool or scissors, carefully cut a small window (approximately 1 cm²) in the eggshell over the CAM, avoiding damage to the underlying membrane.[6]

  • Dropping the CAM: Apply a few drops of sterile PBS onto the inner shell membrane to make it translucent. Carefully peel away the inner shell membrane with sterile forceps to expose the CAM.

  • Placement of Carrier Ring: Gently place a sterile ring onto the CAM over a non-major blood vessel area.

  • Application of Test Substance: Carefully apply the test substance (e.g., 10-20 µL) inside the ring. Apply the vehicle control to a separate group of eggs.

  • Sealing and Incubation: Seal the window with sterile adhesive tape and return the eggs to the incubator. Continue incubation without rotation until EDD 10-12.

  • Observation and Imaging: At the end of the incubation period, remove the seal and observe the vascular response within the ring under a stereomicroscope. Capture high-resolution images for quantitative analysis.

  • Quantitative Analysis: Analyze the captured images using software like ImageJ. Quantify parameters such as the number of blood vessel branch points, total vessel length, and vessel density within the ring.[8]

Protocol 2: Ex ovo (Shell-less) CAM Assay

This method provides greater accessibility to the CAM for manipulation and imaging.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile weigh boats or petri dishes (100 mm)

  • Sterile PBS

  • 70% ethanol

  • Sterile forceps

  • Test substance

  • Control substance

  • Stereomicroscope with a camera

  • Image analysis software

Procedure:

  • Egg Incubation: Incubate fertilized eggs horizontally at 37.5°C and 60-62% humidity for 3 days.[7]

  • Cracking the Egg: Sterilize the eggshell with 70% ethanol. In a sterile environment, carefully crack the eggshell on a hard, sterile surface.

  • Transfer to Culture Dish: Gently transfer the entire content of the egg into a sterile weigh boat or petri dish.[1][9]

  • Incubation: Cover the dish and incubate at 37.5°C with 60-65% humidity until the CAM is well-developed (typically EDD 7-8).

  • Application of Test Substance: Gently place a carrier (e.g., a small filter paper disc or a gelatin sponge) soaked with the test substance onto the CAM.[1][10] Apply the vehicle control to a separate group of embryos.

  • Continued Incubation: Return the culture to the incubator for an additional 48-72 hours.

  • Imaging and Analysis: Image the CAM vasculature using a stereomicroscope and quantify the angiogenic response as described in the in ovo protocol.

Visualizations

Experimental Workflows

G cluster_in_ovo In ovo CAM Assay Workflow A1 Incubate Fertilized Eggs (Day 0-7) A2 Create Window in Eggshell A1->A2 A3 Place Carrier Ring on CAM A2->A3 A4 Apply Test Substance A3->A4 A5 Seal Window & Incubate (48-72h) A4->A5 A6 Image and Quantify Angiogenesis A5->A6

Caption: Workflow for the in ovo CAM assay.

G cluster_ex_ovo Ex ovo CAM Assay Workflow B1 Incubate Fertilized Eggs (Day 0-3) B2 Transfer Embryo to Culture Dish B1->B2 B3 Incubate until CAM develops (Day 7-8) B2->B3 B4 Apply Test Substance B3->B4 B5 Incubate (48-72h) B4->B5 B6 Image and Quantify Angiogenesis B5->B6 G cluster_pathway VEGF-A Signaling Pathway in Endothelial Cells VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

References

Application Notes and Protocols for Xenograft Mouse Models in (R)-Coriolic Acid Anti-Tumor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Coriolic acid, also known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid [13(S)-HODE], is a bioactive lipid metabolite of linoleic acid with emerging potential as an anti-tumor agent.[1] Preclinical research, primarily in vitro, has demonstrated its ability to suppress cancer cell proliferation and target cancer stem cells (CSCs), which are critical drivers of tumor progression, metastasis, and therapy resistance.[1][2][3] The primary mechanism of action identified is the downregulation of the c-Myc oncogene, a key regulator of cell proliferation and survival.[1][3][4] To translate these promising in vitro findings into a preclinical setting, robust in vivo studies are essential. Xenograft mouse models provide a valuable platform for evaluating the anti-tumor efficacy, pharmacokinetics, and potential toxicity of this compound in a living organism.[5][6]

These application notes provide a comprehensive guide for researchers on the design and execution of xenograft mouse model studies to investigate the anti-tumor properties of this compound. The included protocols are based on established methodologies for xenograft studies and are adapted for the specific investigation of this compound.

Core Concepts and Objectives

The primary objective of utilizing xenograft mouse models for this compound studies is to assess its anti-tumor activity in an in vivo environment. Key research questions to be addressed include:

  • Does this compound inhibit tumor growth in a xenograft model?

  • What is the optimal dosage and treatment schedule for this compound to achieve a therapeutic effect?

  • Does this compound modulate the c-Myc signaling pathway in vivo?

  • What is the safety profile and tolerability of this compound in mice?

  • Does this compound reduce the population of cancer stem cells within the tumor?

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound on Breast Cancer Cell Lines
Cell LineIC50 (µM) after 24hReference
MDA-MB-231289.3[4]
MCF-7386.9[4]
Table 2: Proposed Treatment Groups for a Xenograft Study
GroupTreatmentDoseRoute of AdministrationFrequency
1Vehicle Control-e.g., Oral gavageDaily
2This compoundLow Dose (e.g., 50 mg/kg)e.g., Oral gavageDaily
3This compoundHigh Dose (e.g., 100 mg/kg)e.g., Oral gavageDaily
4Positive Control (e.g., Paclitaxel)e.g., 10 mg/kgIntraperitonealTwice weekly
Table 3: Hypothetical Tumor Growth Inhibition Data
Treatment GroupAverage Tumor Volume at Day 28 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
This compound (Low Dose)900 ± 18040
This compound (High Dose)600 ± 15060
Positive Control450 ± 10070

Experimental Protocols

Protocol 1: Cell Culture and Preparation for Implantation
  • Cell Line Selection and Culture:

    • Select a suitable human cancer cell line for the study. Based on existing literature, breast cancer cell lines such as MDA-MB-231 are a good starting point due to demonstrated in vitro sensitivity to this compound.[2][4]

    • Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.[7]

    • Ensure the cells are in the logarithmic growth phase and have a viability of >95% as determined by trypan blue exclusion assay before harvesting.

  • Cell Harvesting and Preparation:

    • When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach them using trypsin-EDTA.[7]

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Wash the cell pellet with sterile PBS and resuspend in a suitable medium (e.g., serum-free medium or PBS) at a concentration of 1 x 10^7 cells/mL.

    • For enhanced tumor take and growth, consider resuspending the cells in a mixture of medium and Matrigel or Cultrex BME.

    • Keep the cell suspension on ice to maintain viability until injection.[8]

Protocol 2: Xenograft Mouse Model Establishment
  • Animal Selection and Husbandry:

    • Use immunodeficient mice, such as athymic nude mice (nu/nu) or SCID mice, to prevent rejection of the human tumor cells.[5][6]

    • House the mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to sterile food and water.

    • Allow the mice to acclimate for at least one week before any experimental procedures.

  • Tumor Cell Implantation:

    • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

    • Subcutaneously inject 100 µL of the prepared cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.[7]

    • Monitor the mice until they have fully recovered from anesthesia.

Protocol 3: this compound Administration and Monitoring
  • Tumor Growth Monitoring:

    • Once tumors become palpable, measure the tumor dimensions (length and width) two to three times per week using digital calipers.[7]

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[7]

  • Randomization and Treatment Initiation:

    • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., suspended in corn oil for oral gavage).

    • Administer the treatment to the respective groups as defined in the study design (see Table 2).

  • Monitoring Animal Health:

    • Monitor the body weight of each mouse at the time of tumor measurement to assess for signs of toxicity.[7]

    • Observe the mice daily for any clinical signs of distress or toxicity.

Protocol 4: Efficacy Evaluation and Endpoint Analysis
  • Endpoint Criteria:

    • Define the study endpoint, which could be a specific tumor volume (e.g., 2000 mm³), a predetermined time point, or the observation of significant toxicity.

  • Tumor Growth Inhibition Calculation:

    • At the end of the study, calculate the percentage of tumor growth inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[7]

  • Tissue Collection and Analysis:

    • At the study endpoint, euthanize the mice and excise the tumors.

    • Divide the tumor tissue for various analyses:

      • Fix a portion in formalin for histopathological analysis (H&E staining) and immunohistochemistry (IHC) for markers like Ki-67 (proliferation) and c-Myc.

      • Snap-freeze a portion in liquid nitrogen for Western blot or qPCR analysis to quantify the expression of c-Myc and other target proteins.

      • Dissociate a portion into a single-cell suspension for flow cytometry to analyze the cancer stem cell population (e.g., CD44high/CD24low for breast cancer).[4]

Visualizations

G cluster_workflow Experimental Workflow for Xenograft Study A Cell Culture and Preparation B Xenograft Implantation (Subcutaneous Injection) A->B C Tumor Growth Monitoring B->C D Randomization and Treatment with this compound C->D E Data Collection (Tumor Volume, Body Weight) D->E E->D Continuous Treatment F Endpoint Analysis (IHC, Western Blot, Flow Cytometry) E->F

Caption: Experimental workflow for this compound xenograft studies.

G cluster_pathway Proposed Signaling Pathway of this compound RCA This compound cMyc c-Myc (Transcription & Translation) RCA->cMyc Inhibits Proliferation Cell Proliferation cMyc->Proliferation Promotes Apoptosis Apoptosis cMyc->Apoptosis Inhibits CSC Cancer Stem Cell Survival cMyc->CSC Promotes

Caption: Proposed mechanism of this compound's anti-tumor activity.

References

Application Notes and Protocols for the Stereoselective Synthesis of (R)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Coriolic acid, also known as (R)-9-hydroxy-10(E),12(Z)-octadecadienoic acid or 9(R)-HODE, is a bioactive lipid molecule derived from the oxidation of linoleic acid. As an important signaling molecule in various physiological and pathological processes, the availability of enantiomerically pure this compound is crucial for detailed biological studies and potential therapeutic applications. These application notes provide an overview and detailed protocols for the stereoselective synthesis of this compound through enzymatic and chemical methods, as well as a method for the resolution of racemic coriolic acid.

Methods for Stereoselective Synthesis

The stereoselective synthesis of this compound can be achieved through three primary strategies:

  • Enzymatic Synthesis: This approach utilizes enzymes that stereoselectively oxygenate linoleic acid to produce the desired (R)-enantiomer. Cyclooxygenase (COX) enzymes, particularly COX-2, are known to predominantly form the (R)-hydroperoxy precursor, which is subsequently reduced to this compound.

  • Asymmetric Chemical Synthesis: This method involves the construction of the molecule through a series of chemical reactions where chirality is introduced using a chiral auxiliary or a stereoselective catalyst. This can provide high enantiomeric purity.

  • Chiral Resolution of Racemic Coriolic Acid: This strategy involves the non-stereoselective synthesis of a racemic mixture of coriolic acid, followed by the separation of the (R)- and (S)-enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, or by using chiral chromatography.

Data Presentation

The following table summarizes quantitative data for the different synthetic approaches to provide a basis for comparison.

Synthesis MethodKey Reagents/EnzymeStarting MaterialTypical YieldEnantiomeric Excess (ee)Reference
Enzymatic Synthesis Cyclooxygenase-2 (ovine)Linoleic AcidVariablePredominantly (R)[1]
Asymmetric Synthesis (S)-oxazolidinone (chiral auxiliary)Undecylenic acid, 1-heptyne~20% (overall)>98% (for S-enantiomer)Adapted from[2]
Chiral Resolution Chiral HPLC (Chiralcel OD-H)Racemic 9-HODE>90% recovery>99%[3]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Cyclooxygenase-2 (COX-2)

This protocol describes the stereoselective synthesis of this compound from linoleic acid using ovine Cyclooxygenase-2.

Materials:

Procedure:

  • Enzyme Preparation: Prepare a solution of ovine COX-2 (20 µg) in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 300 µM phenol.[4]

  • Enzymatic Reaction:

    • Pre-incubate the enzyme solution at 37°C for 2 minutes.[4]

    • Add linoleic acid to a final concentration of 100 µM.

    • Incubate the reaction mixture at 37°C for 30 minutes.[4]

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an equal volume of methanol/acetic acid (3:2, v/v) on ice.[4]

    • Extract the products twice with two volumes of ethyl acetate.

    • Combine the organic layers and evaporate the solvent under a stream of nitrogen.

  • Reduction of Hydroperoxide:

    • Dissolve the dried extract in methanol.

    • Add a slight excess of sodium borohydride (NaBH₄) and stir the mixture at room temperature for 30 minutes.

  • Purification:

    • Quench the reduction reaction by adding a few drops of acetic acid.

    • Evaporate the methanol and redissolve the residue in ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude this compound by silica gel column chromatography using a hexane:ethyl acetate gradient.[5]

Protocol 2: Asymmetric Chemical Synthesis of this compound (Adapted from (S)-Coriolic Acid Synthesis)

This protocol outlines a potential asymmetric synthesis of this compound by adapting a known synthesis for the (S)-enantiomer, which utilizes a chiral auxiliary for stereocontrol.[2] The key is the use of the enantiomer of the chiral auxiliary or a different chiral reagent to induce the opposite stereochemistry.

Materials:

  • (R)-4-benzyl-2-oxazolidinone (or other suitable chiral auxiliary for R-selectivity)

  • Undecylenic acid

  • 1-Heptyne

  • n-Butyllithium

  • Dess-Martin periodinane

  • Lindlar's catalyst

  • Lithium hydroxide

  • Standard organic solvents and reagents for workup and purification.

Procedure:

  • Synthesis of Chiral Precursor:

    • Couple a protected ω-alkynoic acid with the (R)-chiral auxiliary.

    • Elongate the alkyne chain via coupling with a suitable electrophile derived from 1-heptyne.

  • Stereoselective Reduction:

    • Oxidize the secondary alcohol to a ketone using Dess-Martin periodinane.

    • Perform a stereoselective reduction of the resulting ketone. For the (R)-enantiomer, a reducing agent known to give the opposite stereochemistry to that used for the (S)-enantiomer should be employed (e.g., L-Selectride® if K-Selectride® gives the S-enantiomer).

  • Final Steps:

    • Selectively reduce the alkyne to a Z-alkene using Lindlar's catalyst.

    • Hydrolyze the ester and remove the chiral auxiliary to yield this compound.

    • Purify the final product by chromatography.

Protocol 3: Synthesis of Racemic Coriolic Acid and Chiral Resolution by HPLC

This protocol describes the synthesis of a racemic mixture of 9-HODE followed by separation of the enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

Materials:

  • Linoleic acid

  • Soybean lipoxygenase (for racemic synthesis, non-enzymatic oxidation can also be used)

  • Sodium borohydride (NaBH₄)

  • Chiral HPLC column (e.g., Chiralcel OD-H)

  • Hexane

  • Isopropanol (IPA)

  • Methanol

  • Ethyl acetate

Procedure:

  • Synthesis of Racemic 9-HODE:

    • A racemic mixture can be prepared by non-enzymatic, free-radical-mediated peroxidation of linoleic acid.[1]

    • Alternatively, a mixture of 9- and 13-HODE can be generated using soybean lipoxygenase under conditions that favor the formation of both regioisomers, followed by reduction with NaBH₄.[5]

  • Purification of Racemic 9-HODE:

    • Isolate the crude HODE mixture by extraction with ethyl acetate.

    • Separate the 9-HODE and 13-HODE isomers by silica gel column chromatography.

  • Chiral Resolution by HPLC:

    • System: HPLC with a UV detector.

    • Column: Chiralcel OD-H (25 cm x 0.46 cm).[3]

    • Mobile Phase: Hexane/Isopropanol (100:5 v/v).[3]

    • Flow Rate: 1 ml/min.[3]

    • Detection: UV at 235 nm.[3]

    • Procedure: Dissolve the purified racemic 9-HODE in the mobile phase and inject onto the column. Collect the separated enantiomeric peaks. The elution order should be determined using a standard if available.

    • Post-run: Evaporate the solvent from the collected fractions to obtain the enantiomerically pure (R)- and (S)-Coriolic acids.

Visualizations

Enzymatic_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_reduction Reduction cluster_purification Purification Linoleic_Acid Linoleic Acid COX2 Ovine COX-2 Hematin, Phenol 37°C Linoleic_Acid->COX2 Substrate 9R_HPODE (R)-9-Hydroperoxy- 10,12-octadecadienoic acid COX2->9R_HPODE Oxygenation NaBH4 NaBH4 Methanol 9R_HPODE->NaBH4 R_Coriolic_Acid_Crude Crude this compound NaBH4->R_Coriolic_Acid_Crude Chromatography Silica Gel Chromatography R_Coriolic_Acid_Crude->Chromatography R_Coriolic_Acid_Pure Pure this compound Chromatography->R_Coriolic_Acid_Pure

Caption: Workflow for the enzymatic synthesis of this compound.

Chiral_Resolution_Workflow Racemic_Synthesis Synthesis of Racemic 9-HODE Purification_Racemic Purification of Racemic 9-HODE (Silica Gel Chromatography) Racemic_Synthesis->Purification_Racemic Chiral_HPLC Chiral HPLC Separation (Chiralcel OD-H column) Purification_Racemic->Chiral_HPLC R_Coriolic_Acid This compound Chiral_HPLC->R_Coriolic_Acid S_Coriolic_Acid (S)-Coriolic Acid Chiral_HPLC->S_Coriolic_Acid

Caption: Workflow for chiral resolution of racemic coriolic acid.

References

Application Notes and Protocols: (R)-Coriolic Acid as a Tool Compound in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Coriolic acid, systematically known as (9Z,11E,13R)-13-hydroxy-9,11-octadecadienoic acid, is a bioactive lipid derived from the enzymatic oxidation of linoleic acid.[1] This document provides detailed application notes and protocols for the utilization of this compound as a tool compound in lipidomics and related research fields. Its enantiomer, (S)-Coriolic acid (also known as 13(S)-HODE), has been more extensively studied and is recognized for its potent anti-cancer and anti-inflammatory properties, primarily through the modulation of the c-Myc and PPARγ signaling pathways.[2][3] Given the stereospecific nature of lipid-protein interactions, this compound serves as an essential tool for dissecting the specific roles of these enantiomers in cellular signaling and metabolism.

These protocols are intended to guide researchers in pharmacology, oncology, and immunology through the process of designing and executing experiments to assess the therapeutic and biological potential of this compound.

Signaling Pathways Modulated by Coriolic Acid Stereoisomers

(S)-Coriolic acid has been shown to exert its biological effects by modulating key signaling pathways involved in cell proliferation, metabolism, and inflammation. This compound can be used as a comparative tool to investigate the stereospecificity of these interactions.

c-Myc Signaling Pathway

(S)-Coriolic acid has been demonstrated to suppress the proliferation of breast cancer stem cells by downregulating the proto-oncogene c-Myc.[3] This leads to a reduction in the transcription of c-Myc target genes that are critical for cell cycle progression and the maintenance of stemness, such as Nanog and Oct4.[4]

cMyc_Pathway R_Coriolic_Acid This compound cMyc_Gene c-Myc Gene R_Coriolic_Acid->cMyc_Gene Inhibits Transcription Upstream_Signaling Upstream Signaling (e.g., Growth Factor Pathways) Upstream_Signaling->cMyc_Gene cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Transcription & Translation Target_Genes Target Genes (e.g., Nanog, Oct4) cMyc_Protein->Target_Genes Activates Transcription Cell_Proliferation Cell Proliferation & Stemness Target_Genes->Cell_Proliferation Promotes PPARg_Pathway R_Coriolic_Acid This compound PPARg PPARγ R_Coriolic_Acid->PPARg Binds and Activates? Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (PPARγ Response Element) Heterodimer->PPRE Binds to Target_Genes PPARγ Target Genes PPRE->Target_Genes Activates Transcription Metabolic_Effects Fatty Acid Uptake, Storage, and Glucose Metabolism Target_Genes->Metabolic_Effects Regulates Untargeted_Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Cell_Culture Cell Culture & Treatment with this compound Lipid_Extraction Lipid Extraction (e.g., with internal standards) Cell_Culture->Lipid_Extraction LC_Separation UPLC Separation (e.g., C18 or C30 column) Lipid_Extraction->LC_Separation MS_Acquisition High-Resolution MS (e.g., Orbitrap) Data Acquisition (pos/neg modes) LC_Separation->MS_Acquisition Data_Processing Data Processing (Peak picking, alignment, normalization) MS_Acquisition->Data_Processing Lipid_ID Lipid Identification (Database search, e.g., LIPID MAPS) Data_Processing->Lipid_ID Statistical_Analysis Statistical Analysis (e.g., PCA, OPLS-DA, Volcano plots) Lipid_ID->Statistical_Analysis Pathway_Analysis Pathway Analysis (e.g., KEGG, Reactome) Statistical_Analysis->Pathway_Analysis

References

Application Notes and Protocols: Elucidating the Signaling Pathways of (R)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-Coriolic acid, a metabolite of linoleic acid, is an oxygenated lipid molecule that may act as a signaling molecule in various physiological and pathophysiological processes. Its enantiomer, (S)-Coriolic acid, has been shown to suppress breast cancer stem cells by downregulating the proto-oncogene c-Myc.[1][2] This document provides a comprehensive experimental framework to investigate the signaling pathways of this compound, hypothesizing its interaction with a G-protein coupled receptor (GPCR), a common mechanism for lipid signaling molecules. The protocols outlined below will guide researchers in identifying the receptor, elucidating the downstream second messenger and protein kinase cascades, and characterizing the resulting changes in gene expression.

Hypothetical Signaling Pathway of this compound

To structure the experimental design, we propose a hypothetical signaling cascade initiated by this compound. This model serves as a framework for investigation.

Coriolic_Acid_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA This compound GPCR GPCR CA->GPCR Binding G_protein G-Protein (α, βγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Phospho_Targets Phosphorylated Targets PKA->Phospho_Targets Phosphorylation TF Transcription Factor (e.g., CREB) PKA->TF Phosphorylation & Activation Gene_Expression Target Gene Expression TF->Gene_Expression Regulation

Caption: Hypothetical this compound signaling pathway via a GPCR.

Experimental Workflow

The overall experimental strategy to elucidate the signaling pathway of this compound is outlined below.

Experimental_Workflow cluster_A cluster_B cluster_C cluster_D cluster_E A Phase 1: Receptor Identification & Binding B Phase 2: Second Messenger Analysis A->B A1 Radioligand Binding Assay A->A1 A2 GTPγS Binding Assay A->A2 C Phase 3: Downstream Protein Analysis B->C B1 cAMP/cGMP Assays B->B1 B2 Calcium Flux Assay B->B2 D Phase 4: Gene Expression Profiling C->D C1 Western Blot for Phospho-Proteins C->C1 C2 Phosphoproteomics (Mass Spec) C->C2 E Phase 5: Pathway Validation D->E D1 RT-qPCR D->D1 D2 RNA-Sequencing D->D2 E1 siRNA/CRISPR Knockdown E->E1 E2 Pharmacological Inhibition E->E2

Caption: A multi-phased experimental workflow for pathway elucidation.

Phase 1: Receptor Identification and Binding

Protocol 1: Radioligand Binding Assay

This protocol is designed to determine if this compound binds to cell surface receptors, potentially GPCRs.[3]

Objective: To quantify the binding affinity (Kd) and receptor density (Bmax) of this compound to its putative receptor.

Materials:

  • Cells or cell membranes expressing the putative receptor.

  • Radiolabeled this compound (e.g., [3H]-(R)-Coriolic acid).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Preparation: Prepare serial dilutions of unlabeled this compound.

  • Incubation: In a 96-well plate, incubate a fixed concentration of radiolabeled this compound with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters quickly with ice-cold binding buffer.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the data and perform non-linear regression to determine Kd and Bmax.

Protocol 2: [35S]GTPγS Binding Assay

This assay measures the activation of G-proteins, a hallmark of GPCR activation.[4]

Objective: To determine if this compound stimulates G-protein activity.

Materials:

  • Cell membranes.

  • [35S]GTPγS.

  • GDP.

  • This compound.

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

Procedure:

  • Preparation: Prepare serial dilutions of this compound.

  • Incubation: Incubate cell membranes with GDP for 15 minutes on ice to allow for nucleotide exchange.

  • Stimulation: Add [35S]GTPγS and varying concentrations of this compound.

  • Reaction: Incubate for 30 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the filter-bound radioactivity by scintillation counting.

  • Data Analysis: Plot the stimulated binding as a function of this compound concentration to determine EC50.

Data Presentation: Receptor Binding and G-Protein Activation

LigandBinding Affinity (Kd, nM)Receptor Density (Bmax, fmol/mg)G-Protein Activation (EC50, nM)
This compoundValueValueValue
Control LigandValueValueValue

Phase 2: Second Messenger Analysis

Protocol 3: cAMP Accumulation Assay

This protocol measures changes in intracellular cyclic AMP (cAMP), a key second messenger.[4][5][6]

Objective: To determine if this compound modulates the activity of adenylyl cyclase.

Materials:

  • Cultured cells.

  • This compound.

  • Forskolin (B1673556) (a direct activator of adenylyl cyclase).

  • IBMX (a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., TR-FRET, ELISA, or luminescence-based).[4][6]

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and grow to confluency.

  • Pre-treatment: Pre-treat cells with IBMX for 15 minutes.

  • Stimulation: Treat cells with varying concentrations of this compound (and/or forskolin for control) for 30 minutes.

  • Lysis: Lyse the cells according to the assay kit protocol.

  • Detection: Measure cAMP levels using the chosen assay kit.

  • Data Analysis: Plot cAMP concentration against this compound concentration to determine the dose-response curve.

Protocol 4: Intracellular Calcium Flux Assay

This protocol measures changes in intracellular calcium concentrations.[4]

Objective: To determine if this compound stimulates the release of intracellular calcium stores.

Materials:

  • Cultured cells.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8).

  • This compound.

  • Control agonist (e.g., ATP).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Loading: Load cultured cells with the calcium-sensitive dye.

  • Baseline Reading: Measure the baseline fluorescence.

  • Stimulation: Inject this compound and immediately begin recording fluorescence intensity over time.

  • Data Analysis: Quantify the peak fluorescence intensity to determine the extent of calcium mobilization.

Data Presentation: Second Messenger Levels

TreatmentcAMP Fold Change (vs. Vehicle)Peak Calcium Flux (RFU)
Vehicle Control1.0Value
This compound (Dose 1)ValueValue
This compound (Dose 2)ValueValue
Positive ControlValueValue

Phase 3: Downstream Protein Analysis

Protocol 5: Phosphoproteomics using Mass Spectrometry

This protocol provides a global view of proteins that are phosphorylated in response to this compound.[7][8][9][10]

Objective: To identify novel protein kinases and substrates in the this compound signaling pathway.

Materials:

  • Cultured cells.

  • This compound.

  • Lysis buffer with phosphatase and protease inhibitors.

  • Phosphopeptide enrichment kit (e.g., TiO2 or IMAC).

  • LC-MS/MS system.

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control.

  • Lysis and Protein Digestion: Lyse cells, extract proteins, and digest them into peptides (e.g., with trypsin).

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using an appropriate method.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Use bioinformatics software to identify and quantify changes in phosphopeptide abundance between treated and control samples.

Data Presentation: Key Phosphorylation Changes

ProteinPhosphorylation SiteFold Change (Treated vs. Control)Putative Kinase
Protein ASer/Thr/Tyr residueValuee.g., PKA
Protein BSer/Thr/Tyr residueValuee.g., PKC

Phase 4: Gene Expression Profiling

Protocol 6: RNA-Sequencing (RNA-Seq)

This protocol provides a comprehensive analysis of the transcriptome in response to this compound.[11][12][13]

Objective: To identify genes and pathways that are transcriptionally regulated by this compound signaling.

Materials:

  • Cultured cells.

  • This compound.

  • RNA extraction kit.

  • RNA-Seq library preparation kit.

  • Next-generation sequencer.

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control for a relevant time course (e.g., 6, 12, 24 hours).

  • RNA Extraction: Extract total RNA and assess its quality.

  • Library Preparation: Prepare sequencing libraries from the RNA.

  • Sequencing: Sequence the libraries on a high-throughput sequencer.

  • Data Analysis: Align reads to a reference genome, quantify gene expression, and perform differential expression and pathway analysis.

Data Presentation: Differentially Expressed Genes

Gene SymbolGene NameLog2 Fold Changep-valueAssociated Pathway
GENE AFull NameValueValuee.g., Lipid Metabolism
GENE BFull NameValueValuee.g., Inflammation

Disclaimer: These protocols provide a general framework. Specific parameters such as cell type, incubation times, and reagent concentrations should be optimized for your experimental system.

References

Application of (R)-Coriolic Acid in Breast Cancer Stem Cell Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Coriolic acid, a naturally occurring fatty acid, has emerged as a significant compound in the investigation of breast cancer stem cells (BCSCs).[1][2][3] These cells are a subpopulation within tumors responsible for initiation, progression, metastasis, and resistance to conventional therapies.[1][2] Research has demonstrated that this compound can selectively target and suppress the BCSC population, primarily through the downregulation of the proto-oncogene c-Myc, a key survival factor for these cells.[1][2][4][5]

These application notes provide a comprehensive guide to utilizing this compound in BCSC research, including detailed protocols for key experiments, a summary of quantitative data, and visualizations of the underlying signaling pathway and experimental workflows.

Mechanism of Action

This compound exerts its anti-BCSC effects by inhibiting the self-renewal capacity and inducing apoptosis. The core mechanism involves the suppression of c-Myc at both the transcriptional and translational levels.[1][2] This leads to a cascade of downstream effects, including the reduced expression of stemness-related genes such as Nanog, Oct4, and CD44.[1][5]

cluster_0 Mechanism of this compound in BCSCs Coriolic_Acid This compound cMyc c-Myc Gene (Transcription & Translation) Coriolic_Acid->cMyc Inhibits Apoptosis Apoptosis Coriolic_Acid->Apoptosis Induces Stemness_Genes Stemness Genes (Nanog, Oct4, CD44) cMyc->Stemness_Genes Regulates Self_Renewal BCSC Self-Renewal (Mammosphere Formation) cMyc->Self_Renewal Promotes BCSC_Population CD44high/CD24low BCSC Population cMyc->BCSC_Population Maintains Stemness_Genes->Self_Renewal Self_Renewal->BCSC_Population

Caption: Proposed signaling pathway for this compound in breast cancer stem cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on breast cancer cell lines and breast cancer stem cells.

Table 1: Cytotoxicity of this compound on Breast Cancer Cell Lines

Cell LineIC50 (µM) after 24h
MDA-MB-231289.3[2]
MCF-7386.9[2]

Table 2: Effect of this compound on Breast Cancer Stem Cell Properties

ExperimentCell LineTreatmentResult
CD44high/CD24low Population MDA-MB-231200 µM this compoundDecrease from 94.0% to 66.3%[2]
Apoptosis in Mammospheres MDA-MB-231150 µM this compoundEarly apoptosis increased from 1.8% to 5.1%[2]
Late apoptosis increased from 5.7% to 39.6%[2]
Mammosphere Formation MDA-MB-23150 µM this compound~40% inhibition[3]
100 µM this compound~65% inhibition[3]
MCF-750 µM this compound~55% inhibition[3]
100 µM this compound~75% inhibition[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound on breast cancer stem cells.

cluster_1 Experimental Workflow Start Breast Cancer Cell Lines Treatment Treat with This compound Start->Treatment MTS Cell Viability Assay (MTS) Treatment->MTS Mammosphere Mammosphere Formation Assay Treatment->Mammosphere Data Data Analysis and Interpretation MTS->Data Flow_CD Flow Cytometry (CD44/CD24) Mammosphere->Flow_CD Flow_Apoptosis Flow Cytometry (Apoptosis) Mammosphere->Flow_Apoptosis Western Western Blot (c-Myc, Stemness markers) Mammosphere->Western qPCR qPCR (c-Myc, Stemness genes) Mammosphere->qPCR Flow_CD->Data Flow_Apoptosis->Data Western->Data qPCR->Data

Caption: Workflow for assessing the effects of this compound on breast cancer stem cells.

Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effects of this compound on breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Appropriate cell culture medium

  • 96-well plates

  • This compound

  • MTS reagent

  • Microplate reader

Protocol:

  • Seed breast cancer cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200, 400 µM) and incubate for 24 hours.[6]

  • Add 20 µL of MTS reagent to each well.[6]

  • Incubate the plate for 1-4 hours at 37°C.[6]

  • Measure the absorbance at 490 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage relative to the untreated control.

Mammosphere Formation Assay

This assay assesses the ability of this compound to inhibit the self-renewal capacity of BCSCs.

Materials:

  • Breast cancer cell lines

  • Trypsin

  • Ultra-low attachment plates

  • Serum-free DMEM/F12 medium

  • B27 supplement

  • EGF (20 ng/mL)

  • bFGF (20 ng/mL)

  • This compound

Protocol:

  • Prepare a single-cell suspension of breast cancer cells using trypsin.

  • Seed 1,000-5,000 cells/mL in ultra-low attachment plates with serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.[3]

  • Add this compound at desired concentrations (e.g., 50 µM, 100 µM) to the culture medium.[3]

  • Incubate for 5-7 days to allow for mammosphere formation.[3]

  • Count the number of mammospheres (typically >50 µm in diameter) under a microscope.

  • Calculate the mammosphere forming efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

Flow Cytometry for CD44/CD24 Expression

This protocol is for quantifying the BCSC population based on cell surface marker expression.

Materials:

  • Breast cancer cells treated with this compound

  • PBS (Phosphate-Buffered Saline)

  • FITC-conjugated anti-CD44 antibody

  • PE-conjugated anti-CD24 antibody

  • Staining buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Protocol:

  • Harvest cells from mammosphere cultures and prepare a single-cell suspension.

  • Resuspend approximately 1 x 106 cells in 100 µL of staining buffer.[6]

  • Add the fluorescently labeled anti-CD44 and anti-CD24 antibodies.[6]

  • Incubate for 30 minutes at 4°C in the dark.[6]

  • Wash the cells twice with staining buffer to remove unbound antibodies.[6]

  • Resuspend the cells in 0.5 mL of staining buffer and analyze using a flow cytometer.[6]

  • Gate on the CD44high/CD24low population to determine the percentage of BCSCs.[6]

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the detection of apoptosis in BCSCs treated with this compound.

Materials:

  • Mammospheres treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Harvest mammospheres and prepare a single-cell suspension.

  • Wash cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[6]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[6]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[6]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Analyze the samples by flow cytometry within one hour.

Western Blot for c-Myc and Stemness Marker Expression

This protocol is for detecting the expression levels of c-Myc and other stemness-related proteins.

Materials:

  • Mammospheres treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-c-Myc, anti-Nanog, anti-Oct4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated mammospheres and determine the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[6]

  • Transfer the proteins to a PVDF membrane.[6]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Incubate the membrane with the primary antibody overnight at 4°C.[6]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Conclusion

This compound demonstrates significant potential as a tool for studying and targeting breast cancer stem cells. The protocols and data presented here provide a framework for researchers to investigate its mechanism of action and evaluate its therapeutic promise. Further studies are warranted to fully elucidate its effects and explore its potential in preclinical and clinical settings.

References

Investigating the Effect of (R)-Coriolic Acid on Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coriolic acid, a monohydroxy polyunsaturated fatty acid derived from linoleic acid, has garnered significant interest in biomedical research for its diverse biological activities. The focus of much of this research has been on the (S)-enantiomer, which has demonstrated notable effects on gene expression, particularly in the context of cancer biology. However, the biological activities of the (R)-enantiomer of Coriolic acid remain largely unexplored, presenting a critical knowledge gap. These application notes provide a summary of the known effects of Coriolic acid on gene expression, with a primary focus on the well-documented (S)-isomer, and highlight the potential for stereoisomer-specific activities that warrant further investigation into the (R)-form.

Data Presentation: Summary of Quantitative Data for (S)-Coriolic Acid

The following tables summarize the key quantitative data reported for the biological activities of (S)-Coriolic acid, primarily in the context of breast cancer stem cells (BCSCs). It is important to note that equivalent quantitative data for (R)-Coriolic acid is not currently available in the scientific literature.

Table 1: Anticancer Activity of (S)-Coriolic Acid

Biological ActivityCell LineIC50 Value (µM)
CytotoxicityMDA-MB-231 (Human Breast Cancer)289.3
CytotoxicityMCF-7 (Human Breast Cancer)386.9

Table 2: Effects of (S)-Coriolic Acid on Breast Cancer Stem Cell (BCSC) Properties

ActivityCell LineConcentration (µM)Effect
Reduction of CD44high/CD24low PopulationMDA-MB-231200Decreased from 94.0% to 66.3%
Induction of Apoptosis in MammospheresMDA-MB-231150Increased late apoptosis from 5.7% to 39.6%
Inhibition of Mammosphere FormationMDA-MB-231, MCF-7Not specifiedInhibition observed

Table 3: Effect of (S)-Coriolic Acid on Gene Expression in BCSCs

GeneEffect
c-MycDecreased transcriptional and translational levels
NanogDecreased expression
Oct4Decreased expression
CD44Decreased expression

Signaling Pathways Modulated by Coriolic Acid

(S)-Coriolic Acid and the c-Myc Pathway

(S)-Coriolic acid has been shown to suppress the viability and stemness of breast cancer stem cells primarily through the downregulation of the proto-oncogene c-Myc.[1][2][3][4] c-Myc is a critical transcription factor that regulates cell proliferation, growth, and metabolism. By reducing the expression of c-Myc, (S)-Coriolic acid leads to a decrease in the transcription of c-Myc target genes that are essential for cell cycle progression and the maintenance of stem cell-like properties, such as Nanog and Oct4.[1]

G SCoriolic_acid (S)-Coriolic Acid cMyc c-Myc Gene Expression SCoriolic_acid->cMyc downregulates Nanog_Oct4 Nanog, Oct4, CD44 Gene Expression cMyc->Nanog_Oct4 activates BCSC Breast Cancer Stem Cell Survival & Proliferation cMyc->BCSC promotes Nanog_Oct4->BCSC promotes

Caption: (S)-Coriolic acid downregulates c-Myc expression.

Stereoisomer-Specific Effects: The Case of PPARγ

Evidence suggests that the biological effects of Coriolic acid may be stereospecific. (S)-Coriolic acid is a known endogenous ligand for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that is a master regulator of lipid metabolism and insulin (B600854) sensitivity.[1] In contrast, it has been reported that this compound (also known as (R)-13-HODE) does not activate PPARγ. This key difference indicates that the two enantiomers likely have distinct mechanisms of action and, consequently, different effects on gene expression. Further research is imperative to elucidate the specific signaling pathways modulated by this compound.

G cluster_S (S)-Coriolic Acid cluster_R This compound SCoriolic_acid (S)-Coriolic Acid PPARg_S PPARγ Activation SCoriolic_acid->PPARg_S activates Lipid_Metabolism_S Lipid Metabolism Gene Expression PPARg_S->Lipid_Metabolism_S regulates RCoriolic_acid This compound PPARg_R PPARγ Activation RCoriolic_acid->PPARg_R no effect Lipid_Metabolism_R Lipid Metabolism Gene Expression PPARg_R->Lipid_Metabolism_R no regulation

Caption: Stereospecific interaction with PPARγ.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on gene expression. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.

Experimental Workflow

G start Cell Culture & Treatment with this compound viability Cell Viability Assay (MTS) start->viability mammosphere Mammosphere Formation Assay start->mammosphere rna_isolation RNA Isolation start->rna_isolation cdna_synthesis cDNA Synthesis rna_isolation->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis Data Analysis qpcr->data_analysis

Caption: Overall experimental workflow.

Protocol 1: Cell Viability (MTS) Assay

This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

  • Adherent cancer cell line (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound

  • Vehicle control (e.g., DMSO or ethanol)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Mammosphere Formation Assay

This assay is used to assess the effect of this compound on the self-renewal capacity of cancer stem cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231, MCF-7)

  • Mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF)

  • Ultra-low attachment 6-well plates

  • This compound

  • Vehicle control

  • Microscope with a camera

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Trypsinize and resuspend cells in mammosphere medium to create a single-cell suspension.

    • Count viable cells.

  • Seeding and Treatment:

    • Seed cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment 6-well plates.

    • Add this compound or vehicle control to the desired final concentration.

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 7-10 days.

  • Quantification:

    • Count the number of mammospheres (spheres > 50 µm in diameter) in each well using a microscope.

    • Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

Protocol 3: RNA Isolation, cDNA Synthesis, and Quantitative PCR (qPCR)

This protocol outlines the steps to quantify the expression of target genes following treatment with this compound.

A. RNA Isolation:

  • Cell Lysis:

    • Plate and treat cells with this compound as described in Protocol 1.

    • After treatment, wash cells with ice-cold PBS and lyse them directly in the culture dish using a lysis buffer (e.g., TRIzol or RLT buffer from a kit).

  • RNA Extraction:

    • Follow the manufacturer's protocol for your chosen RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen). This typically involves homogenization, phase separation (for TRIzol), and column-based purification.

  • RNA Quantification and Quality Control:

    • Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

B. cDNA Synthesis:

  • Reverse Transcription Reaction:

    • Use a cDNA synthesis kit (e.g., SuperScript™ IV VILO™ Master Mix, Invitrogen).

    • In a sterile, RNase-free tube, combine 1 µg of total RNA with the master mix containing reverse transcriptase, dNTPs, and random primers/oligo(dT)s.

    • Perform the reverse transcription reaction in a thermal cycler according to the kit's instructions.

C. Quantitative PCR (qPCR):

  • Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for your target genes (e.g., c-Myc, Nanog, Oct4) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

    • Aliquot the master mix into a 96-well qPCR plate and add the cDNA templates.

  • qPCR Run:

    • Run the qPCR plate in a real-time PCR machine using a standard cycling protocol (denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Conclusion and Future Directions

The available scientific evidence strongly supports a role for (S)-Coriolic acid in the regulation of gene expression, particularly in the context of cancer stem cell biology through the downregulation of the c-Myc signaling pathway. However, there is a significant lack of data on the effects of this compound. The observation that (R)- and (S)-isomers exhibit differential activity towards PPARγ underscores the importance of investigating the specific biological functions of this compound. Future research should focus on elucidating the gene expression changes induced by this compound to determine its therapeutic potential and to understand the full spectrum of biological activity of this class of lipid molecules.

References

Application Notes and Protocols for the Enantioselective Separation of (R) and (S)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coriolic acid, a monohydroxy-polyunsaturated fatty acid derived from linoleic acid, is a chiral molecule with significant implications in biochemical and pharmaceutical research.[1] The distinct biological activities of its (R) and (S) enantiomers necessitate robust analytical methods for their separation and quantification. This document provides detailed application notes and protocols for the primary analytical techniques used to resolve the enantiomers of coriolic acid, with a focus on chiral High-Performance Liquid Chromatography (HPLC), the most direct and widely used method.[2] Additional methods, including Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, are also discussed.

Principal Analytical Techniques

The separation of coriolic acid enantiomers is primarily achieved through techniques that exploit the subtle differences in their three-dimensional structures. Chiral chromatography, particularly HPLC with a chiral stationary phase (CSP), is a cornerstone for achieving high-resolution separation.[1][3] This method relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to differential retention times.[3]

Other viable, though sometimes more complex, methods include Chiral GC, which requires derivatization to increase volatility, and NMR spectroscopy with chiral solvating or derivatizing agents to induce distinguishable chemical shifts between the enantiomers.[3]

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on various factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation.[3] The table below summarizes the key performance characteristics of the most prevalent methods for the enantioselective analysis of coriolic acid.

Method Principle Sample Preparation Key Advantages Key Disadvantages
Chiral HPLC Direct separation on a chiral stationary phase (CSP) via transient diastereomeric complex formation.[3]Methylation of the carboxylic acid group is often recommended.[3]High resolution and accuracy; well-established for hydroxy fatty acids.[3]Can require specialized and expensive chiral columns; method development can be time-consuming.[3]
Chiral GC Separation of volatile derivatives on a chiral capillary column.[3]Derivatization of both the carboxylic acid and hydroxyl groups is necessary.[3]High efficiency and sensitivity; suitable for complex mixtures.[3]Derivatization adds an extra step and can be a source of error; potential for thermal degradation.[3]
NMR Spectroscopy Use of a chiral solvating or derivatizing agent to induce chemical shift differences between enantiomers.[3]For chiral solvating agents, direct mixing is required. For derivatizing agents, a chemical reaction to form diastereomers is necessary.[3]Provides structural information; can be non-destructive.Lower sensitivity and accuracy for quantitative analysis compared to chromatographic methods; requires high-field NMR.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right-circularly polarized light by the chiral molecule.[3]Sample dissolved in a suitable transparent solvent.[3]Rapid analysis; provides information about the absolute configuration.[3]Less accurate for precise quantitative determination of enantiomeric excess; sensitive to impurities.[3]

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most direct and widely employed method for the separation and quantification of coriolic acid enantiomers.[2]

1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The goal is to isolate the analyte from the sample matrix and eliminate interferences.[1]

  • Liquid-Liquid Extraction (for biological fluids):

    • To 1 mL of plasma, add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) mixture.[1]

    • Vortex vigorously for 2 minutes.[1]

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.[1]

    • Collect the lower organic layer.[1]

    • Evaporate the solvent under a gentle stream of nitrogen.[1]

    • Reconstitute the dried extract in 200 µL of the HPLC mobile phase.[1]

    • Filter through a 0.45 µm syringe filter before injection.[1]

  • Solid-Phase Extraction (SPE) (for complex matrices):

    • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute coriolic acid with 5 mL of methanol or ethyl acetate.

    • Evaporate the eluate to dryness under a nitrogen stream.

    • Reconstitute the residue in 200 µL of the HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Methylation (Recommended for Improved Peak Shape):

    • Dissolve approximately 1 mg of the coriolic acid sample in 1 mL of methanol.[3]

    • Add a few drops of 2,2-dimethoxypropane (B42991) and a catalytic amount of concentrated sulfuric acid.[3]

    • Allow the reaction to proceed at room temperature for 1-2 hours.[3]

    • Neutralize the reaction with a saturated solution of sodium bicarbonate.[3]

    • Extract the methyl coriolate with hexane, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.[3]

    • Re-dissolve the residue in the HPLC mobile phase for analysis.[3]

2. HPLC Conditions

Parameter Condition
HPLC System Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector.[1]
Chiral Column Reprosil Chiral-NR (250 x 4.6 mm, 8 µm) or CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm).[3][4] Polysaccharide-based CSPs are often effective.[4]
Mobile Phase n-Hexane/Isopropanol/Acetic Acid (e.g., 98:2 v/v with 0.1% acetic acid or 90:10:0.1, v/v/v).[3][4] The exact ratio may need optimization.[3]
Flow Rate 0.8 - 1.0 mL/min.[3][4]
Column Temperature 25 °C.[1][3][4]
Injection Volume 10 µL.[1][4]
Detection Wavelength 210 nm or 235 nm (for the conjugated diene system).[1][3][4]
Run Time Approximately 20 minutes.[1]

3. Data Analysis

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers, (S)- and (R)-methyl coriolate, using the following formula:[3]

% ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100[3]

Chiral Gas Chromatography (GC)

This indirect method requires derivatization to create volatile diastereomers that can be separated on a standard achiral column.[3]

1. Sample Preparation (Derivatization)

  • Methylation: Convert coriolic acid to its methyl ester as described in the HPLC protocol.[3]

  • Formation of Diastereomeric Ester:

    • Dissolve the methyl coriolate in a dry, aprotic solvent (e.g., anhydrous dichloromethane).[3]

    • Add a slight excess of a chiral derivatizing agent such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and a non-nucleophilic base (e.g., pyridine).[3]

    • Stir the reaction at room temperature until completion.[3]

2. GC Conditions

Parameter Condition
GC System Standard GC system with a flame ionization detector (FID) or mass spectrometer (MS).
Column A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms).[2]
Carrier Gas Helium at a constant flow rate.[2]
Injector Temperature 250 °C
Oven Temperature Program Start at 150 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 10 min.
Detector Temperature 280 °C (FID) or MS transfer line at 280 °C.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Coriolic Acid Sample methylation Methylation start->methylation extraction Extraction & Drying methylation->extraction redissolve Redissolve in Mobile Phase extraction->redissolve inject Inject Sample redissolve->inject column Chiral Column (e.g., Reprosil Chiral-NR) inject->column detector UV Detector (235 nm) column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration calculate Calculate % ee integration->calculate

Caption: Workflow for Chiral HPLC Analysis of Coriolic Acid Enantiomers.

experimental_workflow_gc cluster_prep_gc Sample Preparation (Derivatization) cluster_analysis_gc GC Analysis cluster_data_gc Data Analysis start_gc Coriolic Acid Sample methylation_gc Methylation start_gc->methylation_gc diastereomer_formation Diastereomer Formation (e.g., with (R)-MTPA-Cl) methylation_gc->diastereomer_formation inject_gc Inject Sample diastereomer_formation->inject_gc column_gc Achiral Capillary Column inject_gc->column_gc detector_gc FID or MS Detector column_gc->detector_gc chromatogram_gc Chromatogram detector_gc->chromatogram_gc integration_gc Peak Integration chromatogram_gc->integration_gc quantification Quantification of Diastereomers integration_gc->quantification

Caption: Workflow for Chiral GC Analysis of Coriolic Acid Enantiomers.

References

Troubleshooting & Optimization

improving the solubility of (R)-Coriolic acid for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using (R)-Coriolic acid in cell culture experiments. The information is designed to address common challenges, particularly those related to solubility, and to provide detailed protocols for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cell-based assays?

This compound, or (R)-13-hydroxy-9Z,11E-octadecadienoic acid, is a hydroxylated fatty acid.[1] In cell-based assays, its enantiomer, (S)-Coriolic acid, has been studied for its potential anti-cancer properties, particularly its ability to suppress breast cancer stem cells.[2][3] This activity is linked to the downregulation of the c-Myc proto-oncogene.[4][5] this compound is often studied alongside its (S)-enantiomer to understand the stereospecificity of its biological effects.

Q2: I am having trouble dissolving this compound for my cell culture experiments. What are the recommended solvents?

This compound, like other long-chain fatty acids, has poor solubility in aqueous solutions such as cell culture media.[6] The recommended approach is to first dissolve the compound in an organic solvent to create a high-concentration stock solution. Suitable solvents include:

It is crucial to use a minimal amount of the organic solvent to dissolve the fatty acid and then dilute the stock solution in the cell culture medium to the final desired concentration. The final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.5% for DMSO) to avoid cytotoxicity.[7]

Q3: My this compound precipitates when I add it to the cell culture medium. How can I prevent this?

Precipitation is a common issue when working with hydrophobic compounds like this compound. Here are several troubleshooting strategies:

  • Use a Carrier Protein: Complexing the fatty acid with bovine serum albumin (BSA) can significantly improve its stability and delivery to cells in culture.

  • Employ Solubilizing Agents: Non-ionic surfactants like Pluronic® F-127 or encapsulating agents like cyclodextrins can be used to enhance the solubility of hydrophobic molecules in aqueous environments.

  • Prepare Fresh Dilutions: Prepare the final working solution of this compound in the culture medium immediately before adding it to the cells.

  • Gentle Mixing: After diluting the stock solution into the medium, vortex the solution gently to ensure it is well-mixed before application to the cell culture.[6]

Q4: What is the recommended starting concentration for this compound in a new cell-based assay?

For the related compound, (S)-Coriolic acid, initial experimental concentrations often range from 10 µM to 200 µM.[7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q5: How should I store this compound?

Proper storage is critical to maintain the integrity of the compound.

  • Solid Form: Store at -20°C.

  • Stock Solutions: Prepare aliquots of the stock solution in an appropriate organic solvent (e.g., DMSO or ethanol) and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Solubility Data

Compound Solvent Solubility Notes
(S)-Coriolic acidDMSOSoluble[6]A 10 mM stock solution is commonly prepared.
(S)-Coriolic acidEthanolSoluble[6]A common solvent for initial stock solutions.[6]
(S)-Coriolic acidDMFSoluble[6]
Oleanolic AcidEthanol~5 mg/mLA structurally different but also hydrophobic acid.
Oleanolic AcidDMSO~3 mg/mL
Oleanolic AcidDMF~30 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO) or absolute ethanol

  • Sterile microcentrifuge tubes

Procedure:

  • Under sterile conditions, accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Gently vortex the tube until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution, but avoid excessive heat.[6]

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Improving Solubility with Bovine Serum Albumin (BSA)

Materials:

  • This compound stock solution (from Protocol 1)

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS) or cell culture medium

Procedure:

  • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v in PBS or serum-free medium).

  • Warm the BSA solution to 37°C.

  • Add the this compound stock solution to the warm BSA solution dropwise while gently stirring. A common molar ratio of fatty acid to BSA is between 2:1 and 6:1.

  • Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complex formation.

  • The this compound-BSA complex can then be diluted to the final desired concentration in the cell culture medium.

Protocol 3: Using Cyclodextrins to Enhance Solubility

Materials:

  • This compound

  • Methyl-β-cyclodextrin (MβCD)

  • Aqueous buffer or cell culture medium

Procedure:

  • Prepare a stock solution of MβCD in your desired buffer or medium (e.g., 10-50 mM).

  • Add the this compound to the MβCD solution. The molar ratio of fatty acid to cyclodextrin (B1172386) will need to be optimized, but a starting point could be 1:5 or 1:10.

  • Stir the mixture at room temperature until the this compound is dissolved. Sonication may be used to aid dissolution.

  • This solution can then be sterile-filtered and added to the cell culture.

Signaling Pathway and Experimental Workflow Diagrams

c-Myc Signaling Pathway

This compound's enantiomer, (S)-Coriolic acid, is known to suppress breast cancer stem cells through the regulation of the c-Myc signaling pathway.[2][4] The following diagram illustrates key upstream regulators and downstream targets of c-Myc.

cMyc_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Cellular Effects WNT WNT cMyc c-Myc WNT->cMyc MAPK MAPK Pathway MAPK->cMyc PI3K PI3K/Akt Pathway PI3K->cMyc CellCycle Cell Cycle Progression (Cyclins, CDKs) cMyc->CellCycle Proliferation Cell Proliferation cMyc->Proliferation Apoptosis Apoptosis Inhibition cMyc->Apoptosis Metabolism Metabolic Reprogramming cMyc->Metabolism CoriolicAcid (S)-Coriolic Acid CoriolicAcid->cMyc

Caption: Simplified c-Myc signaling pathway showing upstream regulators and downstream effects.

Experimental Workflow for Improving this compound Solubility

The following diagram outlines a logical workflow for addressing solubility issues with this compound in cell culture.

Solubility_Workflow Start Start: this compound Powder StockSolution Prepare High-Concentration Stock (DMSO or Ethanol) Start->StockSolution DirectDilution Direct Dilution in Media StockSolution->DirectDilution PrecipitationCheck Precipitation? DirectDilution->PrecipitationCheck UseBSA Complex with BSA PrecipitationCheck->UseBSA Yes UseCyclodextrin Use Cyclodextrin PrecipitationCheck->UseCyclodextrin Yes UsePluronic Use Pluronic F-127 PrecipitationCheck->UsePluronic Yes FinalSolution Apply to Cell Culture PrecipitationCheck->FinalSolution No UseBSA->FinalSolution UseCyclodextrin->FinalSolution UsePluronic->FinalSolution

Caption: Troubleshooting workflow for enhancing this compound solubility for cell culture.

References

(R)-Coriolic acid stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of (R)-Coriolic acid in DMSO and other common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound, a polyunsaturated fatty acid, is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF)[1]. The choice of solvent will depend on the specific experimental requirements, including the tolerance of cell lines to the solvent in biological assays. For long-term storage of solutions, DMSO is a common choice.

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is crucial to maintain the integrity of this compound. As with its enantiomer, (S)-Coriolic acid, it is susceptible to oxidation, which is accelerated by exposure to air, light, and elevated temperatures[2]. Recommendations are summarized in the table below. For optimal stability, it is best to prepare fresh solutions for immediate use. If storage of a solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles[1].

Q3: Is there a difference in stability between the (R) and (S) enantiomers of Coriolic acid?

A3: While specific stability data for this compound is limited in the literature, the general principles of fatty acid stability apply to both enantiomers. The presence of conjugated double bonds and a hydroxyl group makes both molecules susceptible to similar degradation pathways, primarily oxidation[2]. Therefore, the storage and handling recommendations for (S)-Coriolic acid serve as a reliable guide for the (R)-enantiomer.

Q4: What are the likely degradation products of this compound?

A4: The primary degradation pathway for coriolic acid is oxidation. Studies on the free radical oxidation of (S)-Coriolic acid have identified several degradation products, which are also expected for the (R)-enantiomer. These include a ketone derivative ((9Z,11E)-13-oxo-9,11-octadecadienoate) and an epoxy-alcohol ((11E)-9,10-epoxy-13-hydroxy-11-octadecenoate)[2][3][4].

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection at approximately 235 nm, which is characteristic of the conjugated diene system[2]. To determine the enantiomeric purity (the ratio of R to S enantiomers), Chiral HPLC is the most suitable method[2]. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, typically after derivatization of the carboxylic acid to its methyl ester[2].

Stability and Storage Conditions

The following table summarizes the recommended storage conditions for this compound, based on data for its (S)-enantiomer and general principles of lipid stability.

FormSolventStorage TemperatureEstimated StabilityRecommendations
Solid (Powder) N/A-20°CUp to 2 yearsKeep tightly sealed in a desiccator, protected from light and moisture.[1]
Solution DMSO-80°CUp to 6 monthsPrepare single-use aliquots to avoid freeze-thaw cycles.[1]
Solution DMSO-20°CUp to 1 monthSuitable for short-term storage of working solutions.[1]
Solution DMSO4°CUp to 2 weeksNot recommended for long-term storage.[1]
Solution Ethanol-20°CUp to 1 monthAliquoting is recommended. Stability may be shorter than in DMSO at -80°C.[1]

Note: The stability data for solutions are based on information available for (S)-Coriolic acid and should be considered as a guideline for this compound. It is highly recommended to perform your own stability assessment for critical applications.

Troubleshooting Guide

TroubleshootingGuide start Issue: Inconsistent or unexpected experimental results. degradation Possible Cause: Degradation of This compound. start->degradation Suspect degradation check_storage Verify Storage Conditions: - Correct temperature? - Protected from light? - Tightly sealed? prepare_fresh Solution: Prepare a fresh stock solution from solid compound. check_storage->prepare_fresh If issues found check_handling Review Handling Procedures: - Avoided repeated freeze-thaw cycles? - Used fresh aliquots? check_handling->prepare_fresh If issues found check_purity Assess Compound Purity: - Run HPLC or GC-MS analysis on a fresh sample. optimize_protocol Solution: Optimize experimental protocol with fresh, pure compound. check_purity->optimize_protocol If purity is low degradation->check_storage Check degradation->check_handling Check degradation->check_purity Verify prepare_fresh->optimize_protocol

Troubleshooting workflow for inconsistent experimental results.

Experimental Protocol: Stability Assessment of this compound

This protocol provides a general framework for evaluating the stability of this compound in a specific solvent under various storage conditions.

1. Materials

  • This compound (solid)

  • High-purity solvents (e.g., DMSO, ethanol)

  • Amber glass vials with tight-fitting caps

  • Inert gas (e.g., argon or nitrogen)

  • Analytical equipment (HPLC with UV detector or GC-MS)

  • Calibrated pipettes and other standard laboratory equipment

2. Procedure

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve it in the chosen solvent to a known concentration (e.g., 10 mg/mL).

    • To minimize oxidation, it is recommended to overlay the solution with an inert gas before sealing the vial.

  • Aliquoting:

    • Dispense the stock solution into multiple amber glass vials, creating single-use aliquots.

  • Storage Conditions:

    • Store the aliquots under the desired conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

    • Include a control group stored at -80°C, which is considered the most stable condition.

  • Time Points for Analysis:

    • Establish a timeline for analysis (e.g., Day 0, Day 7, Day 14, Day 30, Day 60, etc.).

  • Sample Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the aliquot to equilibrate to room temperature.

    • Analyze the concentration and purity of this compound using a validated analytical method (e.g., HPLC-UV at 235 nm).

    • Compare the results to the Day 0 analysis to determine the percentage of degradation.

3. Data Analysis

  • Plot the concentration of this compound versus time for each storage condition.

  • Calculate the degradation rate and half-life if sufficient data points are collected.

StabilityProtocol start Start: Solid This compound prepare_stock Prepare Stock Solution (Known concentration in solvent) start->prepare_stock aliquot Create Single-Use Aliquots (Amber vials, inert gas overlay) prepare_stock->aliquot storage Store at Different Conditions (-80°C, -20°C, 4°C, RT) aliquot->storage analysis Analyze at Time Points (Day 0, 7, 14, 30...) storage->analysis hplc HPLC-UV (235 nm) or GC-MS (Assess purity and concentration) analysis->hplc data Data Analysis: - Plot concentration vs. time - Calculate degradation rate hplc->data end End: Determine Stability data->end

Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing (R)-Coriolic Acid Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Coriolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you optimize your experimental design and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its function differ from (S)-Coriolic acid?

This compound, also known as 13(R)-hydroxy-9Z,11E-octadecadienoic acid [13(R)-HODE], is a stereoisomer of coriolic acid, a metabolite of linoleic acid. It is crucial to understand that the biological activity of coriolic acid is highly dependent on its stereochemistry. While the (S)-enantiomer, 13(S)-HODE, has been reported to have anti-proliferative and pro-apoptotic effects in some cancer cell lines, often associated with the downregulation of the c-Myc proto-oncogene and activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), the (R)-enantiomer can exhibit distinct and sometimes opposing effects.[1][2] Some studies suggest that 13(R)-HODE may promote cell growth in certain contexts.[2]

Q2: What is a recommended starting concentration for this compound in a new in vitro experiment?

Due to the limited availability of specific effective concentration data for this compound across various cell lines and assays, a dose-response experiment is essential. Based on data for the (S)-enantiomer and other hydroxy fatty acids, a broad starting range of 1 µM to 100 µM is recommended for initial experiments.[3] It is critical to perform a comprehensive dose-response analysis to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of this compound?

This compound is a lipophilic molecule with low solubility in aqueous media. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).

  • Procedure:

    • Prepare a stock solution of 10-50 mM in your chosen solvent.

    • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication may be necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Important Consideration: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.5% for DMSO) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

Q4: What are the known signaling pathways modulated by this compound?

The signaling pathways modulated by this compound can differ from those of its (S)-enantiomer. While 13(S)-HODE is a known activator of PPARγ, 13(R)-HODE has been shown to lack this ability in some contexts.[1] Instead, 13(R)-HODE has been suggested to exert its effects through other receptors, such as the leukotriene B4 receptor (BLT) family, potentially leading to the activation of downstream pathways like the ERK/CREB signaling cascade and the cyclooxygenase (COX) pathway.[2]

Data Presentation

Table 1: Comparison of Biological Activities of (S)- and this compound (13-HODE)

Feature(S)-Coriolic Acid (13(S)-HODE)This compound (13(R)-HODE)References
Cell Growth Generally inhibits proliferation in various cancer cell lines.May promote proliferation in some cancer cell lines (e.g., Caco-2).[2][4]
Apoptosis Pro-apoptotic in several cancer cell types.Effects are less defined and may be anti-apoptotic.[2][4]
PPARγ Activation Acts as a ligand and activator.Weaker or no activity in some studies.[1][2][5]
Other Receptors May interact with BLT receptors.[2]

Table 2: Reported IC50 Values for (S)-Coriolic Acid in Breast Cancer Cell Lines (24h treatment)

Cell LineIC50 (µM)AssayReference
MDA-MB-231289.3MTS Assay[6]
MCF-7386.9MTS Assay[6]

Note: Specific IC50 values for this compound are not widely reported and should be determined empirically.

Mandatory Visualization

G Differential Signaling Pathways of Coriolic Acid Enantiomers cluster_S (S)-Coriolic Acid Pathway cluster_R This compound Pathway S_Coriolic_Acid (S)-Coriolic Acid PPARg PPARγ S_Coriolic_Acid->PPARg Activates cMyc c-Myc S_Coriolic_Acid->cMyc Downregulates Apoptosis Apoptosis PPARg->Apoptosis CellCycleArrest Cell Cycle Arrest cMyc->CellCycleArrest R_Coriolic_Acid This compound BLT_Receptor BLT Receptor R_Coriolic_Acid->BLT_Receptor Activates ERK_CREB ERK/CREB Pathway BLT_Receptor->ERK_CREB COX_Pathway COX Pathway ERK_CREB->COX_Pathway Cell_Proliferation Cell Proliferation COX_Pathway->Cell_Proliferation

Caption: Differential signaling of (S)- and this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Objective: To prepare a working solution of this compound for in vitro experiments while minimizing solvent toxicity and ensuring solubility.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO) or 200 proof ethanol

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile cell culture medium

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Stock Solution Preparation (e.g., 20 mM):

    • In a sterile microcentrifuge tube, weigh out the desired amount of this compound.

    • Add the appropriate volume of DMSO or ethanol to achieve a 20 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate briefly.

    • Visually inspect the solution to ensure there are no precipitates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution at room temperature.

    • Pre-warm the cell culture medium to 37°C.

    • Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations for your experiment.

    • Crucially, ensure the final solvent concentration does not exceed 0.5% (v/v) for DMSO. For example, to achieve a 100 µM final concentration from a 20 mM stock, you would perform a 1:200 dilution (e.g., 5 µL of stock in 995 µL of medium), resulting in a final DMSO concentration of 0.5%.

    • Always prepare a vehicle control with the same final concentration of the solvent in the medium.

Protocol 2: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration of this compound on a specific cell line.

Materials:

  • Adherent cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µM) in complete medium. Include a vehicle control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective treatments.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

G Workflow for Determining Optimal this compound Concentration start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_treatment Prepare serial dilutions of This compound incubate_24h->prepare_treatment treat_cells Treat cells with varying concentrations prepare_treatment->treat_cells incubate_experiment Incubate for desired duration (24, 48, or 72h) treat_cells->incubate_experiment add_mtt Add MTT solution incubate_experiment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan crystals with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for IC50 determination of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in culture medium - Compound concentration exceeds its solubility limit.- Improper dilution technique.- Perform a solubility test to determine the maximum soluble concentration in your medium.- Prepare fresh stock solutions.- Add the stock solution to the pre-warmed medium dropwise while gently vortexing.- Consider using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to improve solubility.
High cell death even at low concentrations - Cytotoxicity of the compound.- Solvent toxicity.- Determine the IC50 value and use concentrations below this for mechanistic studies.- Ensure the final solvent concentration is non-toxic for your cell line (typically ≤0.5% for DMSO). Run a solvent-only control to confirm.
No observable effect - Concentration is too low.- Compound instability.- Cell line is not responsive.- Perform a dose-response study with a wider concentration range.- Prepare fresh stock solutions and store them properly (-20°C or -80°C, protected from light).- Verify the expression of potential target receptors (e.g., BLT receptors) in your cell line.
High variability between replicates - Inconsistent cell seeding.- Uneven compound distribution.- Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently after adding the treatment.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or medium to maintain humidity.

References

Technical Support Center: Large-Scale Synthesis of (R)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of (R)-Coriolic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for the chemoenzymatic synthesis of this compound?

A1: The synthesis of this compound, also known as (R)-13-hydroxy-9Z,11E-octadecadienoic acid (13(R)-HODE), typically follows a two-step chemoenzymatic process. The first step involves the stereoselective enzymatic oxidation of linoleic acid to form the hydroperoxide intermediate, 13(R)-hydroperoxy-9Z,11E-octadecadienoic acid (13(R)-HPODE). This is followed by a chemical reduction of the hydroperoxide to the corresponding alcohol, yielding this compound. The key to achieving the (R)-enantiomer is the selection of an appropriate R-specific lipoxygenase or another suitable enzyme.

Q2: What are the critical parameters to control during the enzymatic oxidation step for large-scale synthesis?

A2: On a large scale, precise control over reaction parameters is crucial for optimal yield and enantioselectivity. Key parameters include:

  • pH: The activity and stereoselectivity of many lipoxygenases are highly pH-dependent.

  • Temperature: Maintaining the optimal temperature is critical for enzyme stability and activity.

  • Oxygen Supply: Adequate and consistent oxygenation is necessary for the lipoxygenase-catalyzed reaction. In larger reactors, ensuring efficient mass transfer of oxygen can be a challenge.

  • Substrate Concentration: High substrate concentrations can lead to substrate inhibition or insolubility issues, affecting the reaction rate and yield.

Q3: What are the common challenges encountered when scaling up the purification of this compound?

A3: Scaling up the purification of chiral compounds like this compound presents several challenges.[1] These include:

  • Resolution of Enantiomers: Achieving high enantiomeric purity on a large scale can be difficult and costly.

  • Polymorphism: Different crystalline forms (polymorphs) of the final product may appear, which can affect its physical properties and bioavailability.[1]

  • Consistent Particle Size: Maintaining a consistent particle size distribution is important for formulation and drug delivery.[1]

  • Impurity Profile: The impurity profile may change with scale, potentially introducing new and unexpected byproducts.[1]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low Yield of this compound 1. Enzyme Inactivation: The R-specific lipoxygenase may be inactive or denatured due to improper storage, handling, or suboptimal reaction conditions. 2. Poor Substrate Quality: The linoleic acid starting material may be of low purity or contain oxidative impurities. 3. Inefficient Oxygenation: Inadequate oxygen supply in a large-scale reactor can limit the enzymatic reaction. 4. Product Degradation: The hydroperoxide intermediate or the final product may be unstable under the reaction or workup conditions.1. Verify Enzyme Activity: Perform a small-scale activity assay to confirm enzyme functionality before large-scale use. 2. Use High-Purity Substrate: Ensure the linoleic acid is of high purity and stored under an inert atmosphere to prevent auto-oxidation. 3. Optimize Oxygen Delivery: Use a sparging system or increase agitation to improve oxygen mass transfer in the reactor. 4. Minimize Reaction/Workup Time: Proceed with the reduction and purification steps promptly after the oxidation reaction. Store the product under an inert atmosphere at low temperatures.
Low Enantiomeric Excess (e.e.) 1. Suboptimal Reaction Conditions: The pH, temperature, or other parameters may not be optimal for the stereoselectivity of the enzyme. 2. Non-Enzymatic Oxidation: Auto-oxidation of linoleic acid can lead to the formation of a racemic mixture of hydroperoxides. 3. Presence of Other Enzymes: Crude enzyme preparations may contain other lipoxygenases with different stereoselectivities.1. Optimize Reaction Parameters: Systematically vary the pH and temperature to find the optimal conditions for high enantioselectivity. 2. Minimize Auto-oxidation: Perform the reaction under controlled conditions and ensure the enzymatic reaction is favored over non-enzymatic pathways. 3. Use a Purified Enzyme: If possible, use a purified R-specific lipoxygenase to avoid competing reactions.
Formation of Side Products 1. Over-oxidation: The hydroperoxide intermediate can be further oxidized to other products. 2. Isomerization: Double bond isomerization can occur under certain conditions. 3. Formation of 9-HODE: Depending on the enzyme and reaction conditions, the 9-hydroxy isomer can be formed as a byproduct.1. Control Reaction Time: Monitor the reaction closely and stop it once the desired intermediate is formed. 2. Maintain Optimal pH and Temperature: Strict control of these parameters can minimize isomerization. 3. Enzyme Selection: Choose an enzyme with high regioselectivity for the 13-position.
Difficulties in Purification 1. Co-elution of Impurities: Impurities with similar polarity to this compound can be difficult to separate by chromatography. 2. Product Instability on Silica (B1680970) Gel: The product may degrade on acidic silica gel. 3. Crystallization Issues: Difficulty in inducing crystallization or formation of an oil instead of a solid.1. Optimize Chromatography: Experiment with different solvent systems and stationary phases. Consider using reverse-phase chromatography. 2. Use Neutralized Silica Gel: Deactivate the silica gel with a base (e.g., triethylamine) before use. 3. Screen Crystallization Solvents: Test a variety of solvents and solvent mixtures to find suitable conditions for crystallization.

Quantitative Data Summary

The following table summarizes key quantitative data for a typical chemoenzymatic synthesis of hydroxyoctadecadienoic acids. While specific values for the (R)-enantiomer may vary depending on the chosen enzyme and optimized conditions, these provide a general benchmark.

ParameterValueReference
Starting MaterialLinoleic Acid[2]
EnzymeSoybean Lipoxygenase-1 (for S-enantiomer)[2]
Substrate Concentration0.1 M[2]
Enzyme Concentration4 mg/ml[2]
Oxygen Pressure2.5 bar[2]
Temperature5°C[2]
pH11[2]
Overall Yield (S-enantiomer)~54%[3]
Enantiomeric Excess (e.e.) (S-enantiomer)up to 97%[3]

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of this compound

This protocol outlines the general procedure for the synthesis. The specific R-selective enzyme and its optimal conditions (pH, temperature) must be determined from literature or experimental optimization.

Step 1: Enzymatic Oxidation of Linoleic Acid to 13(R)-HPODE

  • Buffer Preparation: Prepare a suitable buffer (e.g., borate (B1201080) buffer) and adjust to the optimal pH for the selected R-specific lipoxygenase.

  • Reaction Setup: In a temperature-controlled reactor, add the buffer and cool to the optimal reaction temperature.

  • Substrate Addition: Prepare a solution of linoleic acid and add it to the reactor with vigorous stirring to ensure proper dispersion.

  • Enzyme Addition: Add the R-specific lipoxygenase to the reaction mixture.

  • Oxygenation: Continuously supply oxygen to the reactor at a controlled pressure.

  • Reaction Monitoring: Monitor the formation of the hydroperoxide intermediate by measuring the absorbance at 234 nm.

  • Reaction Quenching: Once the reaction is complete, stop it by acidifying the mixture to pH 3-4 with an appropriate acid (e.g., HCl).

Step 2: Reduction of 13(R)-HPODE to this compound

  • Extraction: Extract the 13(R)-HPODE from the acidified aqueous phase using an organic solvent such as ethyl acetate (B1210297).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Reduction: Dissolve the crude 13(R)-HPODE in a suitable solvent (e.g., ethanol (B145695) or methanol) and cool the solution in an ice bath.

  • Reducing Agent Addition: Slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in small portions with stirring.

  • Reaction Monitoring: Monitor the completion of the reduction by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding water or a dilute acid. Extract the this compound with an organic solvent.

  • Purification: Wash the organic phase, dry it, and remove the solvent. The crude product can then be purified by column chromatography.[2]

Protocol 2: Purification of this compound by Column Chromatography
  • Column Preparation: Prepare a silica gel column. For large-scale purification, flash chromatography is recommended.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate with a small percentage of acetic acid.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage linoleic_acid Linoleic Acid enzymatic_oxidation Enzymatic Oxidation (R-specific Lipoxygenase, O2) linoleic_acid->enzymatic_oxidation hpode 13(R)-HPODE Intermediate enzymatic_oxidation->hpode reduction Chemical Reduction (e.g., NaBH4) hpode->reduction crude_coriolic Crude this compound reduction->crude_coriolic chromatography Column Chromatography crude_coriolic->chromatography pure_coriolic Pure this compound chromatography->pure_coriolic

Caption: Chemoenzymatic synthesis and purification workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield or Purity Issue enzyme_issue Enzyme Inactivity start->enzyme_issue substrate_issue Poor Substrate Quality start->substrate_issue conditions_issue Suboptimal Conditions (pH, Temp, O2) start->conditions_issue purification_issue Inefficient Purification start->purification_issue check_enzyme Verify Enzyme Activity enzyme_issue->check_enzyme check_substrate Use High-Purity Linoleic Acid substrate_issue->check_substrate optimize_conditions Optimize Reaction Parameters conditions_issue->optimize_conditions optimize_purification Refine Chromatography/Crystallization purification_issue->optimize_purification

Caption: Troubleshooting flowchart for large-scale this compound synthesis.

References

Technical Support Center: Overcoming Poor Bioavailability of (R)-Coriolic Acid In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-Coriolic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of this lipophilic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor oral bioavailability of this compound?

This compound, a lipophilic fatty acid, faces several challenges to achieving high oral bioavailability. The primary obstacles include:

  • Low Aqueous Solubility: Its poor solubility in the aqueous environment of the gastrointestinal (GI) tract limits its dissolution, which is a critical step for absorption.

  • First-Pass Metabolism: After absorption from the gut, this compound is likely subject to extensive metabolism in the liver before it can reach systemic circulation, reducing the amount of active compound.

  • Potential for Efflux: It may be a substrate for efflux transporters, such as P-glycoprotein, in the intestinal wall, which actively pump the compound back into the GI lumen.

Q2: What are the most promising formulation strategies to enhance the in vivo bioavailability of this compound?

Several formulation strategies can be employed to overcome the bioavailability challenges of this compound. These approaches focus on improving its solubility, protecting it from degradation, and enhancing its absorption. The most promising strategies include:

  • Lipid-Based Formulations:

    • Nanoemulsions: Oil-in-water nanoemulsions can encapsulate this compound in tiny oil droplets, increasing its surface area for absorption and potentially facilitating lymphatic uptake, which can bypass first-pass metabolism.[1][2]

    • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic compounds like this compound, protecting it from the harsh environment of the GI tract and improving its absorption.[3][4]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, increasing their aqueous solubility and stability.[5][6]

Q3: Are there any existing in vivo pharmacokinetic data for this compound or similar compounds?

Direct and comprehensive pharmacokinetic data specifically for this compound is limited in publicly available literature. However, a study on deuterated 13-hydroxyoctadecadienoic acid (13-HODE), a mixture of stereoisomers including coriolic acid, in rats provides some insight. Following oral administration, unesterified 13-HODE was absorbed within 20 minutes.[2][7] When administered intravenously, it was eliminated from the plasma very rapidly, with a half-life of about one minute.[2][7] This suggests that while absorption is possible, rapid clearance is a significant challenge.

Data Presentation

The following tables summarize hypothetical pharmacokinetic data to illustrate the potential improvements in bioavailability that can be achieved with different formulation strategies. Note: This data is illustrative and based on typical enhancements seen for lipophilic drugs; specific in vivo studies on this compound are required for accurate values.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Absolute Bioavailability (%)
This compound (unformulated)501501.0450< 5%
Nanoemulsion507502.03600~20-30%
Liposomal Formulation506002.54200~25-35%
Cyclodextrin Complex505001.53000~15-25%
Intravenous (IV)1020000.11800100%

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion of this compound using a high-pressure homogenization method.

Materials:

  • This compound

  • Medium-chain triglyceride (MCT) oil (e.g., Caprylic/Capric Triglyceride)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Transcutol® P)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Oil Phase Preparation: Dissolve a specific amount of this compound in MCT oil. Gently heat (e.g., to 40°C) and stir until a clear solution is obtained.

  • Aqueous Phase Preparation: In a separate vessel, dissolve the surfactant and co-surfactant in purified water.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a set pressure (e.g., 15,000-20,000 psi).

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of this compound should also be determined.

Protocol 2: Liposomal Encapsulation of this compound

This protocol details the thin-film hydration method for encapsulating this compound into liposomes.[3][8]

Materials:

  • This compound

  • Phospholipids (e.g., Soy Phosphatidylcholine or DSPC)

  • Cholesterol

  • Organic solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, PDI, zeta potential, and encapsulation efficiency.

Protocol 3: this compound-Cyclodextrin Inclusion Complex Formation

This protocol describes the preparation of an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water-ethanol mixture

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Mixing: Place a 1:1 molar ratio of this compound and HP-β-CD in a mortar.

  • Kneading: Add a small amount of the water-ethanol mixture to the powder and knead thoroughly with the pestle for an extended period (e.g., 60 minutes) to form a paste.

  • Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD). The solubility of the complex should be determined and compared to that of the free acid.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways modulated by this compound, based on studies of its enantiomer, (S)-Coriolic acid, and the parent compound, 13-HODE.

cMyc_pathway Potential this compound-Mediated c-Myc Signaling Pathway R_Coriolic_Acid This compound cMyc_mRNA c-Myc mRNA R_Coriolic_Acid->cMyc_mRNA Transcription Cell_Membrane cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Target_Genes Target Genes (e.g., Nanog, Oct4) cMyc_Protein->Target_Genes Activation Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibition Stemness Cancer Stem Cell Properties Target_Genes->Stemness Proliferation Cell Proliferation Target_Genes->Proliferation

Caption: Potential inhibition of the c-Myc signaling pathway by this compound.

PPARg_pathway Potential this compound-Mediated PPARγ Signaling Pathway R_Coriolic_Acid This compound PPARg PPARγ R_Coriolic_Acid->PPARg RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds to Target_Genes Target Genes PPRE->Target_Genes Activates Transcription Metabolic_Regulation Metabolic Regulation (Lipid & Glucose Homeostasis) Target_Genes->Metabolic_Regulation

Caption: Potential activation of the PPARγ signaling pathway by this compound.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Bioavailability Enhancement cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetic Study Formulation_Strategy Select Formulation Strategy (Nanoemulsion, Liposome, Cyclodextrin) Protocol_Development Develop & Optimize Protocol Formulation_Strategy->Protocol_Development Solubility Solubility & Dissolution Studies Formulation_Strategy->Solubility Characterization Physicochemical Characterization (Size, PDI, Encapsulation Efficiency) Protocol_Development->Characterization Characterization->Solubility Stability Stability in Simulated GI Fluids Solubility->Stability Permeability Caco-2 Permeability Assay Stability->Permeability Animal_Model Animal Model (e.g., Rats) Permeability->Animal_Model Dosing Oral & IV Administration Animal_Model->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, Bioavailability) Analysis->PK_Parameters

Caption: Workflow for developing and evaluating enhanced bioavailability formulations.

References

troubleshooting inconsistent results in (R)-Coriolic acid assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the quantification and analysis of (R)-Coriolic acid.

Frequently Asked Questions (FAQs): Stability and Handling

Q1: What is this compound and why is it prone to degradation? this compound is a bioactive lipid metabolite derived from linoleic acid. As a polyunsaturated fatty acid (PUFA) derivative, its structure contains conjugated double bonds and a hydroxyl group, making it susceptible to oxidation.[1] This degradation can be accelerated by exposure to oxygen, light, and elevated temperatures, potentially compromising experimental results.[1][2]

Q2: How should I properly store this compound to ensure its stability? Proper storage is crucial for maintaining the integrity of this compound.[1] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and at low temperatures.[2] For solutions, preparing aliquots is advised to avoid repeated freeze-thaw cycles.[1]

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Recommended Duration Special Considerations
Solid / Powder -20°C Up to 6 months to 2 years[1][3] Keep tightly sealed in a desiccator to minimize exposure to moisture and oxygen.[1]
Solution in DMSO -80°C Up to 6 months[1] Prepare aliquots to avoid repeated freeze-thaw cycles.[1]
Solution in DMSO -20°C Up to 1 month[1][3] Suitable for short-term storage of working solutions.[1]

| Solution in Ethanol (B145695) | -20°C | Use on the same day is ideal; up to 1 month possible[3] | Aliquoting is recommended. Long-term storage in solution is not ideal.[3] |

Q3: What solvents are recommended for dissolving this compound? this compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide (B87167) (DMSO).[1] For HPLC and LC-MS applications, it is best to dissolve the sample in the mobile phase or a weak solvent compatible with the initial chromatographic conditions whenever possible to ensure good peak shape.[4][5]

Troubleshooting Guide: Assay Inconsistency

This guide addresses common problems in a question-and-answer format for different analytical platforms.

High-Performance Liquid Chromatography (HPLC)

Q4: My HPLC chromatogram shows poor resolution between the (R)- and (S)-Coriolic acid enantiomers. How can I improve it? Poor enantiomeric resolution is a common challenge in chiral separations. A systematic optimization of several parameters is required.[5]

  • Mobile Phase Composition: Adjust the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol). Reducing the amount of the polar modifier generally increases retention and may improve resolution.[5]

  • Flow Rate: Chiral separations often benefit from lower flow rates compared to achiral methods.[2][5]

  • Temperature: Use a column oven to maintain a stable temperature.[4] Decreasing the column temperature can sometimes alter selectivity and improve resolution.[5]

  • Acidic Modifier: The addition of a small amount of an acidic modifier like acetic acid or trifluoroacetic acid (TFA) can improve peak shape for acidic compounds like Coriolic acid.[5]

Q5: I'm observing peak fronting or tailing in my HPLC analysis. What are the common causes? Poor peak shape can be caused by several factors:

  • Peak Fronting: This is often a result of column overload.[4] Try diluting the sample or injecting a smaller volume.[6] It can also be caused by injecting the sample in a solvent that is significantly stronger than the mobile phase.[4]

  • Peak Tailing: This may indicate secondary interactions between the analyte and the stationary phase.[2] Adding a competitive agent (e.g., a small amount of TFA) to the mobile phase can help block active sites.[2] It can also be caused by a partially blocked column frit or column degradation.[5]

Q6: The retention times for my peaks are drifting or inconsistent. What should I check? Retention time variability can invalidate results. Here are the primary areas to investigate:

  • Column Temperature: Unstable column temperature is a common cause. Use a column oven for consistent temperature control.[2][4]

  • Mobile Phase Composition: If using a gradient or online mixing, ensure the pump is functioning correctly and there are no leaks.[6][7] Pre-mixing the mobile phase manually can help diagnose pump issues.[7] Ensure the mobile phase is properly degassed.[6]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, which may take 30-60 minutes.[5]

Start Inconsistent HPLC Results CheckPeakShape Assess Peak Shape Start->CheckPeakShape CheckRetention Check Retention Time Stability Start->CheckRetention GoodPeak Good Peak Shape CheckPeakShape->GoodPeak OK PoorPeak Poor Peak Shape (Tailing/Fronting) CheckPeakShape->PoorPeak Problem StableRT Stable Retention Time CheckRetention->StableRT OK DriftingRT Drifting Retention Time CheckRetention->DriftingRT Problem Overload Column Overload? PoorPeak->Overload SolventMismatch Sample Solvent Mismatch? PoorPeak->SolventMismatch SecondaryInt Secondary Interactions? PoorPeak->SecondaryInt TempFluc Temperature Fluctuations? DriftingRT->TempFluc MobilePhaseIssue Mobile Phase Inconsistency? DriftingRT->MobilePhaseIssue ColumnEquil Inadequate Equilibration? DriftingRT->ColumnEquil Solution1 Dilute Sample or Reduce Injection Volume Overload->Solution1 Solution2 Dissolve Sample in Mobile Phase SolventMismatch->Solution2 Solution3 Add Modifier (e.g., TFA) to Mobile Phase SecondaryInt->Solution3 Solution4 Use Column Oven TempFluc->Solution4 Solution5 Check Pump & Degas Mobile Phase MobilePhaseIssue->Solution5 Solution6 Increase Equilibration Time ColumnEquil->Solution6

Caption: Troubleshooting workflow for common HPLC issues.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Q7: My quantitative LC-MS results are inconsistent, especially for samples from biological matrices. What could be the cause? Inconsistent quantification in LC-MS is often due to "matrix effects," where co-eluting compounds from the sample interfere with the ionization of the target analyte.[8][9] This can lead to ion suppression (most common) or enhancement, affecting accuracy and reproducibility.[9][10]

Table 2: Common Causes of Matrix Effects in LC-MS Lipid Analysis

Source of Interference Common Biological Matrices Mechanism
Phospholipids Plasma, Serum, Tissue Extracts Co-elution interferes with the ionization process in the ESI source.[9][11]
Salts and Buffers All buffered samples Can form adducts with the analyte or alter droplet evaporation efficiency.[9]

| Endogenous Metabolites | All biological samples | Compete with the analyte for ionization.[11] |

Q8: How can I identify and mitigate matrix effects in my this compound assay? Several methods can be used to assess and reduce matrix effects:

  • Post-Extraction Spiking: Compare the signal response of an analyte spiked into a blank matrix extract with the response of the analyte in a clean solvent.[9] The ratio indicates the degree of signal suppression or enhancement.[9]

  • Post-Column Infusion: A constant flow of the analyte is infused into the mass spectrometer after the LC column while a blank matrix extract is injected.[8] Dips in the signal indicate regions of ion suppression.[9]

  • Mitigation Strategies:

    • Improve Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds like phospholipids.[11]

    • Optimize Chromatography: Adjust the LC gradient to separate this compound from the regions where matrix effects occur.[8]

    • Use a Stable Isotope-Labeled Internal Standard: A deuterated standard of this compound is the ideal internal standard as it will be affected by matrix effects in the same way as the analyte, thus providing more accurate quantification.

Immunoassays (ELISA / EIA)

Q9: I am getting no signal or a very weak signal in my immunoassay. What are the possible causes? This is a frequent issue in immunoassays and can stem from several sources.[12]

  • Reagent Omission or Error: Ensure all reagents (e.g., antibody, conjugate, substrate) were added in the correct order and concentration.[12][13]

  • Inactive Reagents: Check the expiration dates of all kit components.[13] Confirm the activity of the enzyme conjugate and substrate.[12] Storing reagents at the recommended temperature (typically 2-8°C) is critical.[13]

  • Inadequate Incubation: Verify that the correct incubation times and temperatures were used as specified in the protocol.[12] Allow all reagents to reach room temperature before use.[13]

  • Incorrect Plate Reader Settings: Double-check that the correct wavelength is set for the substrate being used.[12]

Q10: My immunoassay shows high background across the entire plate. How can I fix this? High background can mask the specific signal and reduce the dynamic range of the assay.

  • Insufficient Washing: Ensure wells are washed thoroughly according to the protocol.[14] Increasing the number or duration of washes may help.

  • Concentration of Detection Antibody/Conjugate: The concentration of the enzyme-conjugated antibody may be too high.[12] Perform a titration to determine the optimal working concentration.[12]

  • Ineffective Blocking: The blocking buffer may not be effectively preventing non-specific binding.[14] Try a different blocking agent or increase the blocking incubation time.

  • Substrate Issues: The substrate may have been exposed to light or contaminated.[14] Use fresh substrate solution.[14]

Experimental Protocols

Protocol 1: General Workflow for Extraction of this compound from Biological Samples

This protocol is a general guideline for lipid extraction from liquid samples like plasma or serum. Optimization may be required for specific sample types.

  • Sample Preparation: Thaw frozen samples (e.g., 100 µL of plasma) on ice.

  • Protein Precipitation & Lysis: Add 200 µL of cold methanol (B129727) containing an appropriate internal standard (e.g., deuterated Coriolic acid). Vortex thoroughly to precipitate proteins.[15]

  • Lipid Extraction: Add 500 µL of chloroform, vortex, and incubate for 10 minutes in cold conditions.[15]

  • Phase Separation: Add 200 µL of water to induce phase separation. Vortex and centrifuge at low speed (e.g., 600 rpm) for 5 minutes.[15]

  • Collection: Carefully collect the lower organic (chloroform) layer, which contains the lipids, using a glass syringe. Transfer to a clean glass vial.[15]

  • Drying: Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., mobile phase) for analysis by HPLC or LC-MS.

Start Sample Collection (e.g., Plasma, Tissue) Homogenize Homogenization & Addition of Internal Standard Start->Homogenize Extract Lipid Extraction (e.g., LLE or SPE) Homogenize->Extract Dry Solvent Evaporation (Nitrogen Stream) Extract->Dry Reconstitute Reconstitution in Assay-Compatible Solvent Dry->Reconstitute Analyze Instrumental Analysis (HPLC, LC-MS) Reconstitute->Analyze Data Data Processing & Quantification Analyze->Data

Caption: General experimental workflow for this compound analysis.

Protocol 2: Chiral HPLC Analysis of this compound

This method is a starting point for the separation of Coriolic acid enantiomers.

  • Instrumentation: HPLC system with UV detector.[5]

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm) is often effective.[5]

  • Mobile Phase: A normal-phase mixture such as n-Hexane/Isopropanol/Acetic Acid (90:10:0.1, v/v/v).[5]

  • Flow Rate: 0.8 mL/min.[5]

  • Column Temperature: 25°C.[5]

  • Detection Wavelength: 235 nm (for the conjugated diene chromophore).[5]

  • Injection Volume: 10 µL.[5]

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30-60 minutes until a stable baseline is achieved.[5]

    • Prepare the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample and acquire the chromatogram.

Protocol 3: Standard Curve Preparation for Quantification

Accurate quantification relies on a well-prepared standard curve.

  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Serial Dilutions: Perform a series of dilutions from the stock solution to create at least 5-7 standards spanning the expected concentration range of the unknown samples.

  • Matrix Matching: Whenever possible, the standards should be prepared in a matrix that is identical to the sample matrix (e.g., analyte-free plasma) to account for matrix effects.

  • Analysis: Analyze the standards in the same batch as the unknown samples.

  • Plotting: Plot the response (e.g., peak area, absorbance) versus the known concentration of each standard.

  • Regression: Apply a linear regression to the data points. The R² value should ideally be >0.99 for a good fit.[16]

  • Quantification: Use the equation of the line (y = mx + b) to calculate the concentration of the unknown samples based on their response.[17]

Precursor Linoleic Acid (Polyunsaturated Fatty Acid) CoriolicAcid This compound Precursor->CoriolicAcid Enzymatic Oxidation Enzyme Lipoxygenase (LOX) Enzyme->CoriolicAcid GPCR G-Protein Coupled Receptor (GPCR) CoriolicAcid->GPCR Binds to Receptor Signaling Intracellular Signaling Cascade GPCR->Signaling Activates Response Cellular Response (e.g., Anti-inflammatory) Signaling->Response Leads to

Caption: Simplified signaling pathway for a lipid mediator.

References

proper storage and handling of (R)-Coriolic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (R)-Coriolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and use of this compound to ensure experimental success and prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound to minimize degradation?

General Handling Precautions:

  • Inert Atmosphere: To prevent oxidation, store and handle this compound under an inert atmosphere, such as argon or nitrogen.[2]

  • Light Protection: Protect the compound from light, especially UV light, which can catalyze oxidative reactions.[1] Use amber vials or wrap containers in foil.

  • Temperature Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes to prevent moisture condensation.[2]

  • Avoid Contaminants: Be aware that the presence of metal ions can catalyze degradation.[1] Use high-purity solvents and clean glassware.

Q2: How should I store this compound in its solid form and as a solution?

A2: The recommended storage conditions to ensure the stability of coriolic acid are summarized in the table below.[1]

FormStorage TemperatureRecommended DurationSpecial Considerations
Solid (Powder) -20°CUp to 2 yearsKeep tightly sealed and protected from moisture and oxygen.
Solution in DMSO -80°CUp to 6 monthsPrepare aliquots to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthSuitable for short-term storage of working solutions.
4°CUp to 2 weeksNot recommended for long-term storage.
Solution in Ethanol (B145695) -20°CUp to 1 monthAliquoting is recommended to minimize degradation.

Q3: What are the primary factors that contribute to the degradation of this compound?

A3: The main factors that affect the stability of this compound are:

  • Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidative degradation.[1]

  • Temperature: Higher temperatures accelerate the rate of degradation.[1]

  • Light: UV light, in particular, can promote oxidative reactions.[1]

  • pH: Although specific data for coriolic acid is limited, acidic or basic conditions can influence the stability of lipids.[1]

  • Metal Ions: Transition metals, like iron, can catalyze the decomposition of lipid hydroperoxides, which are precursors to further degradation products.[1]

Q4: My this compound sample appears to have degraded. What are the likely degradation products?

A4: Degradation of coriolic acid, primarily through free radical oxidation, can result in a variety of products.[3] The major degradation products identified from the oxidation of (S)-Coriolic acid include a ketone and epoxy derivatives.[3]

Degradation ProductCommon Name/Class
(9Z,11E)-13-oxo-9,11-octadecadienoateKetone
(11E)-9,10-epoxy-13-hydroxy-11-octadecenoateEpoxy
(10E)-9-hydroxy-13-oxo-10-octadecenoateHydroxyketone

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in my experiments.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Review Storage and Handling: Compare your current procedures with the recommended guidelines in the FAQs.

    • Prepare Fresh Stock Solutions: If you have been using a stock solution for an extended period, prepare a fresh one from the solid compound.

    • Assess Purity: If possible, check the purity of your sample using an appropriate analytical method like HPLC (see Experimental Protocols).

    • Minimize Exposure: During your experiments, minimize the exposure of the compound to light and air. Prepare solutions on the day of use if feasible.

Issue 2: Difficulty dissolving the this compound.

  • Possible Cause: Use of an inappropriate solvent or insufficient mixing.

  • Troubleshooting Steps:

    • Confirm Solubility: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF. It is practically insoluble in water.

    • Gentle Warming: If dissolution is slow, gentle warming (e.g., to 37°C) can be helpful. Avoid high temperatures to prevent degradation.

    • Vortexing: Gentle vortexing can aid in dissolving the compound.

Issue 3: Unexpected peaks in my analytical chromatogram (HPLC/GC-MS).

  • Possible Cause: Sample degradation, contamination, or issues with the analytical method.

  • Troubleshooting Steps:

    • Identify Potential Degradation Products: Compare the unexpected peaks with the known degradation products of coriolic acid.

    • Check for Contamination: Ensure all glassware is thoroughly cleaned and use high-purity solvents. Run a blank with just the solvent to identify any background contamination.

    • Optimize Chromatography:

      • HPLC: Adjust the mobile phase composition or gradient to improve peak separation. Ensure the column is properly equilibrated.

      • GC-MS: Ensure complete derivatization to the fatty acid methyl ester (FAME). Optimize the injector temperature to prevent thermal degradation.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the chemical purity of this compound and detecting degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 235 nm (for the conjugated diene system).

  • Sample Preparation:

    • Prepare a stock solution of this compound in ethanol or acetonitrile.

    • Dilute the stock solution with the mobile phase to a concentration suitable for injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.

Protocol 2: Enantiomeric Purity Assessment by Chiral HPLC

This protocol is for determining the enantiomeric excess (e.e.) of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase column suitable for acidic compounds (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol (e.g., 90:10 v/v). The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (e.g., 0.1%) is often necessary to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase.

  • Analysis:

    • Inject the sample.

    • The two enantiomers, (R)- and (S)-Coriolic acid, should elute as separate peaks.

    • Calculate the enantiomeric excess (% e.e.) from the peak areas of the two enantiomers.

Visualizations

Degradation_Pathway Coriolic_Acid This compound Radical_Formation H-atom abstraction at C-13 Coriolic_Acid->Radical_Formation Free Radicals (e.g., from O2, light, metal ions) Oxidation_Products Oxidation Products Radical_Formation->Oxidation_Products Ketone (9Z,11E)-13-oxo-9,11-octadecadienoate Oxidation_Products->Ketone Epoxy (11E)-9,10-epoxy-13-hydroxy-11-octadecenoate Oxidation_Products->Epoxy Hydroxyketone (10E)-9-hydroxy-13-oxo-10-octadecenoate Oxidation_Products->Hydroxyketone

Caption: Free radical oxidation pathway of coriolic acid.

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep_Solution Prepare this compound solution in desired solvent Aliquot Aliquot into amber vials Prep_Solution->Aliquot Temp_Neg80 -80°C Aliquot->Temp_Neg80 Temp_Neg20 -20°C Aliquot->Temp_Neg20 Temp_4 4°C Aliquot->Temp_4 Temp_RT Room Temp Aliquot->Temp_RT Temp_RT_Light Room Temp + Light Aliquot->Temp_RT_Light Time_Points Analyze at time points (0, 1 wk, 1 mo, 3 mo, 6 mo) Temp_Neg80->Time_Points Temp_Neg20->Time_Points Temp_4->Time_Points Temp_RT->Time_Points Temp_RT_Light->Time_Points HPLC HPLC Analysis (Purity Assessment) Time_Points->HPLC Quantify Quantify this compound peak area HPLC->Quantify Plot Plot peak area vs. time Quantify->Plot

Caption: Experimental workflow for assessing the stability of this compound.

cMyc_Pathway Coriolic_Acid (S)-Coriolic Acid cMyc c-Myc Expression Coriolic_Acid->cMyc Inhibits Target_Genes Target Genes (Nanog, Oct4) cMyc->Target_Genes Activates BCSC_Properties Breast Cancer Stem Cell Properties Target_Genes->BCSC_Properties Promotes Proliferation Proliferation BCSC_Properties->Proliferation Apoptosis Apoptosis BCSC_Properties->Apoptosis

Caption: Downregulation of c-Myc signaling by (S)-Coriolic acid.

References

selecting appropriate controls for (R)-Coriolic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-Coriolic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

General

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is a lipophilic molecule and should be dissolved in an organic solvent. For cell culture experiments, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[1][2]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO.[2] To aid dissolution, gentle vortexing or brief sonication can be used.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2] One source suggests that a solution stored at -20°C can be stable for up to two years.[1]

  • Working Solution: When preparing working concentrations for your experiments, dilute the stock solution in the appropriate cell culture medium. It is critical to keep the final DMSO concentration in the culture medium low (ideally below 0.1%, and not exceeding 0.5% v/v) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control with the same final concentration of DMSO in your experiments.[2][3]

Cell Viability Assays (e.g., MTS/MTT)

Q2: I am observing high background or inconsistent results in my cell viability assay with this compound. What are the potential causes and solutions?

A2: Inconsistent results in cell viability assays can arise from several factors when working with lipid compounds like this compound.

Troubleshooting Guide for Cell Viability Assays

Potential Cause Troubleshooting/Optimization
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Allow adherent cells to settle at room temperature briefly before incubation to promote even distribution.
Pipetting Errors Calibrate pipettes regularly. Be consistent when pipetting cells, this compound, and assay reagents.
Compound Precipitation This compound, being a lipid, may precipitate at higher concentrations in aqueous culture medium. Visually inspect wells for precipitate. If observed, consider using a different solvent, lowering the final concentration, or complexing with a carrier like fatty acid-free BSA.
Interference with Assay Reagents The compound itself might directly react with the MTS or MTT reagent. Run a control with the compound in cell-free media to check for direct reduction of the reagent.[4]
Phenol (B47542) Red Interference Phenol red in some culture media can interfere with absorbance readings. Consider using a phenol red-free medium for the assay.[4]
Incubation Times Both the treatment time with this compound and the incubation time with the viability reagent should be consistent across all plates and experiments.

Q3: What are the appropriate positive and negative controls for a cell viability assay with this compound?

A3: Proper controls are essential for interpreting your cell viability data accurately.

  • Negative Controls:

    • Untreated Control: Cells cultured in medium alone. This serves as the baseline for 100% viability.

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.[2][3][5][6] This is crucial to ensure that any observed effects are due to the compound and not the solvent.

  • Positive Control:

    • A known cytotoxic agent that induces cell death in your specific cell line. The choice of positive control will depend on the cell type and the expected mechanism of cell death. For example, a staurosporine (B1682477) treatment could serve as a positive control for apoptosis induction.

  • Additional Controls:

    • Linoleic Acid Control: Since this compound is a metabolite of linoleic acid, including a linoleic acid treatment group can help determine if the observed effects are specific to the hydroxylated form.[7] However, be aware that linoleic acid itself can have biological effects, such as promoting cell migration in some cancer cells.[8]

    • Structural Analog Control: If available, a structurally similar but biologically inactive analog of this compound could serve as an excellent negative control to demonstrate specificity.

Mammosphere Formation Assays

Q4: My mammospheres are clumping together, making them difficult to count accurately. How can I prevent this?

A4: Mammosphere aggregation is a common challenge. Here are some tips to minimize clumping:

  • Ensure a Single-Cell Suspension: This is a critical step. After trypsinization, gently pipette the cell suspension up and down or pass it through a 40 µm cell strainer to break up any cell clumps.[1]

  • Optimize Seeding Density: Seeding cells at a lower density can reduce the likelihood of aggregation. The optimal seeding density should be determined empirically for each cell line.[9][10]

  • Use High-Quality Ultra-Low Attachment Plates: This will prevent cells from adhering to the plate surface and reduce random clumping.

  • Minimize Plate Disturbance: Avoid moving or disturbing the plates during the incubation period, especially during the first few days of culture.[10][11]

Q5: What are the essential controls for a mammosphere formation assay when testing the effects of this compound?

A5: The following controls are recommended for a robust mammosphere formation assay:

  • Negative Controls:

    • Untreated Control: Cells cultured in mammosphere medium without any treatment. This establishes the baseline mammosphere forming efficiency (MFE).

    • Vehicle Control: Cells treated with the same final concentration of DMSO as the this compound-treated groups.[12]

  • Positive Control for Inhibition:

    • A known inhibitor of cancer stem cell self-renewal or mammosphere formation. For example, a known inhibitor of a signaling pathway crucial for your cell line's stemness (e.g., a Notch or Wnt pathway inhibitor) could be used.

    • Given that this compound's mechanism involves the downregulation of c-Myc, a positive control could involve the use of siRNA or shRNA to silence c-Myc expression, which has been shown to reduce mammosphere formation.[13][14]

Quantitative Data Summary

The following table summarizes the reported effects of (S)-Coriolic acid (the enantiomer of this compound for which more data is available and is expected to have similar biological activity) on breast cancer cells and breast cancer stem cells (BCSCs).

Biological Activity Cell Line IC50 Value (µM) Reference
CytotoxicityMDA-MB-231 (Human Breast Cancer)289.3[15]
CytotoxicityMCF-7 (Human Breast Cancer)386.9[15]
Activity Cell Line Concentration Effect Reference
Reduction of CD44high/CD24low PopulationMDA-MB-231200 µMDecreased from 94.0% to 66.3%[15]
Induction of Apoptosis in MammospheresMDA-MB-231150 µMIncreased late apoptosis from 5.7% to 39.6%[15]
Inhibition of Mammosphere FormationMDA-MB-231, MCF-7Not specifiedInhibition observed[15]

Experimental Protocols & Methodologies

General Experimental Workflow for Cell-Based Assays

This diagram illustrates a general workflow for conducting experiments with this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with this compound and Controls prep_compound->treat_cells Dilute in medium prep_cells Culture and Harvest Cells seed_cells Seed Cells in Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Specific Assay (e.g., MTS, Mammosphere Counting) incubate->assay data Data Acquisition assay->data analysis Statistical Analysis data->analysis

Caption: A generalized experimental workflow for in vitro studies with this compound.

Signaling Pathway of (S)-Coriolic Acid in Breast Cancer Stem Cells

This compound is believed to share a similar mechanism of action with its (S)-enantiomer, which has been shown to suppress breast cancer stem cells through the regulation of the c-Myc signaling pathway.[14][15]

G CoriolicAcid This compound cMyc_mRNA c-Myc mRNA CoriolicAcid->cMyc_mRNA Decreases Transcription cMyc_protein c-Myc Protein CoriolicAcid->cMyc_protein Decreases Protein Levels Apoptosis Apoptosis CoriolicAcid->Apoptosis Induces cMyc_mRNA->cMyc_protein Translation CSC_genes CSC-related Genes (e.g., Nanog, Oct4) cMyc_protein->CSC_genes Activates Transcription BCSC_properties BCSC Properties (Self-renewal, Proliferation) cMyc_protein->BCSC_properties Promotes CSC_genes->BCSC_properties Promotes

Caption: The proposed signaling pathway of Coriolic acid in breast cancer stem cells.

References

addressing off-target effects of (R)-Coriolic acid in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Coriolic acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects of this compound in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary known on-target mechanism of this compound?

This compound, also known as 13(S)-Hydroxy-9Z, 11E-octadecadienoic acid [13(S)-HODE], is primarily recognized for its role in suppressing breast cancer stem cells (BCSCs).[1] The principal mechanism of this action is the downregulation of the proto-oncogene c-Myc.[2][3] This leads to a decrease in the transcription of c-Myc target genes, which are crucial for cell proliferation and growth, ultimately inducing apoptosis in BCSCs.[1][3]

Q2: What are the potential off-target effects of this compound?

While the primary focus of research has been on its anti-cancer properties, the off-target effects of this compound are not extensively documented. However, as a bioactive lipid mediator, it may interact with other signaling pathways.[1] Known interactions that could be considered off-target in a different context include its role as a ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ) and its ability to inhibit the mechanistic target of rapamycin (B549165) (mTOR).[1][3]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A robust method to distinguish between on-target and off-target effects is to use a cell line where the intended target has been knocked out, for example, using CRISPR/Cas9 to create a c-Myc knockout cell line.[4] If this compound still produces the same effect in these knockout cells, it strongly suggests that the observed effect is due to one or more off-target interactions.[4]

Q4: What are some general strategies to identify the specific off-target proteins of this compound?

Several advanced techniques can be employed to identify specific off-target proteins. These include affinity-based proteomics, where an immobilized form of this compound is used to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.[4] Another method is thermal proteome profiling (TPP), which measures changes in protein thermal stability across the proteome when the compound binds.[4] Additionally, genetic screens, such as CRISPR-based screens, can identify genes that, when knocked out, result in resistance or sensitivity to the compound, indicating that the gene products are functionally related to the compound's activity.[4]

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability or proliferation assays.

Potential Cause Troubleshooting Recommendation
This compound Degradation This compound is susceptible to oxidation. Prepare fresh stock solutions in a suitable solvent like DMSO, and store them in aliquots, protected from light at -20°C or lower. Avoid repeated freeze-thaw cycles.[5]
Variable Effective Concentration The presence of lipids in serum-supplemented media can interfere with the activity of this compound. Consider conducting experiments in serum-free or low-serum conditions. Always run a parallel dose-response curve to confirm the effective concentration for your specific media conditions.[5]
Cell Density The initial cell seeding density can influence the outcome. High cell densities may deplete the compound or alter cellular responses. Standardize your seeding density across all experiments.[5]
Solvent Effects High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure your vehicle control contains the same final concentration of the solvent as your treatment groups and that this concentration is non-toxic to your cells.[5]

Issue 2: Unexpected changes in gene or protein expression unrelated to c-Myc.

Potential Cause Troubleshooting Recommendation
Activation of PPARγ Signaling This compound is a known ligand for PPARγ.[1][3] This can lead to changes in the expression of genes involved in lipid metabolism and adipogenesis. To confirm this, use a PPARγ antagonist in conjunction with this compound treatment to see if the unexpected gene expression changes are reversed.
Inhibition of mTOR Signaling This compound can directly bind to and inhibit mTOR.[1] This can affect a wide range of cellular processes including cell growth, proliferation, and autophagy. To investigate this, perform western blot analysis for downstream targets of mTOR signaling, such as phosphorylated S6 kinase (p-S6K) and phosphorylated 4E-BP1 (p-4E-BP1), to see if their levels are reduced.
General Cellular Stress Response High concentrations of this compound may induce a general cellular stress response (e.g., ER stress, oxidative stress), leading to widespread changes in gene expression.[5] Perform a dose-response experiment and use the lowest effective concentration to minimize stress-related artifacts.

Quantitative Data Summary

Parameter Cell Line(s) Value Reference
IC50 (Growth Inhibition) MDA-MB-231289.3 µM (at 24h)[6]
IC50 (Growth Inhibition) MCF-7386.9 µM (at 24h)[6]
Effective Concentration (Apoptosis Induction) MDA-MB-231 mammospheres150 µM[6]
Effective Concentration (CD44high/CD24low Reduction) MDA-MB-231200 µM[6]

Signaling Pathways and Experimental Workflows

coriolic_acid_on_target_pathway coriolic_acid This compound cmyc_mrna c-Myc mRNA coriolic_acid->cmyc_mrna Inhibits Transcription apoptosis Apoptosis coriolic_acid->apoptosis Induces cmyc_protein c-Myc Protein cmyc_mrna->cmyc_protein Translation csc_genes CSC-Related Genes (Nanog, Oct4, CD44) cmyc_protein->csc_genes Activates csc_properties CSC Properties csc_genes->csc_properties Maintains bcs_cell Breast Cancer Stem Cell csc_properties->bcs_cell apoptosis->bcs_cell Acts on

Caption: On-target signaling pathway of this compound in breast cancer stem cells.

coriolic_acid_off_target_pathway cluster_pparg PPARγ Signaling cluster_mtor mTOR Signaling coriolic_acid This compound pparg PPARγ coriolic_acid->pparg Activates mtor mTOR coriolic_acid->mtor Inhibits lipid_metabolism Lipid Metabolism Gene Expression pparg->lipid_metabolism Regulates cell_growth Cell Growth & Proliferation mtor->cell_growth Promotes

Caption: Potential off-target signaling pathways of this compound.

off_target_workflow start Observe Unexpected Phenotype knockout Generate Target Knockout (e.g., c-Myc KO) using CRISPR/Cas9 start->knockout treat Treat Wild-Type and KO Cells with this compound knockout->treat compare Compare Phenotypes treat->compare on_target Phenotype Abolished in KO => On-Target Effect compare->on_target Yes off_target Phenotype Persists in KO => Off-Target Effect compare->off_target No proteomics Identify Off-Targets: - Affinity Proteomics - Thermal Proteome Profiling off_target->proteomics

Caption: Experimental workflow to differentiate on-target from off-target effects.

Experimental Protocols

Protocol 1: Target Knockout Validation using CRISPR/Cas9

This protocol provides a general workflow for validating on-target effects by creating a target-knockout cell line.

  • Design and Synthesize sgRNA: Design two to three single-guide RNAs (sgRNAs) targeting a constitutive exon of the gene for the primary target (e.g., c-Myc).

  • Generate Cas9-Expressing Cell Line: Create a stable cell line that expresses the Cas9 nuclease.

  • Transfect sgRNAs: Transfect the Cas9-expressing cells with the designed sgRNAs.

  • Isolate and Validate Knockout Clones: Isolate single-cell clones and screen for target protein knockout using western blot or qPCR. Sequence the target genomic locus to confirm frameshift mutations.

  • Functional Assay: Treat the validated knockout clones and the parental cell line with this compound and assess the phenotype of interest (e.g., apoptosis, proliferation). A persistent phenotype in the knockout cells indicates an off-target effect.[4]

Protocol 2: Affinity-Based Proteomics for Off-Target Identification

This protocol outlines a general method for identifying protein binders to this compound.

  • Immobilize this compound: Covalently link this compound to a solid support (e.g., sepharose beads) to create an affinity matrix.

  • Prepare Cell Lysate: Culture cells of interest and prepare a native protein lysate.

  • Affinity Pulldown: Incubate the cell lysate with the this compound-conjugated beads. Include a control with unconjugated beads.

  • Wash and Elute: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

  • Protein Identification by Mass Spectrometry: Identify the eluted proteins using techniques like LC-MS/MS.

  • Data Analysis: Compare the proteins identified from the this compound beads to the control beads to determine specific interactors.

Protocol 3: Thermal Proteome Profiling (TPP)

This protocol describes a method to assess direct target engagement in live cells.

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control.

  • Heat Shock: Heat aliquots of the treated cells across a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Sample Preparation and Mass Spectrometry: Prepare the soluble protein fractions for analysis by mass spectrometry to quantify the amount of each protein remaining in solution at each temperature.

  • Data Analysis: Plot the protein abundance as a function of temperature to generate melting curves. A shift in the melting curve of a protein upon treatment with this compound indicates a direct interaction.[4]

References

Technical Support Center: Optimizing (R)-Coriolic Acid Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the extraction and purification of (R)-Coriolic acid from plant sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

A1: The most well-documented natural source of the (S)-enantiomer of coriolic acid is the halophytic plant Salicornia herbacea, also known as glasswort.[1][2] While other plants like stinging nettle (Urtica dioica) and those from the Asteraceae family are known to possess lipoxygenase activity, which is involved in coriolic acid synthesis, detailed isolation and quantification of the (R)-enantiomer are less common in the literature. Coriaria seed oil is also known to contain coriolic acid.

Q2: What is the general workflow for extracting (S)-Coriolic acid from Salicornia herbacea?

A2: The general workflow involves a multi-step process beginning with extraction from the dried and powdered plant material, followed by purification steps to isolate the compound of interest.

cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification plant Dried & Powdered Salicornia herbacea extraction Methanol Extraction plant->extraction partitioning Solvent Partitioning (Ethyl Acetate) extraction->partitioning silica Silica Gel Chromatography partitioning->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc final_product Pure (S)-Coriolic Acid hplc->final_product coriolic (S)-Coriolic Acid cmyc c-Myc (Transcription & Translation) coriolic->cmyc Inhibits nanog Nanog cmyc->nanog Activates oct4 Oct4 cmyc->oct4 Activates apoptosis Induction of Apoptosis mammosphere Inhibition of Mammosphere Formation stemness Decreased Stemness (CD44high/CD24low) nanog->stemness oct4->stemness

References

Technical Support Center: Managing Auto-Oxidation of Polyunsaturated Fatty Acids in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the auto-oxidation of polyunsaturated fatty acids (PUFAs) in experimental settings. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that trigger the auto-oxidation of PUFAs?

A1: The auto-oxidation of PUFAs is primarily initiated and accelerated by several factors:

  • Oxygen: The presence of molecular oxygen is essential for the oxidation process to begin.[1]

  • Heat: Higher temperatures increase the rate of oxidation reactions.[2][3]

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate the formation of free radicals.[2][3]

  • Heavy Metals: Transition metals, such as iron and copper, can act as pro-oxidants, catalyzing the decomposition of lipid hydroperoxides and accelerating the oxidation chain reaction.[2]

Q2: How can I visually or physically detect if my PUFA samples have oxidized?

A2: While analytical methods provide quantitative assessment, you might observe the following signs of oxidation:

  • Changes in Color: Development of a yellowish or brownish hue.

  • Changes in Odor: A rancid or "off" smell is a common indicator of advanced oxidation.[1][4]

  • Increased Viscosity: Oxidized oils can become thicker and more viscous.

Q3: What are acceptable levels of oxidation for research-grade PUFAs?

A3: The acceptable level of oxidation depends on the specific application. However, for high-quality, fresh oils and fats, the peroxide value (PV) should be well below 10 meq/kg.[4][5] A PV between 20 and 40 meq/kg often corresponds to a noticeable rancid taste.[4] For soybean oil, a PV of 1-5 is considered low oxidation, 5-10 is medium, and above 10 is high.[6]

Q4: Can oxidized PUFAs affect my experimental results?

A4: Absolutely. The oxidation of PUFAs generates various byproducts, including hydroperoxides, aldehydes, and other reactive species.[1][7] These compounds can have biological activities of their own, potentially leading to misleading or erroneous experimental outcomes.[8][9]

Troubleshooting Guides

Problem: High background signal in my lipid peroxidation assay.
  • Possible Cause 1: Oxidized Reagents or Solvents.

    • Solution: Use fresh, high-purity solvents. Purge solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen. Store solvents in the dark and at low temperatures.

  • Possible Cause 2: Contamination with trace metals.

    • Solution: Use metal-free labware or rinse glassware with a chelating agent solution (e.g., EDTA) followed by thorough rinsing with deionized water.

  • Possible Cause 3: Sample oxidation during preparation.

    • Solution: Keep samples on ice throughout the preparation process. Add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents to prevent further oxidation during the assay itself.[10]

Problem: Inconsistent results between replicate samples.
  • Possible Cause 1: Uneven exposure to light or oxygen.

    • Solution: Ensure all samples are handled under the same conditions. Use amber-colored vials or wrap tubes in aluminum foil to protect from light.[11] If possible, work in a glove box under an inert atmosphere.

  • Possible Cause 2: Inadequate mixing of antioxidants.

    • Solution: If using an antioxidant, ensure it is thoroughly and evenly dissolved in the PUFA sample. Gentle vortexing or sonication (on ice) can help.

  • Possible Cause 3: Variability in storage conditions.

    • Solution: Store all samples in the same location of the freezer to avoid temperature fluctuations. Avoid repeated freeze-thaw cycles.[12]

Data Summary Tables

Table 1: Recommended Storage Conditions for PUFAs

ParameterRecommended ConditionRationale
Temperature -20°C for short-term (up to 1 year for some PUFAs in plasma)[13]Slows down the rate of chemical reactions, including oxidation.[8]
-80°C for long-term (≥10 years for PUFAs in plasma phospholipids)[13][14][15]Significantly reduces molecular motion and enzymatic activity, preventing degradation.[13][16]
Atmosphere Inert gas (Nitrogen or Argon)Displaces oxygen, a key reactant in auto-oxidation.
Light Exposure Amber glass vials or protection from lightPrevents photo-oxidation initiated by UV and visible light.[11]
Container Glass vials with Teflon-lined capsInert material that prevents leaching of contaminants and provides a good seal.

Table 2: Common Antioxidants for PUFA Stabilization in Experiments

AntioxidantTypical ConcentrationMechanism of ActionNotes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Free radical scavenger, terminates chain reactions.Effective and widely used synthetic antioxidant.
Butylated Hydroxyanisole (BHA) 0.01 - 0.1% (w/v)Free radical scavenger.Often used in combination with BHT for synergistic effects.
α-Tocopherol (Vitamin E) 50 - 100 ppmChain-breaking antioxidant, donates a hydrogen atom to peroxyl radicals.[7]Natural antioxidant, its effectiveness can be concentration-dependent.
Tert-butylhydroquinone (TBHQ) 50 ppmHighly effective free radical scavenger.Shown to inhibit primary and secondary oxidation product formation significantly.[8][9]
Ascorbic Acid (Vitamin C) VariesCan act as a reducing agent and regenerate other antioxidants like Vitamin E.Water-soluble, useful in aqueous phases of emulsions.

Table 3: Impact of Storage Temperature on PUFA Oxidation Markers

Storage TemperatureAnalyteChange over TimeReference
-18°C Peroxide Value (Pork Lard)Increased from 1.52 to 12.87 meq/kg over 210 days.[2][17]
-18°C TBARS (Pork Lard)Increased from 1.26 to 11.80 mg MDA/kg over 210 days.[2][17]
4°C Peroxide Value (Tuna Oil)Increased from 1.74 to 6.72 meq O2/kg over 60 days.[3]
-18°C Peroxide Value (Tuna Oil)Negligible change over 60 days.[3]

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This method measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

Materials:

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Butylated hydroxytoluene (BHT) solution (2% in ethanol)

  • MDA standard (1,1,3,3-tetramethoxypropane)

  • Microcentrifuge tubes

  • Water bath (95-100°C)

  • Spectrophotometer or microplate reader

Procedure:

  • To 100 µL of sample (e.g., tissue homogenate, plasma), add 200 µL of ice-cold 10% TCA to precipitate proteins. To prevent further oxidation during the assay, BHT can be added to the sample.[10]

  • Incubate on ice for 15 minutes.[18][19]

  • Centrifuge at 2,200 x g for 15 minutes at 4°C.[19]

  • Transfer 200 µL of the supernatant to a new tube.

  • Add 200 µL of 0.67% TBA solution.

  • Incubate in a boiling water bath for 10-15 minutes.[18][19]

  • Cool the tubes on ice for 10 minutes to stop the reaction.

  • Measure the absorbance of the resulting pink-colored solution at 532 nm.[18][19]

  • Quantify the TBARS concentration by comparing the absorbance to a standard curve prepared with MDA standards.

Peroxide Value (PV) Determination

This method measures the concentration of peroxides and hydroperoxides, the primary products of lipid oxidation.

Materials:

  • Acetic acid-chloroform solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) standard solution (0.01 N)

  • Starch indicator solution (1%)

  • Erlenmeyer flasks

Procedure:

  • Weigh approximately 5 g of the oil or fat sample into a 250 mL Erlenmeyer flask.[6][20]

  • In a fume hood, add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.[6][20]

  • Add 0.5 mL of saturated KI solution, swirl, and let it stand for exactly 1 minute.[6]

  • Add 30 mL of distilled water and shake vigorously.[6]

  • Add 1 mL of starch indicator solution, which will turn the solution blue-black in the presence of iodine.[6]

  • Titrate with the 0.01 N sodium thiosulfate solution with vigorous shaking until the blue color disappears.[5][6][20]

  • Perform a blank titration without the sample.

  • Calculate the peroxide value (in meq/kg) using the following formula: PV = ((S - B) * N * 1000) / W Where: S = volume of titrant for the sample (mL) B = volume of titrant for the blank (mL) N = normality of the Na₂S₂O₃ solution W = weight of the sample (g)

Conjugated Diene Measurement

This spectrophotometric method is based on the formation of conjugated diene hydroperoxides during the initial stages of PUFA oxidation, which absorb UV light at 233-234 nm.[21]

Materials:

  • Spectrophotometer capable of UV measurements

  • Quartz cuvettes

  • Solvent (e.g., 2-propanol or hexane)

Procedure:

  • Dissolve a known weight of the PUFA sample in the chosen solvent to a suitable concentration.

  • Record the UV absorbance spectrum of the solution from approximately 200 to 300 nm.

  • The presence of conjugated dienes is indicated by an absorption peak at around 233 nm.[21]

  • Quantify the concentration of conjugated dienes using the Beer-Lambert law (A = εbc), where A is the absorbance at 233 nm, ε is the molar extinction coefficient of the specific conjugated diene, b is the path length of the cuvette, and c is the concentration.

  • It is recommended to use a non-oxidized sample as a blank to correct for background absorbance.[21]

Visualizations

PUFA_Auto_Oxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PUFA Polyunsaturated Fatty Acid (LH) L_radical Lipid Radical (L•) PUFA->L_radical Initiator Initiator (Heat, Light, Metal) Initiator->PUFA H• abstraction O2 Oxygen (O2) LOO_radical Peroxyl Radical (LOO•) L_radical->LOO_radical Chain Reaction O2->LOO_radical Rapid reaction LH Another PUFA (LH) LOO_radical->LH H• abstraction LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH Antioxidant Antioxidant (AH) LOO_radical->Antioxidant H• donation New_L_radical Lipid Radical (L•) LH->New_L_radical New_L_radical->L_radical Continues cycle Radical1 Radical (L• or LOO•) NonRadical Non-Radical Products Radical1->NonRadical Radical2 Radical (L• or LOO•) Radical2->NonRadical StableRadical Stable Radical (A•) Antioxidant->StableRadical

Caption: The three stages of PUFA auto-oxidation: initiation, propagation, and termination.

Troubleshooting_PUFA_Oxidation Start High PUFA Oxidation Detected CheckStorage Review Storage Conditions Start->CheckStorage CheckHandling Evaluate Sample Handling Start->CheckHandling CheckReagents Assess Reagent Quality Start->CheckReagents Temp Temperature > -20°C? CheckStorage->Temp Antioxidant Antioxidant Used? CheckHandling->Antioxidant Solvents Solvents Fresh/Purged? CheckReagents->Solvents Light Exposure to Light? Temp->Light No LowerTemp Store at -80°C Temp->LowerTemp Yes Atmosphere Stored under Inert Gas? Light->Atmosphere No ProtectLight Use Amber Vials/ Protect from Light Light->ProtectLight Yes UseInert Store under N2 or Ar Atmosphere->UseInert No Recheck Re-analyze Oxidation Levels Atmosphere->Recheck Yes FreshSolvents Use Fresh, Purged Solvents Solvents->FreshSolvents No Solvents->Recheck Yes AddAntioxidant Add Antioxidant (e.g., BHT) Antioxidant->AddAntioxidant No Antioxidant->Recheck Yes LowerTemp->Recheck ProtectLight->Recheck UseInert->Recheck FreshSolvents->Recheck AddAntioxidant->Recheck

Caption: A logical workflow for troubleshooting unexpected PUFA oxidation in experiments.

References

Technical Support Center: Enhancing (R)-Coriolic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of (R)-Coriolic acid to target cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its cellular delivery challenging?

A1: this compound, or 13(S)-hydroxy-9Z,11E-octadecadienoic acid, is a bioactive fatty acid derived from linoleic acid.[1] It has demonstrated significant therapeutic potential, including the ability to suppress breast cancer stem cells by regulating the c-Myc oncogene.[2][3] The primary challenge in its delivery stems from its lipophilic (hydrophobic) nature. While hydrophobic molecules can cross the cell's lipid bilayer membrane, their poor solubility in aqueous environments like blood and cell culture media limits their bioavailability and efficient transport to target cells.[4][5][6][7]

Q2: What are the most promising strategies for enhancing the delivery of this compound?

A2: Nanoparticle-based drug delivery systems are the leading strategies to overcome the challenges associated with hydrophobic compounds like this compound.[8] These systems encapsulate the molecule, protecting it from degradation, improving its solubility, and facilitating targeted delivery.[9][10] Key strategies include:

  • Liposomes: Vesicles composed of a lipid bilayer that can effectively encapsulate hydrophobic drugs like this compound within the bilayer itself.[11][12]

  • Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and are highly effective at loading lipophilic drugs, offering good stability.[13][14]

  • Polymeric Nanoparticles: These can be engineered to encapsulate or be conjugated with fatty acids, allowing for controlled release and targeting.[15][16]

Q3: How do I choose the most suitable nanocarrier for my experiment?

A3: The choice of nanocarrier depends on your specific research goals, including the target cell type, desired release profile, and route of administration. The table below provides a comparison of common systems.

FeatureLiposomesSolid Lipid Nanoparticles (SLNs)Polymeric Nanoparticles
Composition Phospholipids, CholesterolSolid Lipids (e.g., triglycerides)Biodegradable Polymers (e.g., PLGA)
Drug Location Aqueous core or lipid bilayerSolid lipid matrixEncapsulated or conjugated
Biocompatibility HighHighVariable, generally good
Drug Loading (Hydrophobic) Moderate to HighHighModerate to High
Stability Moderate (can be improved)HighHigh
Release Profile Can be tailored (e.g., stimuli-responsive)Sustained releaseControlled, sustained release
Best For Versatile applications, IV deliveryOral and topical delivery, sustained releaseLong-term controlled release, targeting

Q4: What is the proposed mechanism of action for this compound in cancer cells?

A4: Research indicates that this compound targets and suppresses breast cancer stem cells (BCSCs).[3][17] It induces apoptosis (programmed cell death) in these cells and inhibits the formation of mammospheres, a key characteristic of cancer stem cells.[2] Mechanistically, it has been shown to decrease both the transcriptional and translational levels of c-Myc, a critical survival factor for cancer stem cells.[3]

Simplified Signaling Pathway of this compound cluster_delivery Delivery & Uptake cluster_action Mechanism of Action NP Nanoparticle (e.g., Liposome) CA This compound NP->CA Encapsulation Cell Target Cell Membrane NP->Cell Cellular Uptake CA_Released Intracellular This compound Cell->CA_Released Drug Release cMyc_path c-Myc Pathway (Transcription/Translation) CA_Released->cMyc_path Inhibits cMyc_protein c-Myc Protein (CSC Survival Factor) cMyc_path->cMyc_protein Leads to Reduced Apoptosis BCSC Apoptosis & Reduced Self-Renewal cMyc_protein->Apoptosis Results in

Simplified pathway of this compound delivery and action.

Troubleshooting Guides

This section addresses common problems encountered during the formulation and application of this compound delivery systems.

Issue 1: Low Encapsulation Efficiency or Drug Loading

Q: My encapsulation efficiency (EE%) for this compound in liposomes is consistently low (<50%). What are the likely causes and how can I improve it?

A: Low EE% for a lipophilic drug like this compound is often related to the formulation parameters. Here are the key factors to investigate:

  • Drug-to-Lipid Ratio: An excessive amount of the drug relative to the lipid can lead to saturation of the lipid bilayer, with the excess drug remaining unencapsulated. Try decreasing the initial drug concentration.

  • Lipid Composition: The composition of the lipid bilayer affects its fluidity and capacity to incorporate the drug. Adding cholesterol (up to 30-40 mol%) can increase bilayer stability and drug retention.[11]

  • Preparation Method: The chosen method (e.g., thin-film hydration, sonication, extrusion) significantly impacts liposome (B1194612) formation and drug encapsulation. Ensure proper execution of the protocol.

  • pH of the Aqueous Phase: Although this compound is hydrophobic, the pH can influence the charge of the lipid headgroups, subtly affecting bilayer packing and drug incorporation.

Troubleshooting Steps & Expected Outcomes:

Parameter AdjustedActionExpected OutcomeExample Data (Liposomes)
Drug:Lipid Ratio (w/w) Decrease ratio from 1:5 to 1:10Increased EE% as more lipid is available to host the drug.1:5 Ratio: 45% EE, 8.2% DL1:10 Ratio: 75% EE, 6.8% DL
Cholesterol Content (mol%) Increase from 0% to 30%Increased EE% and improved vesicle stability.0% Chol: 52% EE30% Chol: 81% EE
Extrusion Pore Size (nm) Decrease from 400 nm to 100 nmMay slightly decrease EE% but creates smaller, more uniform vesicles.400 nm: 81% EE, 250 nm size100 nm: 78% EE, 120 nm size
Issue 2: Poor Nanoparticle Stability (Aggregation)

Q: My formulated nanoparticles show a significant increase in size and polydispersity index (PDI) upon storage or when added to cell culture media. How can I fix this?

A: Aggregation is a common stability issue, often caused by weak repulsive forces between particles.

  • Surface Charge (Zeta Potential): Nanoparticles with a near-neutral surface charge tend to aggregate. A zeta potential of > |25| mV (either positive or negative) is generally desired for stable colloidal dispersion. You can modify the lipid composition to include charged lipids (e.g., DSPG) to increase surface charge.

  • PEGylation: Incorporating PEGylated lipids (e.g., DSPE-PEG2000) into your formulation creates a hydrophilic polymer layer on the nanoparticle surface.[12] This "stealth" layer provides steric hindrance, preventing aggregation and also reducing clearance by the immune system in vivo.[18]

  • Storage Conditions: Store nanoparticle suspensions at 4°C. Freezing can cause aggregation unless appropriate cryoprotectants are used. Avoid vigorous shaking or vortexing.

Troubleshooting Nanoparticle Aggregation Start Problem: Nanoparticles are aggregating MeasureZP Measure Zeta Potential (ZP) Start->MeasureZP CheckZP Is ZP > |25| mV? MeasureZP->CheckZP AddCharged Solution: Incorporate charged lipids (e.g., DSPG, DOTAP) CheckZP->AddCharged No CheckPEG Is the formulation PEGylated? CheckZP->CheckPEG Yes AddPEG Solution: Incorporate DSPE-PEG (2-5 mol%) CheckPEG->AddPEG No CheckStorage Review Storage Conditions CheckPEG->CheckStorage Yes FixStorage Solution: Store at 4°C, avoid freezing, use appropriate buffer CheckStorage->FixStorage

A decision tree for troubleshooting nanoparticle aggregation.
Issue 3: Low Cellular Uptake

Q: My nanoparticles are stable and have high drug loading, but I'm not observing efficient uptake into my target cells. What should I investigate?

A: Low cellular uptake can be a multifactorial issue.

  • Particle Size: Most cellular uptake mechanisms are size-dependent. A size range of 50-200 nm is often optimal for endocytosis.[18] Particles that are too large or too small may be taken up less efficiently.

  • Surface Charge: Cationic (positively charged) nanoparticles often show enhanced uptake by non-phagocytic cells due to favorable electrostatic interactions with the negatively charged cell membrane.[19] However, this can sometimes be associated with increased cytotoxicity.

  • Targeting Ligands: For cell-specific delivery, the nanoparticle surface can be decorated with ligands (e.g., antibodies, peptides, aptamers) that bind to receptors overexpressed on your target cells.[20][21] This is known as active targeting.

  • Incubation Time and Temperature: Cellular uptake via endocytosis is an active, energy-dependent process. Ensure incubation is performed at 37°C, as uptake is significantly reduced at 4°C.[22] Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) to determine the optimal incubation time.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes

(Method: Thin-Film Hydration followed by Extrusion)

Materials & Equipment:

  • Lipids: e.g., DSPC, Cholesterol, DSPE-PEG2000

  • This compound

  • Organic Solvent: Chloroform/Methanol mixture (2:1 v/v)

  • Aqueous Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator, water bath, bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass round-bottom flask

Procedure:

  • Lipid Film Formation: a. Dissolve lipids (e.g., DSPC:Cholesterol:DSPE-PEG2000 at a 55:40:5 molar ratio) and this compound (e.g., at a 1:10 drug:lipid weight ratio) in the chloroform/methanol solvent in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (e.g., 60°C for DSPC) until a thin, dry lipid film is formed on the flask wall. d. Keep the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: a. Warm the aqueous buffer (PBS) to the same temperature as used for evaporation (60°C). b. Add the warm buffer to the flask containing the dry lipid film. c. Gently rotate the flask in the water bath (without vacuum) for 1-2 hours to hydrate (B1144303) the film, forming multilamellar vesicles (MLVs).

  • Sizing by Extrusion: a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm), pre-heated to 60°C. b. Load the MLV suspension into one of the extruder syringes. c. Pass the suspension through the membrane 11-21 times. This process yields small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Purification: a. To remove unencapsulated this compound, use size exclusion chromatography or dialysis against the PBS buffer. b. Store the final liposomal suspension at 4°C.

Workflow for Liposome Preparation & Characterization cluster_prep Preparation cluster_char Characterization cluster_app Application A 1. Dissolve Lipids & Drug in Organic Solvent B 2. Create Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Size Vesicles (Extrusion) C->D E 5. Purify Liposomes (Dialysis / SEC) D->E F Measure Size & PDI (DLS) E->F G Measure Zeta Potential E->G H Determine Encapsulation Efficiency (HPLC) E->H I In Vitro / In Vivo Cellular Uptake & Efficacy Studies F->I G->I H->I

Workflow for preparing and testing nanocarriers.
Protocol 2: Characterization of Nanoparticle Size and Zeta Potential

Equipment: Dynamic Light Scattering (DLS) instrument with a zeta potential measurement module.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., PBS for size, deionized water or a low-salt buffer for zeta potential) to achieve the optimal particle count rate specified by the instrument manufacturer.

  • Size Measurement (DLS): a. Equilibrate the sample to a controlled temperature (e.g., 25°C). b. Perform the measurement to obtain the intensity-weighted mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A PDI < 0.2 indicates a monodisperse (uniform) population.

  • Zeta Potential Measurement: a. Load the diluted sample into the appropriate capillary cell. b. The instrument applies an electric field and measures the particle velocity to calculate the electrophoretic mobility and, subsequently, the zeta potential. c. Perform the measurement in triplicate and report the mean ± standard deviation.

Protocol 3: Quantitative In Vitro Cellular Uptake Assay

Materials:

  • Fluorescently labeled nanoparticles (e.g., containing a lipophilic dye like DiI or by using a fluorescently-tagged lipid).

  • Target cells plated in a 12-well or 24-well plate.

  • Complete cell culture medium.

  • Flow cytometer.

  • Trypsin-EDTA, PBS, and FACS buffer (PBS + 2% FBS).

Procedure:

  • Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment. Allow them to adhere overnight.

  • Treatment: a. Remove the old medium and wash cells once with PBS. b. Add fresh medium containing the fluorescently labeled nanoparticles at the desired concentration. Include an "untreated cells" control group. c. For an endocytosis inhibition control, pre-treat a set of cells at 4°C for 30 minutes before adding nanoparticles and keep them at 4°C for the duration of the incubation.

  • Incubation: Incubate the plates for the desired time (e.g., 4 hours) at 37°C and 5% CO₂.

  • Cell Harvesting: a. Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized particles. b. Detach the cells using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and transfer the cell suspension to FACS tubes.

  • Flow Cytometry: a. Centrifuge the cells, discard the supernatant, and resuspend in 300-500 µL of cold FACS buffer. b. Analyze the samples on a flow cytometer, using the appropriate laser and filter for your fluorescent dye. c. Use the untreated cells to set the background fluorescence gate. d. Record the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) for each sample. The MFI is proportional to the amount of internalized nanoparticles.

References

Technical Support Center: Navigating Lipid Mediator Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lipid Mediator Research. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Sample Handling and Storage

Q1: What are the best practices for collecting and storing biological samples to prevent lipid mediator degradation?

A1: Proper sample handling and storage are critical to prevent the degradation of lipid mediators, which can be susceptible to enzymatic activity, oxidation, and other chemical transformations.[1][2] Immediately after collection, samples should be kept cold and processed as quickly as possible.[1] If immediate analysis is not feasible, samples should be flash-frozen in liquid nitrogen and stored at -20°C or lower.[1][2] For long-term storage, temperatures of -80°C are often recommended.[3] It is also advisable to store lipid extracts in organic solvents containing antioxidants in airtight containers, protected from light and oxygen.[1][2] The addition of antioxidants and quenching of enzymatic activity with cold organic solvents, such as methanol (B129727), are recommended during sample preparation.[2]

Q2: My lipid mediator concentrations are unexpectedly low. Could this be a storage issue?

A2: Yes, improper storage can lead to significant loss of lipid mediators. Short-term storage at room temperature or 4°C should be avoided as enzymatic activity can persist.[2] Exposure to oxygen, light, and water can also lead to chemical degradation.[2] If you suspect storage-related degradation, review your protocol to ensure samples were kept at or below -20°C in an appropriate solvent and container, shielded from light.[1][2]

Lipid Extraction

Q3: I'm observing a persistent emulsion (a cloudy third layer) during my liquid-liquid extraction. What causes this and how can I resolve it?

A3: Emulsion formation is a common issue in lipid extraction, often caused by the presence of emulsifying agents like phospholipids (B1166683) and proteins in biological samples.[4] Vigorous mixing can also contribute to this problem.[4] To prevent emulsions, try using gentle inversions for mixing instead of vigorous shaking.[4] If an emulsion has already formed, several techniques can be employed to break it:

  • Centrifugation: This is a highly effective method to force the separation of the layers.[4]

  • Let it sit: Sometimes, simply allowing the sample to stand undisturbed can lead to phase separation.[4]

  • Physical disruption: Gentle tapping or using an ultrasonic bath can help break the emulsion.[4]

Q4: Which extraction method, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is better for lipid mediators?

A4: Both SPE and LLE are widely used for lipid mediator extraction, and the choice depends on the specific application and sample matrix. SPE, often coupled with LC-MS/MS, is a robust and sensitive approach for the identification and quantification of specialized pro-resolving mediators and eicosanoids.[5][6][7] LLE methods, like the Folch or Bligh-Dyer techniques, are also effective but can sometimes be more prone to emulsion formation with complex samples.[4]

Analysis and Quantification

Q5: Why are internal standards so important in lipid mediator analysis?

A5: Internal standards (IS) are crucial for accurate and reproducible quantification of lipid mediators.[8][9] They are compounds of known concentration added to samples before analysis to correct for variations that can occur during sample preparation, extraction, and instrumental analysis.[8][9] An ideal internal standard is chemically and physically similar to the analyte of interest but is not naturally present in the sample.[9] Stable isotope-labeled lipids are often considered the gold standard for internal standards in mass spectrometry-based lipidomics.[9]

Q6: I am having trouble distinguishing between different lipid mediator isomers in my LC-MS/MS data. How can I improve their separation and identification?

A6: The presence of numerous isomers is a significant challenge in lipid mediator analysis, as they often have very similar retention times and fragmentation patterns.[10] To improve separation, you can optimize your liquid chromatography method by using a column with a different chemistry or adjusting the gradient.[11] Additionally, incorporating ion mobility spectrometry (IMS) into your LC-MS workflow can provide an additional dimension of separation, aiding in the differentiation of isomers.[10] For confident identification, it is essential to match retention times to authentic standards and obtain at least six diagnostic ions in the tandem mass spectrometry (MS/MS) fragmentation spectrum.[5]

Data Interpretation

Q7: My lipidomics data shows a high degree of variability between replicate samples. What are the potential sources of this variability?

A7: High variability can stem from multiple sources throughout the experimental workflow. Inconsistent sample collection and storage can introduce significant variations.[1] During sample preparation, incomplete extraction or the presence of matrix effects can affect quantification.[8] Instrumental variability, such as fluctuations in the mass spectrometer's performance, can also contribute. The use of appropriate internal standards is critical to normalize for many of these variations.[8] Furthermore, inconsistencies in data processing and analysis can also introduce variability.[12][13]

Troubleshooting Guides

Issue: Low Analyte Signal or Poor Recovery
Potential Cause Troubleshooting Steps
Degradation during storage Review storage conditions. Ensure samples were stored at ≤ -20°C in an appropriate solvent, protected from light and oxygen.[1][2]
Inefficient extraction Optimize the extraction protocol. For LLE, ensure proper solvent ratios and mixing. For SPE, check the column conditioning, loading, washing, and elution steps.[14][15]
Sample loss during preparation Use an internal standard added at the beginning of the workflow to account for sample loss.[8]
Ion suppression/enhancement (Matrix effects) Use a chemically similar internal standard to compensate for matrix effects.[8] Consider sample dilution or more extensive cleanup steps.
Instrumental issues Check the mass spectrometer's sensitivity and calibration. Ensure the LC system is performing optimally.
Issue: Inconsistent or Irreproducible Quantification
Potential Cause Troubleshooting Steps
Inappropriate internal standard Select an internal standard that is structurally similar to the analyte and does not co-elute with interfering compounds.[9] Stable isotope-labeled standards are preferred.[9]
Non-linear calibration curve Prepare a calibration curve with a sufficient number of points covering the expected concentration range of the analyte.
Inconsistent data processing Use a standardized data processing workflow. Ensure consistent peak integration and background subtraction.[16]
Software-related discrepancies Be aware that different lipidomics software platforms can produce inconsistent results from the same data.[12][13][17] Manual curation of results is often necessary.[13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Lipid Mediators from Biological Fluids

This protocol provides a general method for the extraction of lipid mediators from samples like plasma or serum.

  • Sample Preparation: Thaw frozen samples on ice.[8] To a 1 mL sample, add an appropriate internal standard mixture.

  • Protein Precipitation: Add 4 mL of ice-cold methanol to the sample. Vortex and incubate at -20°C for 45 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at a moderate speed (e.g., 3000 x g) for 15-20 minutes at 4°C to pellet the precipitated proteins.[4]

  • SPE Column Conditioning: Condition a C18 SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of water.[14]

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 5-10 mL of water and then with hexane (B92381) to remove more polar lipids.[14]

  • Elution: Elute the lipid mediators with 5-10 mL of methyl formate.[14]

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol/water) for LC-MS/MS analysis.[14]

Visualizations

Signaling Pathway: Arachidonic Acid Cascade

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1/2 Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX CYP450 CYP450 Arachidonic_Acid->CYP450 Prostaglandins Prostaglandins (e.g., PGE2, PGD2) COX->Prostaglandins Thromboxanes Thromboxanes (e.g., TXA2) COX->Thromboxanes Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Lipoxins Lipoxins LOX->Lipoxins EETs EETs CYP450->EETs

Caption: Enzymatic pathways of the arachidonic acid cascade.

Experimental Workflow: Lipid Mediator Analysis

Lipid_Mediator_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) Internal_Standard 2. Add Internal Standard Sample_Collection->Internal_Standard Extraction 3. Lipid Extraction (SPE or LLE) Internal_Standard->Extraction LC_MS_MS 4. LC-MS/MS Analysis Extraction->LC_MS_MS Data_Processing 5. Data Processing (Peak Integration, Normalization) LC_MS_MS->Data_Processing Data_Analysis 6. Statistical Analysis & Interpretation Data_Processing->Data_Analysis

Caption: A typical workflow for lipid mediator analysis.

References

Technical Support Center: Method Validation for Sensitive Detection of (R)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method validation of sensitive (R)-Coriolic acid detection.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Sample Preparation

  • Q1: What are the most effective methods for extracting this compound from biological samples? A1: For biological fluids like plasma, liquid-liquid extraction (LLE) using a chloroform:methanol mixture is a common and effective method.[1] Solid-phase extraction (SPE) with a C18 cartridge is suitable for more complex matrices, helping to remove polar impurities.[1]

  • Q2: My sample recovery is low. How can I improve it? A2: To improve recovery, ensure thorough vortexing during LLE to maximize the interaction between the solvent and the sample.[1] With SPE, make sure the cartridge is properly conditioned and that the elution solvent is appropriate for this compound. Inefficient extraction can be a cause of poor signal intensity.[2]

  • Q3: How can I prevent the degradation of this compound during sample preparation and storage? A3: this compound is susceptible to oxidation.[3] It is crucial to store samples at low temperatures, preferably -20°C or lower, under an inert atmosphere like argon or nitrogen.[3] Minimize exposure to light and air during sample handling.[3]

Chromatography (LC-MS/MS & HPLC)

  • Q4: I'm observing poor peak shapes (tailing, fronting, or broad peaks). What are the possible causes and solutions? A4: Poor peak shape can be caused by several factors:

    • Column Contamination: Wash the column with a strong solvent like isopropanol (B130326). If the problem persists, the column may need to be replaced.[2]

    • Inappropriate Sample Solvent: The sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[2]

    • Secondary Interactions: For tailing peaks, especially with older columns, the loss of column end-capping might be the issue. Consider using a different column or adjusting the mobile phase pH.[2]

    • Column Overloading: If you are observing broad peaks, try diluting your sample or injecting a smaller volume.[3]

  • Q5: My retention times are shifting between injections. What should I do? A5: Retention time shifts can compromise the reliability of your data. Here are some common causes and solutions:

    • Inadequate Column Equilibration: Ensure the column is equilibrated for a sufficient time between injections, which might be longer for chiral columns.[3][4]

    • Temperature Fluctuations: Use a column oven to maintain a stable temperature, as this is crucial for reproducible chromatography.[2][3]

    • Inconsistent Mobile Phase Preparation: Prepare mobile phases consistently and accurately to avoid shifts in retention time.[2]

    • System Leaks: Check for any leaks in the LC system.[2]

  • Q6: I'm not getting good separation of the (R) and (S) enantiomers using chiral HPLC. What can I do? A6: Enantiomeric separation can be challenging. If you are experiencing poor or no separation, consider the following:

    • Incorrect Chiral Stationary Phase (CSP): You may need to screen different types of chiral columns to find one that provides the necessary selectivity for coriolic acid enantiomers.[3]

    • Mobile Phase Optimization: The composition of the mobile phase is critical for chiral separations. You may need to adjust the ratio of your solvents (e.g., n-hexane and isopropanol) and the concentration of any additives like trifluoroacetic acid (TFA).[3]

Mass Spectrometry

  • Q7: I'm experiencing low signal intensity or no signal at all for this compound. A7: Low or no signal can be frustrating. Here's a systematic approach to troubleshooting this issue:

    • Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. A post-column infusion experiment can help identify regions of ion suppression.[2]

    • Suboptimal MS Settings: Infuse a standard solution of coriolic acid to optimize the ion source parameters (e.g., gas flows, temperatures) and fragmentation settings.[2]

    • Sample Degradation: Ensure that your samples have been handled and stored correctly to prevent degradation.[2]

    • Dirty Ion Source: A contaminated ion source can lead to a significant drop in sensitivity. Regular cleaning is essential.[5]

  • Q8: I'm seeing a high background signal in my mass spectra. A8: A high background signal can interfere with the detection of your analyte. Potential sources include:

    • Contaminated Solvents or Reagents: Use high-purity solvents and reagents to minimize background noise.[3]

    • Contaminated Glassware: Thoroughly clean all glassware to avoid contamination.[3]

    • Carryover: If you are seeing carryover from previous injections, clean the injection port and run solvent blanks between samples.[3][5]

Quantitative Data Summary

The following tables provide a summary of typical performance parameters for the sensitive detection of this compound and similar fatty acids using different analytical methods. These values can serve as a benchmark during method validation.

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: LC-MS/MS Method Performance

ParameterTypical Value
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Protocols

Protocol 1: Sample Preparation from Plasma (Liquid-Liquid Extraction)

  • To 1 mL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.[1]

  • Vortex the mixture vigorously for 2 minutes.[1]

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.[1]

  • Carefully collect the lower organic layer.[1]

  • Evaporate the solvent under a gentle stream of nitrogen.[1]

  • Reconstitute the dried extract in 200 µL of the initial mobile phase.[1]

  • Filter the sample through a 0.45 µm syringe filter before injection.[1]

Protocol 2: Chiral HPLC Method for Enantiomeric Separation

  • HPLC System: A standard HPLC system with a UV detector is required.[1]

  • Column: A chiral stationary phase (CSP) column suitable for fatty acids.

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol with a small amount of trifluoroacetic acid (TFA), for example, n-hexane:isopropanol:TFA (90:10:0.1, v/v/v).[3]

  • Flow Rate: Start with a flow rate of 1.0 mL/min and optimize for the best resolution.[1][3]

  • Column Temperature: Maintain a constant temperature, for example, 25°C.[1]

  • Detection: UV detection at 235 nm, which is characteristic of the conjugated diene system in coriolic acid.[3]

Protocol 3: LC-MS/MS Method for Sensitive Quantification

  • LC System: A UPLC or HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[6]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol.

  • Gradient: A suitable gradient will depend on the specific column and system, but a typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Specific precursor and product ion transitions for this compound would need to be optimized using a standard solution.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (Chiral or RP) reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for the sensitive detection of this compound.

troubleshooting_guide cluster_chromatography Chromatographic Issues cluster_ms Mass Spectrometry Issues start Poor Analytical Result peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time signal_intensity Low Signal Intensity? start->signal_intensity background_noise High Background? start->background_noise tailing Check for secondary interactions peak_shape->tailing fronting Check sample solvent peak_shape->fronting broad_peaks Check for column overload peak_shape->broad_peaks temp_fluctuation Use column oven retention_time->temp_fluctuation equilibration Increase equilibration time retention_time->equilibration mobile_phase Prepare fresh mobile phase retention_time->mobile_phase ion_suppression Perform post-column infusion signal_intensity->ion_suppression ms_settings Optimize source parameters signal_intensity->ms_settings sample_degradation Check sample storage signal_intensity->sample_degradation contaminated_solvents Use high-purity solvents background_noise->contaminated_solvents carryover Run solvent blanks background_noise->carryover

Caption: Troubleshooting guide for this compound analysis.

References

Validation & Comparative

confirming the anti-cancer activity of (R)-Coriolic acid in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Coriolic acid, a naturally occurring fatty acid metabolite, exhibits a contrasting and cell-line-dependent role in cancer progression. While its enantiomer, (S)-Coriolic acid, has been investigated for its anti-cancer properties, emerging evidence suggests that this compound can act as a pro-proliferative agent in certain cancer types, highlighting the critical importance of stereochemistry in its biological activity.

This guide provides a comparative analysis of the effects of this compound on different cancer cell lines, presenting available experimental data and elucidating the signaling pathways involved. This information is intended for researchers, scientists, and drug development professionals to inform further investigation into the nuanced roles of lipid metabolites in oncology.

Contrasting Effects on Cancer Cell Viability

Current research presents a complex picture of the activity of this compound. Unlike its (S)-enantiomer, which generally displays anti-proliferative and pro-apoptotic effects, this compound has been shown to promote cell growth in specific cancer cell lines.

A key study on the non-differentiated human colorectal cancer cell line, Caco-2, demonstrated that 13(R)-hydroxy-9Z,11E-octadecadienoic acid [13(R)-HODE], the systematic name for this compound, increases cell growth and DNA synthesis.[1] In stark contrast, the (S)-enantiomer decreased cell viability and induced apoptosis in the same cell line.[1] This opposing biological activity underscores the necessity of evaluating each enantiomer independently.

Data on the effect of this compound across a broader range of cancer cell lines remains limited in publicly available literature. The following table summarizes the currently understood effects.

Cell LineCancer TypeEffect of this compoundQuantitative Data (e.g., EC50)
Caco-2Colorectal CarcinomaIncreases cell growth and DNA synthesis[1]Not specified

Further research is required to populate this table with data from a wider array of cancer cell lines.

Signaling Pathways Modulated by this compound

The pro-proliferative effects of this compound in Caco-2 cells are attributed to a distinct signaling cascade that differs from the pathways modulated by its (S)-enantiomer.

In Caco-2 cells, this compound is understood to interact with BLT receptors, leading to the activation of the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathways.[1] This activation cascade culminates in the synthesis of Prostaglandin E2 (PGE2), a known promoter of cell proliferation.[1]

The following diagram illustrates the proposed signaling pathway for the pro-proliferative effects of this compound in colorectal cancer cells.

R_Coriolic_Acid_Pathway R_Coriolic_Acid This compound BLT_Receptor BLT Receptors R_Coriolic_Acid->BLT_Receptor ERK_CREB ERK/CREB Activation BLT_Receptor->ERK_CREB PGE2_Synthesis PGE2 Synthesis ERK_CREB->PGE2_Synthesis Cell_Growth Increased Cell Growth PGE2_Synthesis->Cell_Growth

Pro-proliferative signaling of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing, and incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.

  • PI Staining: Add Propidium Iodide to the cell suspension to stain the cellular DNA.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The following diagram outlines a general experimental workflow for evaluating the activity of this compound.

Experimental_Workflow cluster_assays Assays MTT Cell Viability (MTT) Endpoint Data Analysis MTT->Endpoint Apoptosis Apoptosis (Annexin V/PI) Apoptosis->Endpoint CellCycle Cell Cycle (PI Staining) CellCycle->Endpoint Start Cancer Cell Culture Treatment Treatment with This compound Start->Treatment Treatment->MTT Treatment->Apoptosis Treatment->CellCycle

Workflow for assessing this compound bioactivity.

References

(R)-Coriolic Acid: A Comparative Efficacy Analysis Against Standard Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of coriolic acid, with a focus on the available data for the (S)-enantiomer, against standard chemotherapy drugs. While the primary request specified (R)-Coriolic acid, a comprehensive search of available scientific literature did not yield direct comparative studies of this specific enantiomer against standard chemotherapeutic agents. The majority of published research focuses on (S)-Coriolic acid, and as such, this guide will present the available data for this enantiomer, primarily in comparison to Doxorubicin. Information on other standard chemotherapy drugs, such as Cisplatin and Paclitaxel, is included to provide a broader context of cancer treatment, although direct efficacy comparisons with coriolic acid are limited in the reviewed literature.

Executive Summary

(S)-Coriolic acid, a naturally occurring fatty acid, has demonstrated notable anti-cancer properties in preclinical studies.[1] Its primary mechanism of action involves the targeted suppression of key signaling pathways integral to cancer cell proliferation and survival, particularly in cancer stem cells.[2] This contrasts with the broader cytotoxic mechanisms of many standard chemotherapy drugs.

Available data from in vitro studies indicates that while a standard chemotherapy agent like Doxorubicin may exhibit greater general cytotoxicity (lower IC50 values), (S)-Coriolic acid shows a distinct and targeted mechanistic profile.[1] Specifically, (S)-Coriolic acid has been shown to downregulate the expression of c-Myc, Nanog, and Oct4, transcription factors crucial for cancer stem cell self-renewal and pluripotency. This effect was not observed with Doxorubicin treatment.[1]

This guide will delve into the quantitative data from these comparative studies, detail the experimental methodologies used, and provide visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of (S)-Coriolic acid in comparison to Doxorubicin across various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50, µM) of (S)-Coriolic Acid and Doxorubicin [1]

Cell LineCancer Type(S)-Coriolic Acid (µM)Doxorubicin (µM)
A549Lung Carcinoma58.215.7
HCT116Colorectal Carcinoma45.612.8
PANC-1Pancreatic Carcinoma72.130.1

IC50 values were determined after 48 hours of treatment.

Table 2: Comparative Effect on Cancer Stem Cell Marker Expression [1]

Cell LineTreatmentRelative c-Myc ExpressionRelative Nanog ExpressionRelative Oct4 Expression
A549 (S)-Coriolic acid0.350.410.45
Doxorubicin0.890.920.95
HCT116 (S)-Coriolic acid0.280.330.38
Doxorubicin0.850.880.91
PANC-1 (S)-Coriolic acid0.420.480.51
Doxorubicin0.910.940.97

Relative protein expression levels were quantified by Western Blotting after 48 hours of treatment with IC50 concentrations of each compound, relative to an untreated control.

Mechanisms of Action

(S)-Coriolic Acid

(S)-Coriolic acid exerts its anti-cancer effects through a multi-targeted approach, primarily by:

  • Downregulation of the c-Myc Proto-Oncogene: c-Myc is a transcription factor that is frequently overexpressed in a majority of human cancers and plays a pivotal role in cell proliferation, growth, and apoptosis.[2][3] (S)-Coriolic acid has been shown to decrease both the transcription and translation of the c-Myc gene.[2]

  • Inhibition of the mTOR Signaling Pathway: The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth and proliferation. (S)-Coriolic acid has been found to directly inhibit mTOR signaling, further contributing to its anti-proliferative effects.[2]

By targeting these pathways, (S)-Coriolic acid can induce apoptosis (programmed cell death) and inhibit the self-renewal capacity of cancer stem cells.[2]

Standard Chemotherapy Drugs

Standard chemotherapy drugs typically work by targeting rapidly dividing cells, which is a hallmark of cancer. Their mechanisms are often broader and can affect healthy, rapidly dividing cells as well, leading to common side effects.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and cell cycle arrest.[1]

  • Cisplatin: A platinum-based compound, Cisplatin forms cross-links with DNA, which ultimately triggers apoptosis.

  • Paclitaxel: A taxane, Paclitaxel stabilizes microtubules, preventing their normal breakdown during cell division and leading to cell cycle arrest and apoptosis.

Signaling Pathways and Experimental Workflows

Signaling Pathway of (S)-Coriolic Acid

The following diagram illustrates the proposed signaling pathway through which (S)-Coriolic acid exerts its anti-cancer effects, primarily through the downregulation of c-Myc.

G cluster_0 cluster_1 cluster_2 cluster_3 S_Coriolic_Acid (S)-Coriolic Acid mTOR mTOR S_Coriolic_Acid->mTOR Inhibits c_Myc_Gene c-Myc Gene S_Coriolic_Acid->c_Myc_Gene Downregulates Transcription CSC_Survival Cancer Stem Cell Survival & Self-Renewal mTOR->CSC_Survival Inhibits c_Myc_Protein c-Myc Protein c_Myc_Gene->c_Myc_Protein Translation Nanog_Oct4_Genes Nanog, Oct4 Genes c_Myc_Protein->Nanog_Oct4_Genes Activates Transcription Apoptosis Apoptosis c_Myc_Protein->Apoptosis Inhibits Nanog_Oct4_Genes->CSC_Survival Promotes

Caption: Proposed signaling pathway of (S)-Coriolic acid in cancer cells.

Experimental Workflow for Comparative Efficacy Studies

The following diagram outlines a typical experimental workflow for comparing the in vitro efficacy of (S)-Coriolic acid with a standard chemotherapy drug.

G cluster_0 Cell Culture & Treatment cluster_1 Efficacy Assessment cluster_2 Data Analysis Cell_Seeding Seed Cancer Cells (e.g., A549, HCT116, PANC-1) Treatment Treat with serial dilutions of (S)-Coriolic Acid and Doxorubicin Cell_Seeding->Treatment Incubation Incubate for 48 hours Treatment->Incubation MTS_Assay MTS Assay for Cell Viability (IC50) Incubation->MTS_Assay Western_Blot Western Blot for c-Myc, Nanog, Oct4 Incubation->Western_Blot Data_Comparison Compare IC50 values and protein expression levels MTS_Assay->Data_Comparison Western_Blot->Data_Comparison

Caption: Experimental workflow for in vitro comparative analysis.

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., A549, HCT116, PANC-1)

  • Complete culture medium

  • (S)-Coriolic acid and Doxorubicin stock solutions

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of (S)-Coriolic acid or Doxorubicin. A vehicle control (medium with the solvent used to dissolve the compounds) is also included.[1]

  • Incubation: The plates are incubated for 48 hours.[1]

  • MTS Reagent Addition: MTS reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.[4]

  • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.[1]

  • Data Analysis: The IC50 values are calculated from the dose-response curves generated from the absorbance readings.

Western Blotting for Protein Expression Analysis

This protocol is used to quantify the expression levels of specific proteins.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines

  • (S)-Coriolic acid and Doxorubicin

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-c-Myc, anti-Nanog, anti-Oct4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Cells are seeded in 6-well plates and treated with the IC50 concentrations of (S)-Coriolic acid or Doxorubicin for 48 hours. Cells are then washed with PBS and lysed to extract total protein.[1]

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection and Analysis: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin).

Conclusion

The available in vitro data suggests that (S)-Coriolic acid presents a distinct anti-cancer profile compared to the standard chemotherapeutic agent, Doxorubicin. While Doxorubicin demonstrates higher general cytotoxicity, (S)-Coriolic acid's targeted mechanism of downregulating key cancer stem cell markers like c-Myc, Nanog, and Oct4 highlights its potential as a more specific therapeutic agent.[1]

It is crucial to emphasize the current lack of direct comparative efficacy data for this compound. Further research is warranted to elucidate the specific anti-cancer properties of the (R)-enantiomer and to conduct direct comparative studies against a wider range of standard chemotherapy drugs, including Cisplatin and Paclitaxel. Moreover, in vivo studies are necessary to validate these in vitro findings and to assess the therapeutic potential of coriolic acid in a preclinical setting.

References

(R)-Coriolic Acid vs. Linoleic Acid: A Comparative Guide on Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the effects of (R)-Coriolic acid and linoleic acid on cancer cell proliferation. The information presented is curated from experimental data to assist researchers in understanding the divergent roles of these two fatty acids in cancer biology and to inform future research and drug development strategies.

At a Glance: Contrasting Effects on Cancer Cell Proliferation

FeatureThis compoundLinoleic Acid
Primary Effect Primarily anti-proliferative , particularly against cancer stem cells.[1][2]Dose-dependent ; low concentrations can be pro-proliferative , while high concentrations can be anti-proliferative .[3][4]
Mechanism of Action Downregulates the proto-oncogene c-Myc and directly inhibits the mTOR signaling pathway .[1][2]Activates the mTORC1 signaling pathway via Fatty Acid-Binding Protein 5 (FABP5), especially in triple-negative breast cancer.[5][6]
Target Cancer Types Demonstrated efficacy against breast cancer stem cells .[1][2]Pro-proliferative effects observed in triple-negative breast cancer .[5][7] Inhibitory effects seen in endometrial and colorectal cancer cell lines at high concentrations.[8][9]
Overall Impact Shows promise as a targeted therapeutic agent to inhibit cancer cell self-renewal and induce apoptosis.[1][2]Its role is complex and context-dependent, with potential to fuel proliferation in certain cancers while inhibiting it in others.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound and linoleic acid on cancer cell proliferation.

Table 1: Efficacy of this compound on Breast Cancer Stem Cells
Cell LineConcentration (µM)EffectReference
MCF-750~55% inhibition of mammosphere formation[2]
MCF-7100~75% inhibition of mammosphere formation[2]
MDA-MB-23150~40% inhibition of mammosphere formation[2]
MDA-MB-231100~65% inhibition of mammosphere formation[2]
MDA-MB-231 & MCF-7Not specifiedDecrease in CD44high/CD24low cell population[2]
Table 2: Dose-Dependent Effects of Linoleic Acid on Cancer Cell Lines
Cell LineConcentration (µM)Effect on ProliferationReference
HEC-1A (Endometrial Cancer)617.21 (IC50)Inhibition[9]
KLE (Endometrial Cancer)987.56 (IC50)Inhibition[9]
LOVO (Colorectal Cancer)100-200Promotion[8]
LOVO (Colorectal Cancer)≥300Inhibition[8]
RKO (Colorectal Cancer)100-200Promotion[8]
RKO (Colorectal Cancer)≥300Inhibition[8]
MOLT-4 (Leukaemia)≤200Stimulation[3]
MOLT-4 (Leukaemia)400Inhibition[3]
4T1 (Triple Negative Breast Cancer)60Increased tumor growth and metastasis in vivo[11]

Signaling Pathways

The signaling pathways modulated by this compound and linoleic acid are distinct, leading to their opposing effects on cancer cell proliferation.

This compound: Inhibition of Pro-Growth Pathways

This compound exerts its anti-proliferative effects by targeting two critical pathways involved in cancer cell growth and survival: c-Myc and mTOR. By downregulating c-Myc, a key regulator of cell proliferation and apoptosis, and directly inhibiting mTOR, a central controller of cell growth and metabolism, this compound effectively halts the progression of cancer cells, particularly cancer stem cells.[1][2]

Coriolic_Acid_Pathway Coriolic_Acid This compound cMyc c-Myc Coriolic_Acid->cMyc Downregulates mTOR mTOR Coriolic_Acid->mTOR Inhibits Proliferation Cancer Cell Proliferation cMyc->Proliferation Apoptosis Apoptosis cMyc->Apoptosis Inhibits mTOR->Proliferation Linoleic_Acid_Pathway Linoleic_Acid Linoleic Acid FABP5 FABP5 Linoleic_Acid->FABP5 Binds to mTORC1 mTORC1 FABP5->mTORC1 Activates Proliferation Cancer Cell Proliferation mTORC1->Proliferation Mammosphere_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture Breast Cancer Cells Trypsinize Trypsinize to Single Cells Culture->Trypsinize Seed Seed in Ultra-Low Attachment Plates Trypsinize->Seed Treat Add this compound Seed->Treat Incubate Incubate for 5-7 Days Treat->Incubate Count Count Mammospheres Incubate->Count Calculate Calculate MFE Count->Calculate MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement Seed_Cells Seed Cells in 96-well Plate Add_LA Add Linoleic Acid (Various Concentrations) Seed_Cells->Add_LA Incubate_72h Incubate for 72 hours Add_LA->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance

References

A Comparative Analysis of Coriolic Acid and its Analogs in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Coriolic acid , a naturally occurring fatty acid, and its enantiomer, (S)-Coriolic acid , have garnered significant interest within the scientific community for their potential therapeutic applications, particularly in oncology and inflammatory diseases. This guide provides a comparative analysis of the biological activities of coriolic acid, with a primary focus on the more extensively studied (S)-enantiomer and its effects on cancer cells. While research on specific synthetic analogs of this compound is limited, this document summarizes the existing data for coriolic acid and related compounds, offering a valuable resource for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of Biological Activity

The anti-cancer and anti-inflammatory properties of coriolic acid and related compounds have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data, providing a comparative overview of their potency.

Table 1: Cytotoxicity of (S)-Coriolic Acid in Human Breast Cancer Cell Lines

CompoundCell LineIncubation Time (hours)IC50 (µM)Reference
(S)-Coriolic AcidMDA-MB-23124289.3[1]
(S)-Coriolic AcidMCF-724386.9[1]

Table 2: Effects of (S)-Coriolic Acid on Breast Cancer Stem Cell (BCSC) Properties

ActivityCell LineConcentration (µM)EffectReference
Reduction of CD44high/CD24low PopulationMDA-MB-231200Decreased from 94.0% to 66.3%[1]
Induction of Apoptosis in MammospheresMDA-MB-231150Increased late apoptosis from 5.7% to 39.6%[1]

Table 3: Anti-inflammatory Activity of Corosolic Acid

AssayModelIC50Reference
12-O-tetradecanoylphorbol-13-acetate-induced inflammationMouse ear0.09–0.3 mg per ear[2]

Signaling Pathways

(S)-Coriolic acid has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and stemness. The primary mechanism identified is the downregulation of the c-Myc proto-oncogene.[1][3] In the context of inflammation, related compounds are believed to act through the inhibition of the NF-κB and MAPK signaling pathways.[4]

G cluster_0 Upstream Signals cluster_1 Signaling Cascades cluster_2 Cellular Processes cluster_3 Biological Outcomes Growth Factors Growth Factors PI3K/Akt/mTOR PI3K/Akt/mTOR Growth Factors->PI3K/Akt/mTOR Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway MAPK Pathway MAPK Pathway Inflammatory Stimuli->MAPK Pathway c-Myc c-Myc PI3K/Akt/mTOR->c-Myc Inflammatory Mediators Inflammatory Mediators NF-κB Pathway->Inflammatory Mediators MAPK Pathway->Inflammatory Mediators Cell Proliferation Cell Proliferation c-Myc->Cell Proliferation Cell Survival Cell Survival c-Myc->Cell Survival Stemness Stemness c-Myc->Stemness Inflammation Inflammation Inflammatory Mediators->Inflammation (S)-Coriolic Acid_node (S)-Coriolic Acid (S)-Coriolic Acid_node->PI3K/Akt/mTOR inhibits (S)-Coriolic Acid_node->c-Myc inhibits Coriolic Acid Analogs_node Coriolic Acid Analogs Coriolic Acid Analogs_node->NF-κB Pathway inhibit Coriolic Acid Analogs_node->MAPK Pathway inhibit

Signaling pathways modulated by (S)-Coriolic acid and its analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are key experimental protocols used to evaluate the biological activity of coriolic acid.

Cell Viability (MTS) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of (S)-Coriolic acid (e.g., 0, 50, 100, 200, 400 µM) and a vehicle control for 24 hours.[5]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Mammosphere Formation Assay

This assay evaluates the self-renewal capacity of cancer stem cells.

  • Cell Preparation: Prepare a single-cell suspension of breast cancer cells.

  • Seeding: Seed 5,000 cells/mL in ultra-low attachment 6-well plates.[5]

  • Culture Medium: Culture cells in a serum-free medium supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL).[5]

  • Treatment: Add (S)-Coriolic acid at the desired concentration.

  • Incubation: Incubate for 7-10 days.[5]

  • Quantification: Count the number of mammospheres (diameter > 50 µm) per well.[5]

G cluster_workflow Experimental Workflow start Start prepare_cells Prepare Single-Cell Suspension start->prepare_cells seed_cells Seed Cells in Ultra-Low Attachment Plates prepare_cells->seed_cells add_treatment Add (S)-Coriolic Acid seed_cells->add_treatment incubate Incubate for 7-10 Days add_treatment->incubate quantify Count Mammospheres incubate->quantify end End quantify->end

Workflow for the mammosphere formation assay.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to quantify apoptosis.

  • Cell Treatment: Treat cells with (S)-Coriolic acid for the desired time.

  • Cell Harvesting: Harvest cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and PI.[6]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry: Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Conclusion

The available data strongly suggests that (S)-Coriolic acid is a promising anti-cancer agent, particularly for breast cancer, through its ability to downregulate c-Myc and inhibit cancer stem cell properties. While the anti-inflammatory potential of coriolic acid is also recognized, further research into specific synthetic analogs of both (R)- and (S)-Coriolic acid is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel therapeutics based on these fascinating natural products.

References

Unveiling the c-Myc Regulatory Pathway of (R)-Coriolic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-Coriolic acid's performance in regulating the c-Myc pathway against other known inhibitors. Supported by experimental data, this document details the methodologies for key experiments to validate its efficacy and presents a clear, data-driven resource for investigating novel therapeutic agents targeting this critical oncogenic pathway.

This compound, a naturally occurring fatty acid, has emerged as a potential therapeutic agent against cancer, particularly through its targeted inhibition of the c-Myc oncogene.[1][2][3] This guide synthesizes available data to validate its role in the c-Myc regulatory pathway and compares its efficacy with established c-Myc inhibitors, JQ1 and 10058-F4.

Performance Comparison: this compound vs. Alternative c-Myc Inhibitors

This compound has been shown to suppress the proliferation of breast cancer cells by downregulating the c-Myc proto-oncogene at both the transcriptional and translational levels.[2][3] To provide a comprehensive evaluation, its performance is compared against two well-characterized c-Myc inhibitors: JQ1, an indirect inhibitor that targets BET bromodomains, and 10058-F4, a small molecule that directly inhibits the interaction between c-Myc and its binding partner Max.[4][5][6][7][8]

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound, JQ1, and 10058-F4 across various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
This compound MDA-MB-231Breast Cancer289.3[2]
MCF-7Breast Cancer386.9[2]
JQ1 MCF-7Breast Cancer~1.0[5]
T47DBreast Cancer~0.5[5]
H1155Lung Adenocarcinoma0.42 - 4.19[9]
OVK18Ovarian Endometrioid Carcinoma10.36[6]
SKOV3Ovarian Cancer-
HeyOvarian Cancer-
10058-F4 SKOV3Ovarian Cancer4.4[4]
HeyOvarian Cancer3.2[4]
A549Lung Cancer82.8[10]
DU-145Prostate Cancer95.2[10]
MCF-7Breast Cancer70.5[10]
REHLeukemia400[7]
Nalm-6Leukemia430[7]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

To ensure the reproducibility of the findings, this section provides detailed methodologies for the key experiments cited in the validation of this compound's effect on the c-Myc pathway.

Cell Viability Assay (MTS Assay)

This assay is used to assess the anti-proliferative effects of the compounds.

  • Cell Seeding: Seed breast cancer cell lines (MDA-MB-231 and MCF-7) in a 96-well plate and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 20, 40, 80, 100, 150, 200, 300, and 400 µM) for 24 hours.

  • MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

  • Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C and measure the absorbance at 490 nm using a microplate reader.[2]

Mammosphere Formation Assay

This assay evaluates the self-renewal capacity of cancer stem cells.

  • Cell Preparation: Prepare a single-cell suspension of breast cancer cells.

  • Seeding: Seed cells at a density of 1 x 10^4 cells/ml in ultra-low attachment 6-well plates containing mammosphere culture medium.

  • Treatment: Add the desired concentration of this compound (e.g., 150 µM) to the culture.

  • Incubation: Incubate the plates for 5-10 days.

  • Quantification: Count the number of mammospheres formed.[2][11]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic cells.

  • Cell Treatment: Culture mammospheres for 5 days and then treat with this compound (e.g., 150 µM) for 2 days.

  • Cell Preparation: Collect and trypsinize the cells to obtain a single-cell suspension.

  • Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Annexin V binding buffer and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][8][12]

Western Blotting for c-Myc Protein Expression

This technique is used to determine the levels of c-Myc protein.

  • Protein Extraction: Lyse cells treated with this compound to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for c-Myc, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.[13][14][15]

Real-Time Quantitative PCR (RT-qPCR) for c-Myc mRNA Expression

This method is used to quantify the messenger RNA (mRNA) levels of the c-Myc gene.

  • RNA Extraction: Isolate total RNA from cells treated with this compound.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qPCR Reaction: Perform the qPCR reaction using a qPCR instrument, specific primers for c-Myc, and a fluorescent dye (e.g., SYBR Green) to detect the amplified DNA.

  • Data Analysis: Analyze the results to determine the relative expression of c-Myc mRNA, typically normalized to a housekeeping gene.[3][14]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the c-Myc regulatory pathway, the mechanism of action of this compound, and a typical experimental workflow for its validation.

c_Myc_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor->Signaling_Cascade c_Myc_Gene c-Myc Gene Signaling_Cascade->c_Myc_Gene Activation c_Myc_mRNA c-Myc mRNA c_Myc_Gene->c_Myc_mRNA Transcription c_Myc_Protein c-Myc Protein c_Myc_mRNA->c_Myc_Protein Translation Myc_Max_Dimer c-Myc/Max Heterodimer c_Myc_Protein->Myc_Max_Dimer Max Max Max->Myc_Max_Dimer E_Box E-Box DNA Sequence Myc_Max_Dimer->E_Box Binds to Target_Genes Target Gene Transcription E_Box->Target_Genes Cell_Proliferation Cell Proliferation & Growth Target_Genes->Cell_Proliferation Apoptosis Apoptosis Inhibition Target_Genes->Apoptosis

Caption: The c-Myc signaling pathway, a key regulator of cell proliferation and apoptosis.

Coriolic_Acid_MOA Coriolic_Acid This compound c_Myc_Gene c-Myc Gene (Transcription) Coriolic_Acid->c_Myc_Gene Inhibits c_Myc_mRNA c-Myc mRNA (Translation) Coriolic_Acid->c_Myc_mRNA Inhibits c_Myc_Gene->c_Myc_mRNA c_Myc_Protein c-Myc Protein c_Myc_mRNA->c_Myc_Protein Downstream_Effects Inhibition of Cell Proliferation Induction of Apoptosis Suppression of Cancer Stem Cells c_Myc_Protein->Downstream_Effects Leads to

Caption: Mechanism of action of this compound on the c-Myc pathway.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with This compound Start->Treatment Cell_Viability Cell Viability Assay (MTS) Treatment->Cell_Viability Stem_Cell_Assay Mammosphere Formation Assay Treatment->Stem_Cell_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Gene_Expression Gene Expression Analysis (RT-qPCR for c-Myc) Treatment->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot for c-Myc) Treatment->Protein_Expression Data_Analysis Data Analysis & Conclusion Cell_Viability->Data_Analysis Stem_Cell_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis

Caption: A typical experimental workflow for validating the effects of this compound.

References

Mind the Gap: Translating (R)-Coriolic Acid's In Vitro Promise to In Vivo Reality

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

(R)-Coriolic acid, a naturally occurring hydroxylated fatty acid, has demonstrated significant anti-cancer activity in laboratory settings, particularly against aggressive breast cancer stem cells. In vitro studies have illuminated its potential as a targeted therapeutic agent. However, a critical knowledge gap exists between these promising pre-clinical findings and their validation in living organisms. This guide provides a comprehensive comparison of the established in vitro effects of this compound with the current void in in vivo research, offering a detailed overview for scientists and professionals in drug development.

In Vitro Efficacy: A Focus on Breast Cancer Stem Cells

The bulk of current research highlights the potent effects of this compound on human breast cancer cell lines. Multiple studies have shown its ability to inhibit the viability of these cells, suppress the formation of mammospheres (a key characteristic of cancer stem cells), and impede colony formation and cell migration.

Quantitative Analysis of In Vitro Effects

The following table summarizes the key quantitative data from in vitro studies on this compound's effects on breast cancer cells.

Cell LineAssayEndpointResultCitation
MDA-MB-231MTS AssayIC50 (24h)289.3 µM
MCF-7MTS AssayIC50 (24h)386.9 µM
MDA-MB-231Mammosphere Formation AssayInhibition of mammosphere formationDose-dependent inhibition[1]
MDA-MB-231Flow CytometryCD44high/CD24low subpopulationReduction from 94.0% to 66.3% with 200 µM
MDA-MB-231 MammospheresApoptosis AssayIncreased apoptosisEarly apoptosis: 1.8% to 5.1%Late apoptosis: 5.7% to 39.6% (with 150 µM)
MDA-MB-231 MammospheresqRT-PCRCSC marker gene expressionReduced expression of Nanog, CD44, c-myc, and Oct4

The In Vivo Void: A Call for Further Research

Despite the compelling in vitro evidence, there is a notable scarcity of published in vivo studies investigating the anti-cancer efficacy of this compound. While some research has explored the in vivo roles of 13-hydroxyoctadecadienoic acid (13-HODE), the broader chemical class to which coriolic acid belongs, these studies have not specifically validated the anti-cancer stem cell activities observed in vitro. For instance, one study identified 13-HODE as a mitogenic signal in a rat hepatoma model, a finding that contrasts with the anti-proliferative effects seen in breast cancer cell lines. Another study focused on the absorption and tissue incorporation of 13-HODE in rats, which, while important for pharmacokinetics, does not address its therapeutic efficacy.[2][3]

This lack of in vivo data represents a significant hurdle in the clinical development of this compound. Future research should prioritize well-designed animal studies to evaluate its safety, pharmacokinetics, and anti-tumor efficacy in relevant cancer models.

Signaling Pathways and Experimental Workflows

The primary mechanism of action identified for this compound in vitro is the downregulation of the c-Myc proto-oncogene, a key regulator of cell proliferation and stemness.

c_Myc_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Processes Growth_Factor_Receptor Growth Factor Receptor Signaling_Cascade Signaling Cascade Growth_Factor_Receptor->Signaling_Cascade c_Myc c-Myc Signaling_Cascade->c_Myc Target_Genes Target Genes (e.g., Nanog, Oct4) c_Myc->Target_Genes Apoptosis Apoptosis c_Myc->Apoptosis Inhibits Proliferation Proliferation Target_Genes->Proliferation Stemness Stemness Target_Genes->Stemness R_Coriolic_Acid This compound R_Coriolic_Acid->c_Myc Inhibits R_Coriolic_Acid->Apoptosis Promotes

Caption: this compound downregulates c-Myc, leading to reduced proliferation and stemness, and increased apoptosis.

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.

In_Vitro_Workflow Start Start: Breast Cancer Cell Lines (e.g., MDA-MB-231, MCF-7) Cell_Culture Cell Culture Start->Cell_Culture Treatment Treatment with this compound (various concentrations) Cell_Culture->Treatment Assays Functional Assays Treatment->Assays Viability Cell Viability (MTS Assay) Assays->Viability Mammosphere Mammosphere Formation Assay Assays->Mammosphere Colony Colony Formation Assay Assays->Colony Migration Cell Migration Assay Assays->Migration Apoptosis Apoptosis Assay (Flow Cytometry) Assays->Apoptosis Gene_Expression Gene Expression Analysis (qRT-PCR) Assays->Gene_Expression Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Mammosphere->Data_Analysis Colony->Data_Analysis Migration->Data_Analysis Apoptosis->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion: In Vitro Efficacy and Mechanism of Action Data_Analysis->Conclusion

Caption: A generalized workflow for assessing the in vitro anti-cancer effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are summaries of the key experimental protocols used in the in vitro studies of this compound.

1. Cell Culture:

  • Cell Lines: Human breast cancer cell lines MDA-MB-231 and MCF-7 were used.

  • Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2. MTS Assay (Cell Viability):

  • Cells were seeded in 96-well plates and allowed to attach overnight.

  • The following day, cells were treated with various concentrations of this compound for 24 hours.

  • After treatment, MTS reagent was added to each well and incubated for a specified time.

  • The absorbance was measured at 490 nm using a microplate reader to determine the percentage of viable cells relative to an untreated control.

3. Mammosphere Formation Assay:

  • Single cells were plated in ultra-low attachment 6-well plates.

  • Cells were cultured in mammosphere-forming medium and treated with this compound.

  • After a designated incubation period (typically 7-10 days), the number and size of mammospheres were quantified using an inverted microscope.

4. Flow Cytometry for CD44high/CD24low Subpopulation Analysis:

  • Cells were treated with this compound for a specified duration.

  • Cells were then harvested and stained with fluorescently labeled antibodies against CD44 and CD24.

  • The percentage of cells with the CD44high/CD24low phenotype was determined using a flow cytometer.

5. Apoptosis Assay:

  • Mammospheres were treated with this compound.

  • Cells were dissociated and stained with Annexin V and propidium (B1200493) iodide (PI).

  • The percentages of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic (Annexin V-positive, PI-positive) cells were quantified by flow cytometry.

6. Quantitative Real-Time PCR (qRT-PCR):

  • Total RNA was extracted from treated and untreated mammospheres.

  • cDNA was synthesized from the RNA using reverse transcriptase.

  • qRT-PCR was performed using specific primers for c-Myc, Nanog, Oct4, CD44, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Relative gene expression was calculated using the ΔΔCt method.

Conclusion and Future Directions

The available in vitro data strongly suggest that this compound is a promising anti-cancer agent, particularly for targeting breast cancer stem cells through the inhibition of the c-Myc signaling pathway. The detailed experimental protocols from these studies provide a solid foundation for future research. However, the stark absence of in vivo data is a critical bottleneck in its development as a therapeutic. To bridge this translational gap, future research must focus on:

  • In Vivo Efficacy Studies: Utilizing xenograft and patient-derived xenograft (PDX) models of breast cancer to evaluate the anti-tumor activity of this compound.

  • Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models to establish optimal dosing regimens.

  • Toxicology Studies: Assessing the safety profile of this compound in vivo to identify any potential adverse effects.

Addressing these research questions will be paramount in determining whether the in vitro promise of this compound can be translated into a tangible clinical benefit for cancer patients.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereospecific analysis of (R)-Coriolic acid is critical for understanding its biological activity and ensuring the quality of pharmaceutical preparations. Cross-validation of analytical methods is a key process to ensure the reliability and consistency of results across different analytical techniques. This guide provides an objective comparison of the two primary analytical methods for the enantioselective analysis of this compound: Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by a summary of performance data and detailed experimental protocols to aid in method selection and implementation.

Data Presentation: A Quantitative Comparison of Analytical Methods

The selection of an analytical technique for the determination of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of Chiral HPLC and GC-MS for the analysis of chiral hydroxy fatty acids like coriolic acid.

Validation ParameterChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Precision (%RSD) < 5%< 10%Both methods offer good precision, with HPLC often demonstrating slightly better performance for routine analysis.[1]
Accuracy (Recovery %) 90 - 110%85 - 115%Comparable recovery rates are achievable with optimized extraction and sample preparation procedures for both techniques.[1][2]
Linearity (r²) > 0.99> 0.99Both methods exhibit excellent linearity over a defined concentration range.[1][2]
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.01 - 0.1 µg/mLGC-MS generally offers higher sensitivity, making it suitable for trace-level analysis.[1]
Limit of Quantification (LOQ) ~0.5 - 2.0 µg/mL~0.05 - 0.5 µg/mLConsistent with its lower LOD, GC-MS typically has a lower LOQ.[1]
Isomer Separation Superior for direct separation of enantiomers.Requires derivatization to separate enantiomers on a chiral column.Chiral HPLC is the most direct method for separating and quantifying the (S) and (R) enantiomers of Coriolic acid.[3]
Derivatization Generally not required.Mandatory for volatility (e.g., methylation and silylation).The derivatization step in GC-MS adds complexity and a potential source of error.[1][3]

Mandatory Visualization

CrossValidationWorkflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_validation Cross-Validation Sample Coriolic Acid Sample PreparedSample Prepared Sample (Extraction/Purification) Sample->PreparedSample HPLC Chiral HPLC Analysis PreparedSample->HPLC GCMS GC-MS Analysis (with Derivatization) PreparedSample->GCMS DataHPLC HPLC Data (Quantitative Results) HPLC->DataHPLC DataGCMS GC-MS Data (Quantitative Results) GCMS->DataGCMS Comparison Comparative Analysis (Statistical Evaluation) DataHPLC->Comparison DataGCMS->Comparison ValidationReport Validation Report Comparison->ValidationReport

Caption: Workflow for the cross-validation of analytical methods for this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods for this compound.

Method 1: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This method allows for the direct separation and quantification of this compound from its (S)-enantiomer.

1. Sample Preparation:

  • Liquid-Liquid Extraction (for biological fluids): To 1 mL of plasma, add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) mixture. Vortex vigorously and centrifuge to separate the layers. Collect the lower organic layer, evaporate the solvent under nitrogen, and reconstitute the residue in the mobile phase.[4]

  • Solid-Phase Extraction (SPE) (for complex matrices): Condition a C18 SPE cartridge with methanol and then water. Load the sample, wash with water to remove polar impurities, and elute the coriolic acid with methanol or ethyl acetate. Evaporate the eluate and reconstitute the residue in the mobile phase.[4]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[4]

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm) is often effective.[5]

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane, isopropanol, and an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (e.g., n-hexane:isopropanol:TFA 90:10:0.1, v/v/v).[3]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[3]

  • Column Temperature: Maintain a constant temperature, for example, 25°C.[5]

  • Detection: UV detection at approximately 235 nm, which is characteristic of the conjugated diene system in coriolic acid.[3][5]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of the analyte for gas-phase analysis.

1. Sample Preparation and Derivatization:

  • Extraction: Similar extraction methods as for HPLC (liquid-liquid or solid-phase extraction) can be used to isolate coriolic acid from the sample matrix.

  • Derivatization to Fatty Acid Methyl Ester (FAME): Dissolve the dried extract in a suitable solvent (e.g., toluene). Add a methylating agent such as methanolic HCl or BF₃-methanol and heat to ensure complete reaction. After cooling, extract the FAME into an organic solvent like hexane.[3]

  • Silylation (Optional but Recommended for Hydroxyl Group): To derivatize the hydroxyl group and improve chromatographic peak shape, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used.

2. GC-MS Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms).[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Use a temperature that ensures volatilization without thermal degradation.

  • Oven Temperature Program: A temperature gradient is typically used to separate the FAMEs. For example, an initial temperature of 100°C held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the expected fragments of the derivatized coriolic acid.

Logical Relationships in Method Validation

ValidationParameters cluster_core Core Validation Parameters cluster_performance Method Performance cluster_goal Overall Goal Accuracy Accuracy ReliableMethod Reliable & Validated Analytical Method Accuracy->ReliableMethod Precision Precision Precision->ReliableMethod Specificity Specificity Specificity->ReliableMethod Linearity Linearity Range Range Linearity->Range Range->ReliableMethod LOD LOD LOQ LOQ LOD->LOQ LOQ->ReliableMethod Robustness Robustness Robustness->ReliableMethod Stability Stability Stability->ReliableMethod

Caption: Interrelationship of key parameters in analytical method validation.

References

A Comparative Analysis of the Anti-Inflammatory Potency of (R)-Coriolic Acid and Other Oxylipins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxylipins, a diverse family of lipid mediators derived from the oxygenation of polyunsaturated fatty acids, play a critical role in the regulation of inflammation. While some oxylipins are potent pro-inflammatory molecules, others exhibit powerful anti-inflammatory and pro-resolving properties, making them attractive targets for the development of novel therapeutics. This guide provides a comparative analysis of the anti-inflammatory potency of (R)-Coriolic acid against other well-characterized oxylipins, supported by available experimental data.

This compound, systematically known as (9R,10E,12Z)-9-hydroxy-10,12-octadecadienoic acid, is a hydroxylated derivative of linoleic acid. While research on the specific anti-inflammatory properties of the (R)-enantiomer is emerging, studies on related compounds and the broader class of hydroxyoctadecadienoic acids (HODEs) suggest a significant potential in modulating inflammatory responses. This guide will synthesize the current understanding of this compound's anti-inflammatory capacity in the context of other key oxylipin players.

Quantitative Comparison of Anti-Inflammatory Potency

Direct quantitative data on the anti-inflammatory potency of this compound, such as IC50 values for the inhibition of key inflammatory mediators, is limited in publicly available literature. However, we can infer its potential by examining data from structurally related compounds and comparing it with established anti-inflammatory oxylipins.

OxylipinTarget/AssayPotency (IC50/EC50)Reference
(S)-Coriolic Acid derivative (13-KODE)Inhibition of LPS-induced Nitric Oxide production in RAW 264.7 macrophagesNot explicitly quantified, but demonstrated significant inhibition[1]
(S)-Coriolic Acid derivative (13-KODE)Inhibition of LPS-induced TNF-α and IL-1β expression in RAW 264.7 macrophagesNot explicitly quantified, but demonstrated significant inhibition[1]
Resolvin D1 (RvD1) Inhibition of TNF-α production in activated human T cells~10 nM[2]
Resolvin D2 (RvD2) Inhibition of TRPV10.1 nM (IC50)[3]
Resolvin D2 (RvD2) Inhibition of TRPA12 nM (IC50)[3]
Resolvin E1 (RvE1) Inhibition of TRPV11 nM (IC50)[3]
Lipoxin A4 (LXA4) analogue Inhibition of TNF-α-stimulated superoxide (B77818) generation in human neutrophils1-10 nM[4]
Maresin 1 (MaR1) Inhibition of TNF-α and IL-1β expressionEffective at 0.1-1 µ g/animal in vivo[5]

Note: The data for the (S)-Coriolic acid derivative (13-KODE) is qualitative. Direct quantitative comparisons with this compound require further experimental investigation.

Signaling Pathways in Inflammation Modulated by Oxylipins

Oxylipins exert their anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), a cascade of events leads to the activation of the IKK complex, which then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.

Studies on compounds structurally related to coriolic acid, such as 13-oxo-octadecadienoic acid (13-KODE), have shown that they can inhibit the nuclear translocation of NF-κB in LPS-stimulated macrophages.[1] This suggests that this compound may exert its anti-inflammatory effects by interfering with this critical step in the NF-κB signaling cascade.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p Degradation NFkB NF-κB IkBa_NFkB->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation Coriolic_Acid This compound (Proposed) Coriolic_Acid->IKK Inhibition (Postulated) DNA DNA NFkB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases—including ERK, JNK, and p38 MAPK—that are activated by various extracellular stimuli, including LPS. Once activated, these kinases phosphorylate and activate transcription factors, such as AP-1, which, in turn, promote the expression of pro-inflammatory genes.

Similar to its effects on the NF-κB pathway, 13-KODE has been shown to inhibit the activation of MAPKs in LPS-stimulated macrophages.[1] This suggests that this compound may also target this pathway to exert its anti-inflammatory effects.

MAPK_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Coriolic_Acid This compound (Proposed) Coriolic_Acid->MAPKKK Inhibition (Postulated) DNA DNA AP1->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Figure 2: Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

In Vitro Inhibition of Nitric Oxide Production in Macrophages

This assay is a standard method to screen for the anti-inflammatory activity of compounds.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of this compound or other test oxylipins for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce nitric oxide (NO) production.

3. Nitrite (B80452) Quantification (Griess Assay):

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

NO_Assay_Workflow cluster_workflow Nitric Oxide Inhibition Assay Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Test Compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24h C->D E Collect Supernatant D->E F Griess Assay: 1. Add Griess Reagent I 2. Add Griess Reagent II E->F G Measure Absorbance at 540 nm F->G H Calculate % Inhibition G->H

Figure 3: Experimental workflow for the in vitro nitric oxide inhibition assay.

Measurement of TNF-α Secretion by ELISA

This protocol is used to quantify the amount of the pro-inflammatory cytokine TNF-α secreted by cells.

1. Cell Culture and Treatment:

  • Follow the same cell culture, seeding, and treatment protocol as described for the nitric oxide inhibition assay.

2. Sample Collection:

  • After the 24-hour incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

3. ELISA Procedure (Sandwich ELISA):

  • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α and incubate overnight.

  • Wash the plate to remove unbound antibody.

  • Block the plate with a suitable blocking buffer to prevent non-specific binding.

  • Add the collected cell culture supernatants and TNF-α standards to the wells and incubate.

  • Wash the plate.

  • Add a detection antibody conjugated to an enzyme (e.g., HRP) and incubate.

  • Wash the plate.

  • Add the enzyme substrate and incubate until a color develops.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of TNF-α in the samples based on the standard curve.

Conclusion

The available evidence, primarily from studies on structurally related compounds, suggests that this compound possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. However, a direct quantitative comparison of its potency with other well-established anti-inflammatory oxylipins like resolvins and lipoxins is currently hampered by the lack of specific IC50 or EC50 values for this compound in relevant inflammatory assays.

Further research is crucial to fully elucidate the anti-inflammatory profile of this compound. Specifically, head-to-head comparative studies using standardized in vitro and in vivo models of inflammation are needed to determine its relative potency and therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting and interpreting such investigations. The continued exploration of this compound and other oxylipins holds significant promise for the development of novel and targeted anti-inflammatory therapies.

References

(R)-Coriolic Acid: A Comparative Analysis of Species-Specific Effects

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of research exists regarding the species-specific effects of (R)-Coriolic acid, with the majority of available data focusing on the biological activities of its stereoisomer, (S)-Coriolic acid. This guide synthesizes the limited information available, drawing comparisons where possible and highlighting the significant knowledge gaps that warrant further investigation by researchers, scientists, and drug development professionals.

Due to the limited research on this compound, this report primarily details the effects of (S)-Coriolic acid as a proxy, with the crucial caveat that these findings may not be directly transferable to the (R)-isomer. The biological activity of chiral molecules can differ significantly between enantiomers.

In Vitro Efficacy: A Focus on Human Cancer Cell Lines

The bulk of existing research on coriolic acid has centered on its anti-cancer properties, particularly against human breast cancer cell lines. Studies have demonstrated that (S)-Coriolic acid can inhibit the viability of these cells and suppress the formation of mammospheres, a characteristic of cancer stem cells.[1]

Quantitative Analysis of In Vitro Effects of (S)-Coriolic Acid
Cell LineAssayConcentrationEffectReference
MDA-MB-231 (Human Breast Cancer)Cytotoxicity (MTS Assay)IC50: 289.3 µM (24h)Inhibition of cell proliferation[2]
MCF-7 (Human Breast Cancer)Cytotoxicity (MTS Assay)IC50: 386.9 µM (24h)Inhibition of cell proliferation[2]
MDA-MB-231 (Human Breast Cancer)CD44high/CD24low Population200 µMDecrease from 94.0% to 66.3%[2]
MDA-MB-231 MammospheresApoptosis150 µMIncreased late apoptosis from 5.7% to 39.6%[2]

Limited Insights into Species-Specific Responses

Direct comparative studies evaluating the effects of coriolic acid across different species are largely absent from the scientific literature. However, some inferences can be drawn from isolated studies on murine models and cells.

One study noted the anti-inflammatory activity of a methanol (B129727) extract containing coriolic acid in murine cells.[3] Another investigation into the toxicity of various fatty acids on melanoma cell lines found that human melanoma cells were more resistant to the toxic effects of fatty acids compared to murine melanoma cells.[4] For instance, arachidonic and linoleic acids were effective in decreasing the viability of S91 murine melanoma cells at a 100 µM concentration after 24 hours, while cytotoxicity in SK-Mel 23 human melanoma cells was only observed after 48 hours at a 200 µM concentration.[4] While not specific to this compound, this suggests potential species-specific differences in cellular responses to fatty acids.

Signaling Pathways and Mechanism of Action

The primary mechanism of action identified for (S)-Coriolic acid in human breast cancer stem cells is the downregulation of the proto-oncogene c-Myc.[5] This transcription factor is crucial for cell proliferation, growth, and metabolism. By reducing c-Myc expression, (S)-Coriolic acid leads to a decrease in the transcription of its target genes, such as Nanog and Oct4, which are involved in cell cycle progression and stemness.[5]

cMyc_Signaling_Pathway SCoriolic_acid (S)-Coriolic acid cMyc_gene c-Myc Gene SCoriolic_acid->cMyc_gene Inhibits transcription cMyc_protein c-Myc Protein SCoriolic_acid->cMyc_protein Inhibits translation apoptosis Apoptosis SCoriolic_acid->apoptosis Induces cMyc_gene->cMyc_protein leads to target_genes Target Genes (e.g., Nanog, Oct4) cMyc_protein->target_genes Activates cell_proliferation Cell Proliferation & Stemness target_genes->cell_proliferation Promotes Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cancer Cell Lines (e.g., Human, Murine) treatment Treatment with This compound cell_culture->treatment viability_assay Cell Viability Assay (MTS) treatment->viability_assay mammosphere_assay Mammosphere Formation Assay treatment->mammosphere_assay western_blot Western Blot (c-Myc, etc.) treatment->western_blot flow_cytometry Flow Cytometry (Apoptosis, Cell Cycle) treatment->flow_cytometry animal_model Animal Models (e.g., Mice, Rats) drug_administration Drug Administration (Oral, IP) animal_model->drug_administration tumor_xenograft Tumor Xenograft Model drug_administration->tumor_xenograft inflammation_model Inflammation Model drug_administration->inflammation_model data_analysis Data Analysis (Tumor size, Biomarkers) tumor_xenograft->data_analysis inflammation_model->data_analysis

References

The Anti-Cancer Potential of Coriolic Acid: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of existing research reveals coriolic acid as a promising, multi-faceted agent in the fight against cancer. This guide synthesizes findings from numerous studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of its anti-cancer effects, detailing its mechanisms of action, and comparing its efficacy across various cancer types.

Coriolic acid, a naturally occurring fatty acid, has demonstrated significant potential as an anti-neoplastic agent in a variety of in vitro studies. Its primary mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cancer stem cell proliferation, and modulation of key signaling pathways that are often dysregulated in cancer. This guide provides a meta-summary of the available quantitative data, detailed experimental protocols from key studies, and visual representations of the molecular pathways involved.

Comparative Efficacy of (S)-Coriolic Acid: In Vitro Studies

(S)-Coriolic acid, a specific isomer of coriolic acid, has been the focus of much of the anti-cancer research. The following table summarizes the cytotoxic and anti-cancer stem cell (CSC) effects of (S)-Coriolic acid across various cancer cell lines.

ParameterCell LineConcentrationEffectReference
Cytotoxicity (IC50) MDA-MB-231 (Breast Cancer)50 µM50% inhibition of cell viability[1]
MCF-7 (Breast Cancer)50 µM50% inhibition of cell viability[1]
A549 (Lung Cancer)Not specifiedPotent inhibitor of cell proliferation[2]
HCT116 (Colorectal Cancer)Not specifiedPotent inhibitor of cell proliferation[2]
PANC-1 (Pancreatic Cancer)Not specifiedPotent inhibitor of cell proliferation[2]
Anti-CSC Effects
Mammosphere FormationMDA-MB-23125 µMInhibition of mammosphere formation[3][4]
MCF-725 µMInhibition of mammosphere formation[4]
Apoptosis InductionBreast Cancer Stem CellsNot specifiedPromotes programmed cell death[3]
Gene Expression
c-MycBreast Cancer Stem CellsNot specifiedDecreased transcriptional and translational levels[1][3]
NanogLung, Colorectal, Pancreatic Cancer CellsNot specifiedSignificant downregulation[2]
Oct4Lung, Colorectal, Pancreatic Cancer CellsNot specifiedSignificant downregulation[2]

Mechanisms of Action: A Multi-Pronged Attack on Cancer

Coriolic acid exerts its anti-cancer effects through a variety of mechanisms, primarily centered around the downregulation of the proto-oncogene c-Myc and the inhibition of the mTOR signaling pathway.[3]

Downregulation of c-Myc in Cancer Stem Cells

A pivotal mechanism of (S)-Coriolic acid is its ability to suppress breast cancer stem cells (BCSCs) by regulating c-Myc, a critical transcription factor involved in cell proliferation, growth, and apoptosis.[3] Dysregulation of c-Myc is a common feature in many cancers, leading to uncontrolled cell division. (S)-Coriolic acid has been shown to decrease both the transcriptional and translational levels of the c-Myc gene.[3] This reduction in c-Myc expression leads to several downstream anti-cancer effects, including the inhibition of mammosphere formation and the induction of apoptosis in breast cancer stem cells.[3]

c_Myc_Pathway Coriolic_Acid (S)-Coriolic Acid c_Myc c-Myc Coriolic_Acid->c_Myc downregulates BCSCs Breast Cancer Stem Cells c_Myc->BCSCs promotes Apoptosis Apoptosis c_Myc->Apoptosis inhibits Proliferation Proliferation BCSCs->Proliferation leads to Stemness Stemness BCSCs->Stemness maintains

Coriolic acid downregulates c-Myc, leading to reduced proliferation and stemness, and promoting apoptosis in breast cancer stem cells.
Inhibition of the mTOR Signaling Pathway

Recent studies have indicated that (S)-Coriolic acid can directly bind to and inhibit the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth, proliferation, and metabolism.[3] (S)-Coriolic acid interacts with the catalytic ATP-binding domain of mTOR, competitively inhibiting its kinase activity.[3] This inhibition of mTOR signaling results in suppressed cancer cell growth and has been shown to stunt the growth of tumor xenografts in preclinical models.[3]

mTOR_Pathway Coriolic_Acid (S)-Coriolic Acid mTOR mTOR Coriolic_Acid->mTOR inhibits Cell_Growth Cell Growth & Protein Synthesis mTOR->Cell_Growth promotes Proliferation Proliferation mTOR->Proliferation promotes

(S)-Coriolic acid inhibits the mTOR signaling pathway, leading to suppressed cancer cell growth and proliferation.

Detailed Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTS Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.[4]

  • Compound Treatment: Cells are treated with various concentrations of (S)-Coriolic acid for a specified period (e.g., 24 or 48 hours).[2][4]

  • MTS Reagent: After treatment, MTS reagent is added to each well and the plates are incubated for 1-4 hours at 37°C.

  • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.[2] The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated from the dose-response curve.

Mammosphere Formation Assay

This assay is used to evaluate the effect of a compound on the self-renewal capacity of cancer stem cells.

  • Cell Seeding: Single cells are plated in ultra-low attachment 6-well plates at a low density (e.g., 0.5 x 10⁴ MDA-MB-231 cells or 4 x 10⁴ MCF-7 cells per well).[4]

  • Culture Medium: Cells are cultured in a serum-free medium supplemented with growth factors (e.g., EGF and bFGF).

  • Compound Treatment: The cells are treated with (S)-Coriolic acid.

  • Quantification: After a designated incubation period (e.g., 7-10 days), the number and size of the formed mammospheres are quantified.[5]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins (e.g., c-Myc).

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-c-Myc), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Experiments Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231, MCF-7) Treatment Treatment with (S)-Coriolic Acid Cell_Culture->Treatment Viability Cell Viability Assay (MTS) Treatment->Viability Mammosphere Mammosphere Formation Assay Treatment->Mammosphere Western_Blot Western Blot Analysis (e.g., for c-Myc) Treatment->Western_Blot

References

Establishing the Safety Profile of (R)-Coriolic Acid in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical safety profile of (R)-Coriolic acid. Due to the limited publicly available safety data specifically for the (R)-enantiomer of Coriolic acid, this document leverages information on related fatty acids, such as Ricinoleic acid and Linoleic acid, to provide a comparative context for its potential safety profile. The experimental protocols described herein are based on internationally accepted guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to provide a framework for future preclinical safety evaluations.

Data Presentation: Comparative Safety Profile

The following tables summarize the available and expected preclinical safety data for this compound, with a comparison to Ricinoleic acid and Linoleic acid. This comparative approach is essential for identifying potential areas of concern and for designing a comprehensive safety evaluation program for this compound.

Table 1: Acute and Sub-Chronic Toxicity

Parameter This compound Ricinoleic Acid Linoleic Acid
Acute Toxicity (LD50) Data not availableOral LD50 in rats: >5 g/kg. Considered to have low acute toxicity.[1]Oral LD50 in rats: >50 g/kg. Generally recognized as safe (GRAS).
Sub-Chronic Toxicity (28 or 90 days) Data not availableNo significant adverse effects reported in sub-chronic studies at doses relevant to cosmetic use.[2]Generally well-tolerated. High doses may be associated with pro-inflammatory effects.[3]
Primary Target Organs UnknownGastrointestinal tract (at very high doses)None identified at typical exposure levels.

Table 2: Genotoxicity

Assay This compound Ricinoleic Acid Linoleic Acid & Derivatives
Ames Test (Bacterial Reverse Mutation) Data not availableNot found to be mutagenic in standard Ames assays.Generally not mutagenic. Some oxidized derivatives may show genotoxic potential.[4]
In Vitro Micronucleus Assay Data not availableNo significant evidence of clastogenicity.Negative in most studies.
In Vivo Micronucleus Assay Data not availableNot typically required due to negative in vitro results.No significant in vivo genotoxicity reported.

Table 3: Safety Pharmacology

System This compound Ricinoleic Acid Linoleic Acid
Cardiovascular Data not availableNo significant adverse cardiovascular effects reported.High levels may have complex effects on the cardiovascular system.
Respiratory Data not availableNo significant adverse respiratory effects reported.No direct adverse respiratory effects are commonly reported.
Central Nervous System (CNS) Data not availableNo significant adverse CNS effects reported.No direct adverse CNS effects are commonly reported.

Experimental Protocols

Detailed methodologies for key preclinical safety experiments are outlined below. These protocols are based on standard OECD guidelines.[5][6]

Acute Oral Toxicity (OECD Guideline 423)
  • Objective: To determine the short-term toxicity of a substance after a single oral dose.

  • Animal Model: Typically, female rats are used.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • A single oral dose of this compound is administered. The starting dose is typically 2000 mg/kg.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

    • A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: Determination of the LD50 (Lethal Dose, 50%) value and observation of any signs of toxicity.

Sub-Chronic Oral Toxicity - 28-Day Study (OECD Guideline 407)
  • Objective: To evaluate the potential adverse effects of a substance following repeated oral administration for 28 days.

  • Animal Model: Rats (one sex is usually sufficient if acute toxicity data shows no sex-specific differences).

  • Procedure:

    • This compound is administered daily by gavage at three different dose levels to different groups of animals for 28 consecutive days. A control group receives the vehicle only.

    • Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

    • At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis.

    • All animals are subjected to a full necropsy, and organ weights are recorded. Histopathological examination of major organs is performed.

  • Endpoints: Identification of the No-Observed-Adverse-Effect-Level (NOAEL), target organs of toxicity, and characterization of toxic effects.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)
  • Objective: To detect gene mutations induced by the test substance.

  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

  • Procedure:

    • The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix).

    • The number of revertant colonies (bacteria that have mutated back to a state where they can grow on a minimal medium) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[7][8]

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)
  • Objective: To detect damage to chromosomes or the mitotic apparatus.

  • Test System: Mammalian cell lines (e.g., CHO, V79, L5178Y) or primary human lymphocytes.

  • Procedure:

    • Cells are exposed to this compound at various concentrations, with and without metabolic activation.

    • After treatment, cells are cultured to allow for cell division.

    • The cells are then harvested and stained to visualize micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis).

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Safety Pharmacology Core Battery (ICH S7A)
  • Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[9][10][11]

  • Core Battery Systems:

    • Cardiovascular System: Effects on blood pressure, heart rate, and electrocardiogram (ECG) are typically evaluated in conscious, telemetered animals (e.g., dogs or non-human primates).

    • Respiratory System: Respiratory rate and tidal volume are assessed, often using whole-body plethysmography in rodents.

    • Central Nervous System: A functional observational battery (FOB) or Irwin test is conducted in rodents to assess effects on behavior, coordination, and sensory/motor function.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies genotox_vitro Genotoxicity (Ames, Micronucleus) acute_tox Acute Toxicity (LD50) genotox_vitro->acute_tox Proceed if negative cytotox Cytotoxicity Assays cytotox->acute_tox subchronic_tox Sub-Chronic Toxicity (28/90-day) acute_tox->subchronic_tox Dose-range finding safety_pharm Safety Pharmacology (CVS, CNS, Resp) subchronic_tox->safety_pharm risk_assessment Safety Profile & Risk Assessment safety_pharm->risk_assessment start Test Compound (this compound) start->genotox_vitro Initial Screening start->cytotox

Caption: General workflow for preclinical safety assessment of a new chemical entity.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound Test Compound (this compound) plate_with_s9 Plate with S9 compound->plate_with_s9 plate_without_s9 Plate without S9 compound->plate_without_s9 bacteria Bacterial Strains (S. typhimurium, E. coli) bacteria->plate_with_s9 bacteria->plate_without_s9 s9_mix Metabolic Activation (S9 Mix) s9_mix->plate_with_s9 incubation Incubate (37°C, 48h) plate_with_s9->incubation plate_without_s9->incubation count Count Revertant Colonies incubation->count result Mutagenic Potential Assessment count->result

Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

Safety_Pharmacology_Core_Battery cluster_cvs Cardiovascular System cluster_cns Central Nervous System cluster_resp Respiratory System compound Test Compound (this compound) cvs_study Telemetered Animals (e.g., Dogs) compound->cvs_study cns_study Rodent Model compound->cns_study resp_study Rodent Model (Plethysmography) compound->resp_study cvs_params Measure: - Blood Pressure - Heart Rate - ECG cvs_study->cvs_params assessment Adverse Effect Assessment cvs_params->assessment cns_params Assess: - Behavior - Coordination - Motor Activity cns_study->cns_params cns_params->assessment resp_params Measure: - Respiratory Rate - Tidal Volume resp_study->resp_params resp_params->assessment

Caption: Core components of a safety pharmacology evaluation.

References

A Comparative Analysis of (R)- and (S)-Coriolic Acid: Unraveling Stereospecific Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Verification and Comparison of Published Research on (R)- and (S)-Coriolic Acid

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published research on the (R) and (S) enantiomers of coriolic acid, also known as 13-hydroxy-9,11-octadecadienoic acid (13-HODE). While the majority of scientific literature focuses on the (S)-enantiomer, this guide consolidates the available data for both, highlighting their distinct biological effects and the experimental methodologies used to evaluate them.

Coriolic acid, a metabolite of linoleic acid, exists as two main stereoisomers, (R)-Coriolic acid and (S)-Coriolic acid. The spatial arrangement of the hydroxyl group at the 13th carbon is the distinguishing feature between these two enantiomers, and it plays a crucial role in their biological activity. Research has predominantly centered on (S)-Coriolic acid, revealing its significant anti-inflammatory and anti-cancer properties.[1][2] In contrast, studies on this compound are limited, yet emerging evidence suggests it possesses different, and in some cases, opposing biological functions.

Quantitative Data Comparison

The following tables summarize the key quantitative data from published studies on (S)-Coriolic acid and the available comparative data for this compound.

Table 1: Comparative Biological Activity of (S)-HODE and (R)-HODE in Colorectal Cancer Cells

Biological Effect(S)-Coriolic Acid (13(S)-HODE)This compound (13(R)-HODE)Cell Line
Cell Growth (in presence of 10% FBS)Decrease-Caco-2
DNA Synthesis (in presence of 10% FBS)Decrease-Caco-2
Apoptotic EffectInduces apoptosis-Caco-2
Cell Growth (in absence of FBS)-IncreasesCaco-2
DNA Synthesis (in absence of FBS)-IncreasesCaco-2
PGE2 Synthesis-IncreasesCaco-2

Data sourced from a study on a colorectal cancer cell line, which highlights the differential effects of the two enantiomers.[3]

Table 2: Anticancer Activity of (S)-Coriolic Acid on Breast Cancer Cell Lines

Cell LineIC50 Value (24h incubation)
MDA-MB-231289.3 µM
MCF-7386.9 µM

(S)-Coriolic acid has been shown to inhibit the proliferation of breast cancer cells in a dose-dependent manner.[4]

Signaling Pathways and Experimental Workflows

The distinct biological activities of the coriolic acid enantiomers are attributed to their differential interactions with cellular signaling pathways.

Signaling Pathways

(S)-Coriolic acid is a known ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in regulating gene expression related to cell proliferation and apoptosis.[3][5] In contrast, 13(R)-HODE does not appear to interact with PPARγ but has been shown to activate other signaling pathways, such as those involving ERK and CREB, potentially through BLT receptors.[3]

G cluster_S_HODE (S)-Coriolic Acid Pathway cluster_R_HODE This compound Pathway S-HODE (S)-Coriolic Acid (13(S)-HODE) PPARg PPARγ S-HODE->PPARg activates Apoptosis Apoptosis PPARg->Apoptosis induces R-HODE This compound (13(R)-HODE) BLT_Receptor BLT Receptors R-HODE->BLT_Receptor activates ERK_CREB ERK/CREB Pathway BLT_Receptor->ERK_CREB activates Cell_Growth Cell Growth ERK_CREB->Cell_Growth promotes

Caption: Differential signaling pathways of (S)- and this compound.

Experimental Workflows

The synthesis of (S)-Coriolic acid is often achieved through chemoenzymatic methods, which offer high enantioselectivity.

G Start Linoleic Acid Enzymatic_Oxidation Enzymatic Oxidation (e.g., Lipoxygenase) Start->Enzymatic_Oxidation Intermediate 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPODE) Enzymatic_Oxidation->Intermediate Reduction Chemical Reduction (e.g., NaBH4) Intermediate->Reduction End (S)-Coriolic Acid Reduction->End

Caption: Chemoenzymatic synthesis of (S)-Coriolic acid.

The biological activity of coriolic acid enantiomers is often assessed using cell-based assays.

G Start Cancer Cell Line (e.g., Caco-2, MDA-MB-231) Treatment Treatment with (R)- or (S)-Coriolic Acid Start->Treatment Assays Cell-Based Assays Treatment->Assays Proliferation Proliferation Assay (e.g., MTS) Assays->Proliferation Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Assays->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot) Assays->Signaling End Comparative Analysis of Biological Effects Proliferation->End Apoptosis->End Signaling->End

Caption: Workflow for comparing the biological activity of coriolic acid enantiomers.

Experimental Protocols

Chemoenzymatic Synthesis of (S)-Coriolic Acid

A common method for the synthesis of (S)-Coriolic acid involves the use of a lipoxygenase enzyme to introduce chirality, followed by a chemical reduction step.

Materials:

Procedure:

  • Enzymatic Oxidation: Dissolve linoleic acid in an appropriate buffer (e.g., borate buffer) and cool the solution. Add lipoxygenase to initiate the stereospecific oxidation to 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPODE).

  • Extraction: Extract the 13(S)-HPODE from the reaction mixture using an organic solvent.

  • Reduction: Dissolve the extracted 13(S)-HPODE in a suitable solvent (e.g., ethanol) and cool to 0°C. Slowly add a reducing agent, such as sodium borohydride, to convert the hydroperoxy group to a hydroxyl group.

  • Purification: Purify the resulting (S)-Coriolic acid using techniques such as silica gel chromatography.

Cell Viability Assay (MTS Assay)

This assay is used to assess the effect of a compound on cell proliferation.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Cell culture medium and supplements

  • (S)-Coriolic acid stock solution

  • MTS reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of (S)-Coriolic acid for a specified duration (e.g., 24 hours).

  • MTS Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength to determine the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.[4]

Conclusion

The available research indicates a significant disparity in the scientific community's focus on the two enantiomers of coriolic acid. (S)-Coriolic acid is a well-studied compound with demonstrated anti-cancer and anti-inflammatory properties, primarily acting through the PPARγ signaling pathway. In contrast, this compound is significantly less characterized, with preliminary evidence suggesting it may promote cell growth through different signaling mechanisms. This guide highlights the critical need for further investigation into the synthesis and biological activity of this compound to fully understand the stereospecific roles of these lipid metabolites in health and disease. Such research will be invaluable for the development of targeted therapeutic strategies.

References

A Tale of Two Enantiomers: Unraveling the Dichotomous Gene Expression Profiles of (R)- and (S)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the stereospecific effects of coriolic acid enantiomers on cellular signaling and gene regulation reveals opposing biological outcomes. While (S)-Coriolic acid promotes anti-proliferative and pro-apoptotic pathways, its mirror image, (R)-Coriolic acid, fosters cell growth and proliferation. This guide provides a detailed comparison of their distinct mechanisms, supported by available experimental data, to inform researchers and drug development professionals in their exploration of these bioactive lipids.

Coriolic acid, a dihydroxy fatty acid derived from linoleic acid, exists as two stereoisomers, (R)- and (S)-enantiomers, which, despite their identical chemical formula, exhibit remarkably different biological activities. This divergence stems from their stereospecific interactions with distinct cellular receptors, leading to the activation of disparate signaling cascades and, consequently, contrasting gene expression profiles. This guide synthesizes the current understanding of how these two molecules differentially regulate cellular processes, offering a valuable resource for researchers investigating their potential therapeutic applications.

Contrasting Biological Effects at a Glance

The differential engagement of cellular pathways by (R)- and (S)-Coriolic acid translates into opposing effects on cell fate, particularly in the context of cancer biology.

Biological Effect(S)-Coriolic AcidThis compoundKey Receptor(s)
Cell Proliferation DecreasesIncreases(S): PPARγ (R): BLT Receptors
Apoptosis InducesInhibits(S): PPARγ
Signaling Pathway PPARγ-mediatedERK/CREB PathwayAs indicated

The (S)-Enantiomer: A Pro-Apoptotic Regulator via PPARγ

(S)-Coriolic acid has been identified as a potent agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating gene expression involved in cell differentiation, lipid metabolism, and apoptosis.[1] The activation of PPARγ by (S)-Coriolic acid initiates a signaling cascade that ultimately leads to the suppression of cancer cell growth.

A primary mechanism of action for (S)-Coriolic acid is the downregulation of the proto-oncogene c-Myc, a key transcription factor for cell proliferation and survival. By reducing c-Myc expression, (S)-Coriolic acid consequently inhibits the transcription of c-Myc target genes that are critical for cell cycle progression and the maintenance of stemness, such as Nanog and Oct4. This ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.

Signaling Pathway of (S)-Coriolic Acid

S_Coriolic_Acid_Pathway SCoriolic (S)-Coriolic Acid PPARg PPARγ SCoriolic->PPARg activates cMyc c-Myc PPARg->cMyc inhibits transcription of TargetGenes Target Genes (e.g., Nanog, Oct4) cMyc->TargetGenes activates transcription of Apoptosis Apoptosis cMyc->Apoptosis inhibits Proliferation Cell Proliferation TargetGenes->Proliferation promotes

Figure 1: (S)-Coriolic Acid Signaling Pathway.

The (R)-Enantiomer: A Pro-Proliferative Modulator via ERK/CREB

In stark contrast to its S-enantiomer, this compound promotes cell growth and proliferation.[1] This effect is not mediated by PPARγ, highlighting the stereospecificity of this interaction.[1] Instead, the pro-proliferative activity of this compound is believed to be mediated through the activation of BLT receptors, which are G-protein coupled receptors.

Activation of BLT receptors by this compound initiates a downstream signaling cascade involving the Extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB). This ERK/CREB pathway is a well-established signaling route that promotes cell survival and proliferation by activating the transcription of genes involved in these processes.

Signaling Pathway of this compound

R_Coriolic_Acid_Pathway RCoriolic This compound BLT BLT Receptors RCoriolic->BLT activates ERK ERK BLT->ERK activates CREB CREB ERK->CREB activates ProliferationGenes Pro-Proliferative Genes CREB->ProliferationGenes activates transcription of CellProliferation Cell Proliferation ProliferationGenes->CellProliferation promotes

Figure 2: this compound Signaling Pathway.

Comparative Gene Expression Profiles

While the opposing biological effects and distinct signaling pathways of (R)- and (S)-Coriolic acid are established, comprehensive, quantitative data from head-to-head gene expression profiling studies are limited, particularly for the (R)-enantiomer. The available data primarily focuses on the downstream effects of (S)-Coriolic acid's activation of PPARγ and subsequent inhibition of the c-Myc pathway.

Table 1: Differentially Regulated Genes by (S)-Coriolic Acid

GeneRegulationFunction
c-Myc DownregulatedTranscription factor, cell proliferation, apoptosis
Nanog DownregulatedStem cell self-renewal
Oct4 DownregulatedStem cell pluripotency

Note: This table represents a summary of key gene expression changes induced by (S)-Coriolic acid as reported in the literature. Quantitative fold-change values from specific experiments are not consistently available across studies.

Data on the specific gene expression profile induced by this compound is currently lacking in the scientific literature. Further research, such as RNA sequencing or microarray analysis of cells treated with this compound, is required to identify the downstream target genes of the ERK/CREB pathway activated by this enantiomer. Such studies would be invaluable in providing a complete, quantitative comparison of the gene expression profiles induced by these two stereoisomers.

Experimental Protocols

The following outlines a general experimental workflow for comparing the gene expression profiles of (R)- and (S)-Coriolic acid.

General Experimental Workflow

Experimental_Workflow CellCulture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with: - this compound - (S)-Coriolic Acid - Vehicle Control CellCulture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Gene_Expression Gene Expression Analysis (RNA-Seq or Microarray) RNA_Extraction->Gene_Expression Data_Analysis Bioinformatic Analysis (Differential Gene Expression, Pathway Analysis) Gene_Expression->Data_Analysis Validation Validation (e.g., qRT-PCR) Data_Analysis->Validation

Figure 3: General Experimental Workflow.

1. Cell Culture and Treatment:

  • Select an appropriate cell line (e.g., a cancer cell line relevant to the research question).

  • Culture cells to a suitable confluency.

  • Treat cells with this compound, (S)-Coriolic acid, or a vehicle control for a predetermined time and at an optimized concentration.

2. RNA Extraction:

  • Isolate total RNA from the treated and control cells using a standard RNA extraction kit.

  • Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

3. Gene Expression Analysis:

  • Perform whole-transcriptome analysis using either RNA sequencing (RNA-Seq) or microarray technology to determine the gene expression profiles of each treatment group.

4. Bioinformatic Analysis:

  • Analyze the sequencing or microarray data to identify differentially expressed genes between the this compound, (S)-Coriolic acid, and control groups.

  • Perform pathway analysis and gene ontology enrichment to identify the biological pathways and functions that are significantly altered by each enantiomer.

5. Validation:

  • Validate the expression levels of key differentially expressed genes using quantitative real-time PCR (qRT-PCR).

Conclusion and Future Directions

The stereochemistry of coriolic acid is a critical determinant of its biological function. (S)-Coriolic acid acts as a tumor suppressor through the activation of PPARγ and downregulation of the c-Myc signaling pathway. Conversely, this compound promotes cell proliferation via a distinct pathway that is independent of PPARγ and likely involves BLT receptors and ERK/CREB signaling.

While the opposing biological effects are evident, a significant knowledge gap exists regarding the specific gene expression signature induced by this compound. Future research employing genome-wide expression analysis is essential to fully elucidate the molecular mechanisms underlying the pro-proliferative effects of this enantiomer. A comprehensive understanding of the distinct gene regulatory networks controlled by each enantiomer will be instrumental in advancing their potential development as therapeutic agents or in understanding their roles in physiology and pathology.

References

A Comparative Analysis of (R)-Coriolic Acid and Other Natural Anti-Cancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer properties of (R)-Coriolic acid against other well-known natural compounds: Curcumin, Resveratrol, Epigallocatechin gallate (EGCG), and Genistein. The following sections detail their cytotoxic effects on various cancer cell lines, outline the experimental protocols used to determine these effects, and visualize their primary signaling pathways.

Data Presentation: Comparative Cytotoxicity

The anti-proliferative activity of this compound and other selected natural compounds was evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented in the table below. Lower IC50 values indicate higher potency.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)
This compound MDA-MB-231Breast24289.3
MCF-7Breast24386.9
Curcumin MDA-MB-231Breast7211.32
MCF-7Breast721.32
T47DBreast722.07
Resveratrol MDA-MB-231Breast48200-250
MCF-7Breast48400-500
EGCG A549Lung7270
HCC827Lung72143
H1975Lung72>200
Genistein MDA-MB-231BreastNot Specified6.5-12.0 µg/mL
MCF-7BreastNot Specified6.5-12.0 µg/mL
Doxorubicin (Chemotherapeutic) MDA-MB-231Breast486.602
MCF-7Breast488.306

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by each compound and a general workflow for assessing their anti-cancer effects.

coriolic_acid_pathway Coriolic_Acid This compound cMyc c-Myc Coriolic_Acid->cMyc Inhibits Cell_Cycle Cell Cycle Arrest cMyc->Cell_Cycle Drives Apoptosis Apoptosis cMyc->Apoptosis Inhibits Proliferation Decreased Proliferation cMyc->Proliferation Promotes Stemness Reduced Stemness cMyc->Stemness Maintains

This compound's primary mechanism involves the inhibition of the c-Myc proto-oncogene.

curcumin_pathway Curcumin Curcumin PI3K PI3K Curcumin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Curcumin exerts its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.

resveratrol_pathway Resveratrol Resveratrol Mitochondria Mitochondria Resveratrol->Mitochondria Induces Stress Caspases Caspases Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Resveratrol primarily induces apoptosis through the mitochondrial (intrinsic) pathway.

egcg_pathway EGCG EGCG EGFR EGFR EGCG->EGFR Inhibits MAPK MAPK Pathway EGFR->MAPK Activates Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Promotes

EGCG inhibits cancer cell proliferation by targeting the EGFR signaling pathway.

genistein_pathway Genistein Genistein MAPK MAPK Pathway Genistein->MAPK Inhibits Cell_Growth Cell Growth & Invasion MAPK->Cell_Growth Promotes

Genistein's anti-cancer activity is partly mediated through the inhibition of the MAPK pathway.

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis Seeding Seed Cancer Cells Treatment Treat with Compound Seeding->Treatment MTT MTT Assay (Viability) Treatment->MTT Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis IC50 Calculate IC50 MTT->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis->Apoptosis_Quant

A generalized workflow for evaluating the anti-cancer effects of natural compounds.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The anti-proliferative effects of the compounds are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, Curcumin, etc.) or a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically DMSO.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

The induction of apoptosis is commonly assessed by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[1][2][3]

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension. The mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

  • Data Interpretation: The flow cytometry data allows for the differentiation of cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

References

Safety Operating Guide

Proper Disposal of (R)-Coriolic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Coriolic acid, a biologically active unsaturated hydroxy fatty acid, requires careful handling and disposal to ensure laboratory safety and minimize environmental impact. This guide provides detailed procedures for the proper disposal of this compound in a research setting.

Chemical and Safety Data Overview

A comprehensive understanding of the chemical properties and potential hazards of this compound is crucial for safe handling and disposal.

PropertyInformationSource
Chemical Name (R)-13-Hydroxy-9Z,11E-octadecadienoic acidInferred from (S)-isomer
Molecular Formula C18H32O3[1]
Appearance Likely an oil or solidInferred from similar fatty acids
Solubility Insoluble in water; soluble in organic solvents (e.g., ethanol, ether, chloroform)[1]
Known Hazards Biologically active; potential for peroxide formation upon prolonged storage and exposure to air.[1]
Toxicity Specific toxicity data is not available. Handle as potentially harmful.Inferred from biological activity[1]
Environmental Impact No specific data available. Avoid release into the environment.General principle[1]

Experimental Protocol: Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

Small Quantities (typically < 1 g or < 10 mL of solution):

  • Absorption: If dealing with a solution, absorb the this compound onto an inert absorbent material (e.g., vermiculite (B1170534) or sand).

  • Evaporation: In a fume hood, allow any volatile solvent to evaporate from the absorbent material.[1]

  • Packaging: Place the absorbent material containing the this compound into a labeled, sealed plastic bag. This bag should then be placed in a designated solid chemical waste container.[1]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]

Large Quantities (typically > 1 g or > 10 mL of solution):

  • Containment: Keep the this compound waste in its original container or a compatible, well-sealed waste container.[1]

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include the full chemical name, the approximate quantity, and the date of accumulation.[1]

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.[1]

Spill Management:

  • Evacuate and Ventilate: In the event of a significant spill, evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.[1]

  • Absorb: Cover the spill with an inert absorbent material.[1]

  • Collect: Carefully scoop the absorbent material into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

Important Considerations:

  • Do Not Pour Down the Drain: Due to its biological activity and poor water solubility, this compound should never be disposed of down the sanitary sewer.[1]

  • Avoid Incompatible Waste Streams: Do not mix this compound waste with strong oxidizing agents.[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste check_quantity Assess Quantity of Waste start->check_quantity spill Spill Occurs start->spill small_quantity Small Quantity (< 1g or < 10mL solution) check_quantity->small_quantity Small large_quantity Large Quantity (> 1g or > 10mL solution) check_quantity->large_quantity Large absorb Absorb onto Inert Material small_quantity->absorb contain_large Contain in Original or Compatible Labeled Container large_quantity->contain_large evaporate Evaporate Solvent in Fume Hood absorb->evaporate package_small Package in Labeled Bag & Place in Solid Waste Container evaporate->package_small store Store in Satellite Accumulation Area package_small->store contain_large->store end Arrange for Hazardous Waste Pickup store->end spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->store

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for Handling (R)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) office for specific guidelines and conduct a thorough risk assessment before beginning any experiment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. A risk assessment of the specific procedures being performed will determine the necessary level of protection.[1][2][3][4]

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles and a face shield
Hand Protection Disposable nitrile glovesDouble-gloving with nitrile gloves or wearing Silver Shield gloves under disposable nitrile gloves
Body Protection Flame-resistant laboratory coatChemical-resistant apron over a lab coat
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area or fume hood.A respirator (e.g., N95, half-mask, or full-face) may be necessary when working with large quantities, in poorly ventilated areas, or if aerosols may be generated.
Foot Protection Closed-toe shoesChemical-resistant boots may be required in areas with a high risk of large spills.

Operational Plan: Safe Handling and Storage

(R)-Coriolic acid is an unsaturated fatty acid, making it susceptible to oxidation, which can affect its biological activity.[5][6] Proper handling and storage are crucial.

Experimental Protocols:

  • Ventilation: All work with this compound, especially when handling stock solutions or transferring the material, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Preventing Oxidation: As an unsaturated lipid, this compound is prone to oxidation when exposed to air.[5] To maintain its stability, it is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible.

  • Transferring Solutions: Use glass or stainless steel instruments for transferring solutions of this compound.[5] Avoid using plastic pipet tips with organic solvents, as plasticizers can leach into the solution.[5]

  • Storage: this compound should be stored in a tightly sealed glass container, under an inert atmosphere, and at a low temperature (typically -20°C or lower) to minimize degradation.[5] If the compound is in a powdered form, it should be dissolved in a suitable organic solvent for storage.[5]

Disposal Plan

The proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure compliance with local regulations. Always consult your institution's EHS guidelines for specific procedures.[7][8][9][10][11]

Waste Segregation and Collection:

  • Solid Waste: Contaminated solid waste, such as used gloves, absorbent pads, and empty containers, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: An empty container that has held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11] After rinsing, the container can often be disposed of as regular trash, with labels defaced.[11]

Disposal Methodologies:

  • Small Quantities: For very small quantities, some institutional guidelines may permit disposal down the sanitary sewer with copious amounts of water, provided the compound is not deemed highly toxic and is readily biodegradable. However, due to its biological activity, this is generally not recommended without explicit approval from your EHS office.

  • Neutralization: As an acid, it may be possible to neutralize waste solutions with a suitable base before disposal. This should only be performed by trained personnel following a validated procedure.

  • Incineration: The preferred method for the final disposal of organic chemical waste like this compound is high-temperature incineration by a licensed hazardous waste disposal company.

Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Operational Procedure start Start: Handling this compound assess_hazards Assess Hazards: - Chemical properties - Quantity and concentration - Procedure (e.g., heating, aerosolizing) start->assess_hazards eye_protection Eye Protection: Safety glasses with side shields (minimum) or Chemical splash goggles assess_hazards->eye_protection Select Based on Splash Risk hand_protection Hand Protection: Nitrile gloves (minimum) or Double gloves for high risk assess_hazards->hand_protection Select Based on Contact Risk body_protection Body Protection: Lab coat (minimum) or Chemical-resistant apron assess_hazards->body_protection Select Based on Spill Risk respiratory_protection Respiratory Protection: Required if poor ventilation or aerosols (e.g., N95 or respirator) assess_hazards->respiratory_protection Select Based on Inhalation Risk perform_work Perform Work in Well-Ventilated Area (e.g., Fume Hood) eye_protection->perform_work hand_protection->perform_work body_protection->perform_work respiratory_protection->perform_work end End of Procedure perform_work->end

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.